molecular formula C7H5ClNaO2 B1358484 Sodium p-chlorobenzoate CAS No. 3686-66-6

Sodium p-chlorobenzoate

Cat. No.: B1358484
CAS No.: 3686-66-6
M. Wt: 179.55 g/mol
InChI Key: GGGZYRIOKCGMOE-UHFFFAOYSA-N
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Description

Sodium p-chlorobenzoate is a useful research compound. Its molecular formula is C7H5ClNaO2 and its molecular weight is 179.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3686-66-6

Molecular Formula

C7H5ClNaO2

Molecular Weight

179.55 g/mol

IUPAC Name

sodium;4-chlorobenzoate

InChI

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);

InChI Key

GGGZYRIOKCGMOE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl.[Na]

Other CAS No.

3686-66-6

Pictograms

Irritant

Related CAS

74-11-3 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sodium p-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-chlorobenzoate, the sodium salt of p-chlorobenzoic acid, is a chemical compound with established applications as a preservative and as a versatile intermediate in organic synthesis. Its utility in the pharmaceutical and chemical industries stems from its antimicrobial properties and its reactivity as a building block for more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₄ClNaO₂[2][3]
Molecular Weight 178.55 g/mol [1][3]
Appearance White crystalline powder[1][4]
Melting Point 243 °C[3]
Boiling Point 287.2 °C[3]
Solubility Freely soluble in water.[5]
CAS Number 3686-66-6[2][3]

Synthesis of this compound

This compound is typically synthesized through two primary methods: the neutralization of p-chlorobenzoic acid and the hydrolysis of a p-chlorobenzoate ester.

Experimental Protocol: Neutralization of p-Chlorobenzoic Acid

This method involves the reaction of p-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521).

Materials:

  • p-Chlorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695) (for recrystallization, optional)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH indicator strips

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a beaker, dissolve a known quantity of p-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.

  • Slowly add a stoichiometric amount of a standardized sodium hydroxide solution to the p-chlorobenzoic acid solution while stirring continuously.

  • Monitor the pH of the solution. The reaction is complete when the pH reaches a neutral or slightly basic range (pH 7-8).

  • If the resulting solution is colored or contains impurities, it can be treated with activated charcoal and then filtered.

  • Concentrate the solution by heating to evaporate some of the water.

  • Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water or ethanol to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

G cluster_synthesis Synthesis Workflow start Start: p-Chlorobenzoic Acid & NaOH dissolve Dissolve p-Chlorobenzoic Acid in Water start->dissolve neutralize Neutralize with NaOH Solution dissolve->neutralize filter Filter (optional, with activated charcoal) neutralize->filter concentrate Concentrate Solution by Heating filter->concentrate crystallize Crystallize by Cooling concentrate->crystallize collect Collect Crystals by Vacuum Filtration crystallize->collect wash Wash Crystals collect->wash dry Dry Crystals wash->dry end_product End Product: this compound dry->end_product

Caption: Workflow for the synthesis of this compound via neutralization.

Experimental Protocol: Hydrolysis of Methyl 4-Chlorobenzoate (B1228818)

This alternative synthesis route involves the hydrolysis of an ester, such as methyl 4-chlorobenzoate, using a sodium base.

Materials:

  • Methyl 4-chlorobenzoate

  • Sodium hydroxide (NaOH)

  • Methanol (B129727) or Ethanol

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl 4-chlorobenzoate in methanol or ethanol.

  • Add a stoichiometric excess of sodium hydroxide solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid residue is this compound. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of this compound and its parent acid.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The exact composition may need to be optimized depending on the specific column and instrument.

  • Detection: UV detection at a wavelength of approximately 234-240 nm is suitable for p-chlorobenzoic acid.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective analysis, especially in complex matrices, LC-MS/MS can be utilized.[6] This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for very low detection limits.[6]

Applications in Research and Development

This compound serves as a valuable tool in various research and development settings.

  • Preservative: Its antimicrobial properties make it effective in preventing the growth of molds and some bacteria in various formulations.[4]

  • Organic Synthesis: It is a key starting material for the synthesis of more complex molecules, including potential drug candidates and other specialty chemicals.[4]

  • Enzyme Inhibition Studies: Benzoate (B1203000) derivatives can act as enzyme inhibitors, and this compound can be used to study enzyme kinetics and mechanisms of inhibition.

Mechanism of Action as a Preservative

The antimicrobial action of this compound is similar to that of other weak acid preservatives like sodium benzoate. The efficacy is pH-dependent, being more active in acidic conditions. The undissociated form of the acid, p-chlorobenzoic acid, is lipid-soluble and can readily diffuse across the microbial cell membrane. Once inside the cell, where the pH is typically higher, the acid dissociates, releasing a proton and the p-chlorobenzoate anion. This process leads to the acidification of the cytoplasm and the disruption of cellular processes.

The proposed mechanisms of antimicrobial action include:

  • Disruption of pH Homeostasis: The cell expends energy to pump out the excess protons, leading to a depletion of ATP.

  • Inhibition of Metabolic Enzymes: The p-chlorobenzoate anion can inhibit the function of essential enzymes involved in metabolism.

  • Alteration of Cell Membrane Permeability: The accumulation of the anion inside the cell can disrupt membrane potential and transport processes.[7]

G cluster_mechanism General Mechanism of Benzoate Preservatives extracellular Extracellular Space (Acidic pH) cell_membrane Cell Membrane intracellular Intracellular Space (Neutral pH) undissociated_acid Undissociated Acid (Lipid-Soluble) dissociated_acid Dissociated Acid (Anion + Proton) undissociated_acid->dissociated_acid Enters Cell proton_pump Proton Pump (ATP dependent) dissociated_acid->proton_pump H+ metabolic_enzymes Metabolic Enzymes dissociated_acid->metabolic_enzymes Anion membrane_transport Membrane Transport Proteins dissociated_acid->membrane_transport Anion atp_depletion ATP Depletion proton_pump->atp_depletion Leads to inhibition Inhibition metabolic_enzymes->inhibition disruption Disruption membrane_transport->disruption

Caption: Generalized mechanism of antimicrobial action for benzoate preservatives.

Toxicological Profile

The toxicological data for this compound is limited. The acute toxicity is considered to be low.

Table 2: Toxicological Data for this compound and p-Chlorobenzoic Acid

ParameterSpeciesRouteValueReferences
LD₅₀ (this compound) RatIntravenous838 mg/kg[8]
NOAEL (p-Chlorobenzoic acid) RatOral (diet)26 mg/day (5 months)[9]

Conclusion

This compound is a compound with well-defined chemical and physical properties and established synthetic routes. Its primary applications lie in its function as a preservative and as an intermediate in organic synthesis. While its antimicrobial mechanism is understood in the general context of weak acid preservatives, further research is needed to elucidate its specific interactions with mammalian cellular systems and to establish a more comprehensive toxicological profile. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development.

References

Synthesis of Sodium p-Chlorobenzoate from p-Chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium p-chlorobenzoate, the sodium salt of p-chlorobenzoic acid, is a white crystalline powder with the chemical formula C₇H₄ClNaO₂.[1] It is soluble in water and serves as a versatile intermediate in organic synthesis for producing pharmaceuticals, dyes, and pesticides.[1][2] Additionally, its antimicrobial properties make it useful as a preservative.[2] This technical guide provides an in-depth overview of the synthesis of this compound from p-chlorobenzoic acid, focusing on the prevalent acid-base neutralization method. It includes detailed experimental protocols, quantitative data, and a workflow visualization for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Methodology: Acid-Base Neutralization

The most direct and common method for synthesizing this compound is through the neutralization of p-chlorobenzoic acid with a suitable sodium base. This reaction is a straightforward acid-base reaction that is typically exothermic and proceeds readily under ambient conditions.[3]

Reaction Principle:

p-Chlorobenzoic acid, a weak acid, reacts with a strong base like sodium hydroxide (B78521) (NaOH) or a milder base such as sodium bicarbonate (NaHCO₃) to form the corresponding salt (this compound) and water.[4][5][6] The reaction with sodium bicarbonate also produces carbon dioxide gas.[6][7]

  • With Sodium Hydroxide: C₇H₅ClO₂ + NaOH → C₇H₄ClNaO₂ + H₂O[5][6]

  • With Sodium Bicarbonate: C₇H₅ClO₂ + NaHCO₃ → C₇H₄ClNaO₂ + H₂O + CO₂[6]

Stoichiometrically, the reaction requires a 1:1 molar ratio of p-chlorobenzoic acid to the sodium base.[3] Water is the most common solvent for this process due to the high solubility of the sodium salt product.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters involved in the synthesis of this compound.

ParameterValueReference
Reactant: p-Chlorobenzoic Acid
Molar Mass156.57 g/mol [3]
Reactant: Sodium Hydroxide
Molar Mass40.00 g/mol [8]
Product: this compound
Molar Mass178.55 g/mol [3][9]
Molecular FormulaC₇H₄ClNaO₂[1][3]
Melting Point243 °C[10][11]
AppearanceWhite or off-white crystalline powder[1]
Reaction Conditions
Molar Ratio (Acid:Base)1:1[3]
SolventWater[3]
TemperatureAmbient, may be heated to aid dissolution[3][12]

Experimental Protocol: Neutralization with Sodium Hydroxide

This protocol details the synthesis of this compound via the neutralization of p-chlorobenzoic acid with sodium hydroxide.

1. Materials and Reagents:

  • p-Chlorobenzoic acid (C₇H₅ClO₂)

  • Sodium hydroxide (NaOH) pellets or a standardized solution (e.g., 1 M)

  • Deionized water

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Ice bath

  • Drying oven

2. Procedure:

  • Dissolution of Acid: Weigh a specific amount of p-chlorobenzoic acid and place it into an Erlenmeyer flask. Add a calculated volume of deionized water. p-Chlorobenzoic acid has low solubility in neutral water, so it will form a suspension.[3]

  • Neutralization: While stirring the suspension, slowly add a 1:1 molar equivalent of sodium hydroxide solution.[3] The addition should be done portion-wise to control the exothermic reaction.

  • Completion of Reaction: Continue stirring until all the solid p-chlorobenzoic acid has dissolved, indicating the formation of the highly water-soluble this compound.[3] The solution should become clear.

  • pH Adjustment: Check the pH of the solution. It should be slightly alkaline to ensure all the acid has reacted.[1] A slight excess of base can be used to ensure complete conversion.[3]

  • Crystallization: Cool the resulting solution in an ice bath to induce crystallization of the this compound. The solubility of the salt decreases at lower temperatures.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[12][13]

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow reactant reactant process process product product intermediate intermediate waste waste pCBA p-Chlorobenzoic Acid (Suspension in Water) Reaction Neutralization Reaction (Stirring, Ambient Temp.) pCBA->Reaction NaOH Sodium Hydroxide (Aqueous Solution) NaOH->Reaction Solution Aqueous Solution of This compound Reaction->Solution Cooling Cooling & Crystallization (Ice Bath) Solution->Cooling Crystals Crude Crystals Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration MotherLiquor Mother Liquor (Impurities) Filtration->MotherLiquor Remove Washing Washing (Cold Water) Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure Sodium p-Chlorobenzoate Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route

For contexts where the starting material is an ester, an alternative pathway exists. This compound can be synthesized in high yield from its corresponding methyl ester, methyl 4-chlorobenzoate (B1228818).[3] This reaction utilizes sodium trimethylsilanolate in a non-aqueous solvent like dry toluene (B28343) and requires heating (e.g., 4 hours at 80 °C), reportedly achieving an 86% yield.[3][14] This method is particularly useful for converting esters directly to their carboxylate salts.[3]

Purification and Characterization

Purification by Recrystallization

High purity of the final product is crucial, especially for pharmaceutical applications. Recrystallization is the primary method for purifying the synthesized this compound.[12][15]

  • Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[13][16]

  • Procedure: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).[12][15] The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.[12] The pure crystals are then collected by filtration.[13]

Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques can be employed. These include:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[15]

  • Melting Point Analysis: A sharp melting point close to the literature value (243 °C) indicates high purity.[10][11]

Safety Information

  • p-Chlorobenzoic Acid: May cause skin and eye irritation.

  • Sodium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage.[8]

  • This compound: May cause skin and serious eye irritation.[9]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling these chemicals. The synthesis should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Neutralization Route for Sodium p-Chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium p-chlorobenzoate via the neutralization route. It details the underlying chemical principles, experimental protocols, and key process parameters for laboratory and industrial-scale production.

Introduction

This compound, the sodium salt of p-chlorobenzoic acid, is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] It also serves as a preservative in some applications.[1][2][3] The most common and straightforward method for its preparation is the neutralization of p-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521). This route is favored for its simplicity, high yield, and atom economy.

Synthesis of the Precursor: p-Chlorobenzoic Acid

The primary precursor, p-chlorobenzoic acid, can be synthesized through the oxidation of p-chlorotoluene.[4]

Experimental Protocol: Oxidation of p-Chlorotoluene

This protocol is adapted from established oxidation methods of substituted toluenes.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of p-chlorotoluene and an aqueous solution of potassium permanganate is prepared.

  • The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the purple permanganate color.

  • Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified with hydrochloric acid to precipitate the crude p-chlorobenzoic acid.

  • The crude product is collected by vacuum filtration and washed with cold water.

  • For purification, the crude p-chlorobenzoic acid is recrystallized from a suitable solvent like toluene or an ethanol/water mixture.[4]

Core Synthesis: Neutralization of p-Chlorobenzoic Acid

The synthesis of this compound is an exothermic acid-base neutralization reaction.[5] The stoichiometry is a 1:1 molar ratio of p-chlorobenzoic acid to sodium hydroxide.[5]

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • p-Chlorobenzoic acid

  • Sodium hydroxide (NaOH) pellets or a standardized solution

  • Deionized water

  • pH indicator paper or a pH meter

Procedure:

  • Dissolution: In a beaker or flask, suspend a known quantity of p-chlorobenzoic acid in deionized water. Due to the low solubility of p-chlorobenzoic acid in neutral water, it will not fully dissolve initially.[5]

  • Neutralization: While stirring, slowly add a stoichiometric amount of sodium hydroxide solution to the p-chlorobenzoic acid suspension. Gentle heating (40-60 °C) can be applied to aid dissolution.[5]

  • pH Monitoring: Continuously monitor the pH of the solution. The endpoint is reached when all the p-chlorobenzoic acid has dissolved, and the pH is stable in the neutral to slightly alkaline range (pH 7.0-8.5).[5] A slight excess of NaOH may be used to ensure complete conversion.[5]

  • Crystallization: The resulting clear solution of this compound is then cooled slowly to room temperature, followed by further cooling in an ice bath (0-5 °C) to induce crystallization and maximize the yield.[5]

  • Isolation and Drying: The precipitated white crystals of this compound are collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum or in a drying oven.

Alternative Synthesis Route

An alternative pathway involves the saponification of methyl p-chlorobenzoate.

Experimental Protocol: From Methyl p-Chlorobenzoate

Materials:

Procedure:

  • A mixture of methyl 4-chlorobenzoate and sodium trimethylsilanolate in dry toluene is heated.

  • The reaction is typically carried out at 80°C for approximately 4 hours.[6]

  • Following the reaction, the product, this compound, is isolated as a white solid.[6]

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC₇H₄ClNaO₂
Molecular Weight178.55 g/mol [7]
Melting Point243 °C[8]
Boiling Point287.2 °C at 760 mmHg[8]
Density1.374 g/cm³[8]
AppearanceWhite to off-white crystalline powder[2]
SolubilitySoluble in water and alcohol[2]
Synthesis Yield Comparison
Synthesis RouteReagentsReported YieldPurity
Industrial Neutralizationp-Chlorobenzoic acid, NaOH>95%[9]≥98%[9]
From Methyl p-ChlorobenzoateMethyl 4-chlorobenzoate, Sodium trimethylsilanolate86%[6]Not Specified

Mandatory Visualizations

Overall Synthesis Workflow

G p_chlorotoluene p-Chlorotoluene oxidation Oxidation (e.g., KMnO4) p_chlorotoluene->oxidation p_chlorobenzoic_acid p-Chlorobenzoic Acid oxidation->p_chlorobenzoic_acid neutralization Neutralization (NaOH) p_chlorobenzoic_acid->neutralization crude_product Crude Sodium p-Chlorobenzoate Solution neutralization->crude_product purification Purification (Crystallization) crude_product->purification final_product Pure Sodium p-Chlorobenzoate purification->final_product

Caption: Overall synthesis workflow from p-chlorotoluene.

Neutralization and Purification Process Flow

G cluster_0 Neutralization Step cluster_1 Purification Step p_cba p-Chlorobenzoic Acid Suspension reaction_vessel Reaction Vessel (Stirring, 40-60°C) p_cba->reaction_vessel naoh NaOH Solution naoh->reaction_vessel cooling Cooling (0-5°C) reaction_vessel->cooling Clear Solution (pH 7.0-8.5) filtration Vacuum Filtration cooling->filtration drying Drying filtration->drying final_product Pure Sodium p-Chlorobenzoate drying->final_product

Caption: Detailed process flow for neutralization and purification.

References

An In-Depth Technical Guide to the Molecular Structure of Sodium p-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of sodium p-chlorobenzoate, a compound of interest in various chemical and pharmaceutical applications. This document details its structural parameters, spectroscopic signature, and synthesis, presenting data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Molecular Structure

This compound (C₇H₄ClNaO₂) is the sodium salt of p-chlorobenzoic acid.[1] The molecule consists of a sodium cation (Na⁺) and a p-chlorobenzoate anion. The anion features a benzene (B151609) ring substituted with a chlorine atom and a carboxylate group at the para position.[1]

Table 1: Selected Bond Lengths and Angles for p-Chlorobenzoic Acid

ParameterBond/AngleValue (Å or °)
Bond Lengths C-Cl~1.74
C-C (aromatic)1.38 - 1.40
C-C (carboxyl)~1.48
C=O~1.25
C-O~1.29
Bond Angles C-C-C (aromatic)~120
Cl-C-C~120
C-C-C (carboxyl)~120
O-C-O~123

Note: These values are based on the crystal structure of p-chlorobenzoic acid and are expected to be very similar in the p-chlorobenzoate anion.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated and confirmed through various spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the most characteristic vibrations are those of the carboxylate group. The asymmetric and symmetric stretching vibrations of the COO⁻ group are key diagnostic peaks. The C-Cl stretching vibration also provides a characteristic band.

Table 2: Key FT-IR Vibrational Frequencies for p-Chlorobenzoate

Vibrational ModeWavenumber (cm⁻¹)Description
Aromatic C-H stretch3100 - 3000Stretching of the C-H bonds on the benzene ring.
Asymmetric COO⁻ stretch~1600 - 1550Asymmetric stretching of the carboxylate group.
Symmetric COO⁻ stretch~1400Symmetric stretching of the carboxylate group.
C-Cl stretch~760Stretching of the carbon-chlorine bond.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of this compound in D₂O is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring. One published spectrum reports an AB quartet at 7.65 ppm (J = 8 Hz) for the aromatic protons in D₂O, recorded on an 80 MHz instrument.[4]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -COO⁻)~7.8 - 8.0Doublet~8-9
Aromatic (meta to -COO⁻)~7.4 - 7.6Doublet~8-9

Note: Predicted values are based on data for p-chlorobenzoic acid and may vary slightly for the sodium salt depending on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in different chemical environments.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Carboxylate (-COO⁻)~170 - 175
C-Cl~138 - 140
C-COO⁻~130 - 132
Aromatic CH (ortho to -COO⁻)~131 - 133
Aromatic CH (meta to -COO⁻)~128 - 130

Note: Predicted values are based on data for p-chlorobenzoic acid and may vary slightly for the sodium salt.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the neutralization of p-chlorobenzoic acid with sodium hydroxide (B78521).

Materials:

  • p-Chlorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695) (optional, for recrystallization)

  • pH indicator paper or pH meter

Procedure:

  • In a beaker, dissolve a known amount of p-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.

  • Prepare a standardized solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the p-chlorobenzoic acid solution with constant stirring.

  • Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH is neutral to slightly alkaline (pH 7-8).

  • Once the reaction is complete, the resulting clear solution of this compound can be concentrated by heating to induce crystallization upon cooling.

  • Alternatively, the product can be precipitated by adding a water-miscible organic solvent like ethanol.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

G cluster_reactants Reactants cluster_process Process cluster_products Products p-Chlorobenzoic Acid p-Chlorobenzoic Acid Dissolution in Water Dissolution in Water p-Chlorobenzoic Acid->Dissolution in Water Sodium Hydroxide Sodium Hydroxide Neutralization Neutralization Sodium Hydroxide->Neutralization Dissolution in Water->Neutralization Crystallization Crystallization Neutralization->Crystallization Water Water Neutralization->Water Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols
  • Sample Preparation: Prepare a solid sample as a KBr pellet. Mix a small amount of the dried this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the carboxylate group, aromatic C-H bonds, and the C-Cl bond.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analysis: Determine the chemical shifts, multiplicities, and coupling constants for the signals in the ¹H spectrum. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

G cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis Sample Sample KBr Pellet Preparation KBr Pellet Preparation Sample->KBr Pellet Preparation Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample->Dissolution in Deuterated Solvent FT-IR Spectrum Acquisition FT-IR Spectrum Acquisition KBr Pellet Preparation->FT-IR Spectrum Acquisition Functional Group Identification Functional Group Identification FT-IR Spectrum Acquisition->Functional Group Identification 1H & 13C Spectra Acquisition 1H & 13C Spectra Acquisition Dissolution in Deuterated Solvent->1H & 13C Spectra Acquisition Structural Elucidation Structural Elucidation 1H & 13C Spectra Acquisition->Structural Elucidation

Caption: Workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

This compound is known for its antimicrobial properties and is used as a preservative.[2] Some studies suggest that it can act as a competitive inhibitor in certain enzymatic reactions.[5] The degradation of 4-chlorobenzoate (B1228818) in some bacteria proceeds via a dehalogenation pathway, where it is converted to 4-hydroxybenzoate. This process involves the activation of 4-chlorobenzoate to its coenzyme A (CoA) thioester by the enzyme 4-chlorobenzoate:CoA ligase.

G 4-Chlorobenzoate 4-Chlorobenzoate 4-Chlorobenzoate-CoA 4-Chlorobenzoate-CoA 4-Chlorobenzoate->4-Chlorobenzoate-CoA  ATP, CoA 4-Hydroxybenzoate-CoA 4-Hydroxybenzoate-CoA 4-Chlorobenzoate-CoA->4-Hydroxybenzoate-CoA  H2O, Cl- Downstream Metabolism Downstream Metabolism 4-Hydroxybenzoate-CoA->Downstream Metabolism 4-Chlorobenzoate:CoA ligase 4-Chlorobenzoate:CoA ligase 4-Chlorobenzoate:CoA ligase->4-Chlorobenzoate-CoA 4-Chlorobenzoate-CoA dehalogenase 4-Chlorobenzoate-CoA dehalogenase 4-Chlorobenzoate-CoA dehalogenase->4-Hydroxybenzoate-CoA

References

FT-IR and Raman spectroscopy of sodium p-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Sodium p-Chlorobenzoate

Introduction

This compound, the sodium salt of p-chlorobenzoic acid, is a compound of interest in various chemical and pharmaceutical research fields.[1][2] Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides an invaluable, non-destructive method for its molecular characterization. These techniques probe the vibrational modes of a molecule, offering detailed insights into its functional groups, molecular structure, and bonding characteristics.

This guide provides a comprehensive overview of the FT-IR and Raman spectroscopic analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It details experimental protocols, presents key spectral data, and discusses the interpretation of the vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly effective for identifying polar functional groups. For this compound, FT-IR is crucial for characterizing the carboxylate group (COO⁻), whose vibrational frequencies are sensitive to its coordination environment.[1]

Experimental Protocols

Accurate FT-IR analysis depends on proper sample preparation. For a solid powder like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.[3][4]

a) KBr Pellet Method This traditional transmission technique involves embedding the sample in an IR-transparent matrix.[4]

  • Sample Preparation :

    • Dry approximately 1-2 mg of the this compound sample and 100-200 mg of high-purity, oven-dried potassium bromide (KBr) powder to remove moisture.[3][5]

    • Finely grind the sample using an agate mortar and pestle to reduce particle size, which minimizes light scattering.[3][6]

    • Thoroughly mix the ground sample and KBr powder in a 1:100 ratio to ensure homogeneity.[5]

  • Pellet Formation :

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[3]

  • Data Acquisition :

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of a blank KBr pellet to correct for atmospheric H₂O, CO₂, and any matrix impurities.[4]

    • Collect the sample spectrum, typically in the 4000–400 cm⁻¹ range.[7]

b) Attenuated Total Reflectance (ATR) Method ATR is a popular alternative that requires minimal to no sample preparation.[4]

  • Sample Preparation :

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3]

  • Data Acquisition :

    • Place a small amount of the solid powder directly onto the ATR crystal surface.[8]

    • Apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[3][8]

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind Sample (1-2 mg) start->grind KBr Method place_atr Place Powder on ATR Crystal start->place_atr ATR Method mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press bg_scan Collect Background Spectrum press->bg_scan place_atr->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process Process Data (e.g., Baseline Correction) sample_scan->process interpret Interpret Spectrum & Assign Peaks process->interpret finish End interpret->finish

FT-IR Experimental Workflow
Data and Interpretation

The FT-IR spectrum of this compound is distinguished from its parent acid, p-chlorobenzoic acid, primarily by the vibrations of the carboxylate group. The broad O-H stretching band of the carboxylic acid dimer disappears, and two strong bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the COO⁻ group emerge.[1] The frequency separation between these two bands (Δν) is diagnostic of the metal-carboxylate coordination mode.[1]

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch 3100 - 3000Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) ~1600 - 1540A strong absorption band characteristic of the deprotonated carboxyl group.[1]
Symmetric Carboxylate Stretch (νₛ(COO⁻)) ~1420 - 1380A strong absorption band. The separation (Δν) from νₐₛ is key to interpreting coordination.
Aromatic Ring C=C Stretches 1600 - 1450Multiple bands corresponding to the stretching vibrations within the aromatic ring.
C-Cl Stretch 770 - 730Stretching vibration of the carbon-chlorine bond. The band at 762 cm⁻¹ has been attributed to this mode.[9]
Aromatic C-H Out-of-Plane Bend ~850Bending vibration characteristic of 1,4-disubstituted (para) benzene rings.

Note: The exact positions of the carboxylate stretches can vary depending on the solid-state packing and hydration state of the salt.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It relies on the change in polarizability of a molecule during vibration. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. This makes it an excellent tool for analyzing the aromatic ring and the C-Cl bond in this compound. A key advantage of Raman spectroscopy is that water is a very weak scatterer, which simplifies the analysis of aqueous solutions or hydrated samples.[10]

Experimental Protocol

Raman analysis of a solid powder is generally straightforward.

  • Sample Preparation :

    • Place a small amount of the crystalline powder into a suitable sample holder, such as a glass capillary tube, an NMR tube, or a small aluminum cup.[10][11][12]

    • No further preparation is typically needed.

  • Data Acquisition :

    • Place the sample holder in the spectrometer's sample compartment.

    • Focus the excitation laser (e.g., 488.0 nm Argon ion or 532 nm Nd:YAG) onto the sample.[7][12]

    • Collect the scattered light. The orientation of crystalline samples can affect the relative intensities of the bands.[13]

    • Set acquisition parameters, such as laser power, integration time, and number of accumulations, to achieve a good signal-to-noise ratio.

    • Record the spectrum, typically analyzing the Stokes-shifted lines, which are more intense than the anti-Stokes lines.[10]

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start place_sample Place Powder in Sample Holder start->place_sample instrument_setup Instrument Setup (Laser Focus, Alignment) place_sample->instrument_setup acquire_spectrum Acquire Spectrum (Set Parameters) instrument_setup->acquire_spectrum process Process Data (e.g., Baseline Correction) acquire_spectrum->process interpret Interpret Spectrum & Assign Peaks process->interpret finish End interpret->finish

Raman Experimental Workflow
Data and Interpretation

The Raman spectrum of this compound is expected to be similar to that of its parent acid, with shifts in the carboxylate region. The aromatic ring vibrations are typically prominent. Studies on p-chlorobenzoic acid have identified several key Raman bands that are directly applicable.[1][14]

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic Ring C=C Stretch ~1628, ~1597Strong bands associated with the stretching of the carbon-carbon bonds in the benzene ring. The band around 1628 cm⁻¹ may have contributions from the carboxylate group.[1][14]
Aromatic Ring Breathing ~1100, ~800Characteristic vibrations of the entire aromatic ring system. These are often strong and sharp in Raman spectra.[1][14]
Symmetric Carboxylate Stretch ~1400The symmetric COO⁻ stretch is often Raman active.
C-Cl Stretch ~750 - 650The carbon-chlorine stretch is expected in this region and is typically Raman active.

Note: Data is primarily based on studies of p-chlorobenzoic acid, as specific, detailed assignments for the sodium salt are less common in the literature. The principles of group frequencies remain applicable.

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the structural elucidation of this compound. FT-IR excels in identifying the polar carboxylate functional group, providing information on its bonding state through the asymmetric and symmetric stretching bands. Raman spectroscopy offers detailed information on the non-polar aromatic backbone and the carbon-chlorine bond. Together, they provide a complete vibrational fingerprint of the molecule, which is essential for identity confirmation, purity assessment, and structural analysis in research and development settings.

References

Crystal Structure of Metal Complexes with p-Chlorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of metal complexes incorporating the p-chlorobenzoate ligand. The following sections detail the experimental protocols for the synthesis and crystallographic analysis of these complexes, present key structural data in a comparative format, and illustrate the experimental workflow. This document is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development, offering insights into the structural characteristics of these compounds.

Introduction

Metal complexes containing carboxylate ligands have been the subject of extensive research due to their diverse coordination modes and potential applications in areas such as catalysis, magnetism, and bioinorganic chemistry. The p-chlorobenzoate ligand, in particular, introduces an additional dimension of intermolecular interactions through potential halogen bonding, which can influence the resulting crystal packing and supramolecular architecture. This guide focuses on the structural elucidation of lanthanide and other metal complexes with p-chlorobenzoate, providing a detailed look at their synthesis and solid-state structures.

Experimental Protocols

The synthesis and crystallographic analysis of metal-p-chlorobenzoate complexes are typically carried out using well-established laboratory techniques. The protocols provided below are based on methodologies reported for the successful synthesis and characterization of a series of lanthanide-p-chlorobenzoate-terpyridine complexes.[1][2]

Synthesis of Lanthanide-p-Chlorobenzoate-Terpyridine Complexes

A common method for the synthesis of these complexes is through hydrothermal reactions. This technique allows for the crystallization of products from aqueous solutions at elevated temperatures and pressures.

Materials:

  • Lanthanide(III) nitrate (B79036) hydrate (B1144303) (e.g., Pr(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, etc.)

  • p-Chlorobenzoic acid (HL)

  • 2,2':6',2''-Terpyridine (terpy)

  • Deionized water

Procedure:

  • In a typical synthesis, a stoichiometric mixture of the lanthanide nitrate (0.1 mmol), p-chlorobenzoic acid (0.3 mmol), and 2,2':6',2''-terpyridine (0.1 mmol) is prepared.

  • The reactants are combined in a 23 mL polytetrafluoroethylene (PTFE)-lined stainless steel autoclave.

  • Approximately 10 mL of deionized water is added to the vessel.

  • The autoclave is sealed and heated to a temperature between 120 and 180 °C for a period of 72 hours.

  • Following the reaction period, the vessel is allowed to cool slowly to room temperature at a rate of 5 °C/h.

  • The resulting crystalline products are collected by filtration, washed with deionized water, and air-dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of the synthesized complexes is performed using single-crystal X-ray diffraction.

Instrumentation:

  • A suitable single-crystal X-ray diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

Procedure:

  • A suitable single crystal of the complex is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature (e.g., 100 K) during data collection, which minimizes thermal vibrations and potential crystal degradation.

  • The diffractometer is used to collect a complete sphere of diffraction data.

  • The collected data are processed using appropriate software to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • An empirical absorption correction is applied to the data.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for a series of lanthanide-p-chlorobenzoate-terpyridine complexes, illustrating the effect of the lanthanide contraction on the crystal structures.[1][2] The series includes both binuclear and mononuclear complexes.

Table 1: Crystallographic Data for Binuclear Lanthanide-p-Chlorobenzoate Complexes of the form [Ln(p-ClBA)₃(terpy)(H₂O)]₂

ParameterPr (1)Nd (2)Sm (3)Eu (4)
Formula C₈₄H₆₀Cl₆N₆O₁₄Pr₂C₈₄H₆₀Cl₆N₆Nd₂O₁₄C₈₄H₆₀Cl₆N₆O₁₄Sm₂C₈₄H₆₀Cl₆Eu₂N₆O₁₄
Fw ( g/mol ) 2017.062023.642035.862039.08
Crystal System TriclinicTriclinicTriclinicTriclinic
Space Group P-1P-1P-1P-1
a (Å) 11.968(2)11.946(2)11.911(2)11.896(2)
b (Å) 13.978(3)13.931(3)13.864(3)13.837(3)
c (Å) 14.174(3)14.135(3)14.073(3)14.045(3)
α (°) 64.93(3)65.02(3)65.11(3)65.17(3)
β (°) 89.23(3)89.28(3)89.34(3)89.37(3)
γ (°) 88.08(3)88.04(3)87.97(3)87.95(3)
V (ų) 2132.3(8)2113.8(8)2087.0(8)2076.6(8)
Z 1111
Calculated Density (g/cm³) 1.5701.5891.6181.629

Table 2: Crystallographic Data for Mononuclear Lanthanide-p-Chlorobenzoate Complexes of the form [Ln(p-ClBA)₃(terpy)(H₂O)]

ParameterGd (5)Tb (6)Dy (7)Ho (8)Er (9)
Formula C₄₂H₃₀Cl₃GdN₃O₇C₄₂H₃₀Cl₃N₃O₇TbC₄₂H₃₀Cl₃DyN₃O₇C₄₂H₃₀Cl₃HoN₃O₇C₄₂H₃₀Cl₃ErN₃O₇
Fw ( g/mol ) 1026.411028.081031.661034.091036.42
Crystal System TriclinicTriclinicTriclinicTriclinicTriclinic
Space Group P-1P-1P-1P-1P-1
a (Å) 11.854(2)11.839(2)11.826(2)11.815(2)11.805(2)
b (Å) 13.780(3)13.757(3)13.738(3)13.722(3)13.708(3)
c (Å) 14.004(3)13.980(3)13.959(3)13.942(3)13.927(3)
α (°) 65.28(3)65.32(3)65.35(3)65.38(3)65.41(3)
β (°) 89.41(3)89.44(3)89.46(3)89.48(3)89.50(3)
γ (°) 87.91(3)87.88(3)87.86(3)87.84(3)87.82(3)
V (ų) 2062.3(8)2053.0(8)2045.0(8)2038.2(8)2032.0(8)
Z 22222
Calculated Density (g/cm³) 1.6531.6621.6741.6841.693

Table 3: Selected Bond Lengths (Å) for [Eu(p-ClBA)₃(terpy)(H₂O)]₂ (4) and [Gd(p-ClBA)₃(terpy)(H₂O)] (5)

BondLength (Å) - Complex 4 (Eu)Length (Å) - Complex 5 (Gd)
Ln-O(water)2.455(3)2.428(2)
Ln-O(p-ClBA)2.378(3) - 2.658(3)2.345(2) - 2.508(2)
Ln-N(terpy)2.624(3) - 2.650(3)2.592(2) - 2.620(2)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of metal complexes with p-chlorobenzoate.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reactants Reactants (Metal Salt, p-Chlorobenzoic Acid, Co-ligand) mixing Mixing in Autoclave reactants->mixing solvent Solvent (e.g., Deionized Water) solvent->mixing hydrothermal Hydrothermal Reaction (120-180 °C, 72h) mixing->hydrothermal cooling Slow Cooling (5 °C/h) hydrothermal->cooling filtration Filtration and Washing cooling->filtration crystals Crystalline Product filtration->crystals mounting Crystal Mounting crystals->mounting xray Single-Crystal X-ray Diffraction mounting->xray data_collection Data Collection xray->data_collection data_processing Data Processing and Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF data) structure_refinement->final_structure

A flowchart illustrating the experimental workflow for the synthesis and characterization of metal-p-chlorobenzoate complexes.

Structural Insights and Discussion

The crystal structures of the lanthanide-p-chlorobenzoate-terpyridine complexes reveal several interesting features. The coordination environment of the lanthanide ions is typically completed by oxygen atoms from the p-chlorobenzoate and water ligands, and nitrogen atoms from the terpyridine ligand. The p-chlorobenzoate ligand exhibits versatile coordination modes, acting as a monodentate, bidentate, or bridging ligand.[1][2]

A significant trend observed in the series of lanthanide complexes is the effect of the lanthanide contraction. As the atomic number of the lanthanide increases, the ionic radius decreases. This contraction influences the coordination number and the overall crystal packing, leading to a transition from binuclear to mononuclear complexes.[1][2]

Furthermore, the crystal packing is stabilized by a network of non-covalent interactions, including hydrogen bonding involving the coordinated water molecules and the carboxylate groups, as well as π-π stacking interactions between the aromatic rings of the ligands. The presence of the chlorine atom on the benzoate (B1203000) ligand also allows for the possibility of halogen bonding, which can further direct the supramolecular assembly.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of metal complexes with p-chlorobenzoate, with a particular focus on a series of lanthanide complexes. The experimental protocols for synthesis and single-crystal X-ray diffraction have been outlined, and key crystallographic data have been presented in a structured format. The visualization of the experimental workflow offers a clear summary of the process from starting materials to final structural determination. The structural insights discussed herein, including the versatile coordination of the p-chlorobenzoate ligand and the influence of the lanthanide contraction, contribute to a deeper understanding of the solid-state chemistry of these metal-organic compounds. This information is valuable for the rational design of new materials with tailored structural properties and potential applications in various scientific and technological fields.

References

Stoichiometry of p-Chlorobenzoic Acid Neutralization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stoichiometry governing the neutralization of p-chlorobenzoic acid. The document details the underlying chemical principles, presents relevant quantitative data, and offers a detailed experimental protocol for the precise determination of the reaction's stoichiometry, a critical parameter in various research, development, and quality control applications.

Introduction

p-Chlorobenzoic acid (4-chlorobenzoic acid) is a chlorinated derivative of benzoic acid. Its chemical properties and reactivity are of significant interest in organic synthesis, pharmaceutical development, and material science. The neutralization of p-chlorobenzoic acid, a weak acid, with a strong base such as sodium hydroxide (B78521) (NaOH) is a fundamental acid-base reaction. Understanding the precise stoichiometry of this reaction is paramount for applications ranging from quantitative analysis to the synthesis of its corresponding salt, sodium p-chlorobenzoate. This guide elucidates the 1:1 molar relationship in this neutralization reaction and provides the necessary protocols for its empirical verification.

Physicochemical and Reaction Data

A thorough understanding of the properties of the reactants is essential for accurate stoichiometric analysis. The key physicochemical data for p-chlorobenzoic acid and sodium hydroxide are summarized below.

Propertyp-Chlorobenzoic AcidSodium Hydroxide
Chemical Formula C₇H₅ClO₂NaOH
Molar Mass 156.57 g/mol [1][2][3][4][5]39.997 g/mol [6][7][8][9][10]
pKa (at 25 °C) 3.98[11][12]Not Applicable (Strong Base)
Appearance White crystalline powder[1]White, deliquescent solid
Solubility in Water Very slightly soluble[6]Highly soluble

The neutralization reaction between p-chlorobenzoic acid and sodium hydroxide proceeds according to the following balanced chemical equation:

C₇H₅ClO₂(aq) + NaOH(aq) → C₇H₄ClNaO₂(aq) + H₂O(l)

This equation demonstrates a clear 1:1 stoichiometric relationship between the acid and the base. One mole of p-chlorobenzoic acid reacts completely with one mole of sodium hydroxide to produce one mole of this compound and one mole of water.

Experimental Determination of Stoichiometry: Acid-Base Titration

The stoichiometry of the neutralization of p-chlorobenzoic acid can be accurately determined using acid-base titration with a standardized solution of sodium hydroxide. The following protocol outlines the procedure for this determination.

Materials and Reagents
  • p-Chlorobenzoic acid (analytical standard grade)

  • Sodium hydroxide (NaOH), pellets or standardized solution (e.g., 0.1 M)

  • Potassium hydrogen phthalate (B1215562) (KHP), primary standard

  • Phenolphthalein (B1677637) indicator solution (1% in ethanol)

  • Deionized water

  • Ethanol (B145695) (for dissolving p-chlorobenzoic acid)

  • Analytical balance (± 0.0001 g)

  • Burette (50 mL, Class A)

  • Volumetric pipettes (Class A)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bars

  • pH meter (optional, for potentiometric titration)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the stoichiometry of the neutralization reaction.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_naoh Prepare & Standardize NaOH Solution titrate Titrate Acid with Standardized NaOH prep_naoh->titrate prep_acid Prepare p-Chlorobenzoic Acid Solution prep_acid->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Stoichiometry endpoint->calculate

Caption: Experimental workflow for stoichiometric determination.

Detailed Protocol

3.3.1. Preparation and Standardization of 0.1 M NaOH Solution

  • Preparation: Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized water to create a solution with a nominal concentration of 0.1 M.

  • Standardization:

    • Accurately weigh approximately 0.4 g of dried primary standard KHP into a 250 mL Erlenmeyer flask.

    • Dissolve the KHP in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the KHP solution with the prepared NaOH solution until a faint, persistent pink color is observed.

    • Record the volume of NaOH solution used.

    • Repeat the titration at least two more times for precision.

    • Calculate the exact molarity of the NaOH solution using the mass of KHP and the volume of NaOH consumed.

3.3.2. Titration of p-Chlorobenzoic Acid

  • Accurately weigh approximately 0.2 g of p-chlorobenzoic acid into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of ethanol to dissolve the acid, as it is only slightly soluble in water. Gentle warming may be required.

  • Add approximately 50 mL of deionized water to the flask.

  • Add 2-3 drops of phenolphthalein indicator to the p-chlorobenzoic acid solution.

  • Fill a clean, rinsed burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the p-chlorobenzoic acid solution with the standardized NaOH solution while continuously stirring.

  • The endpoint is reached when the solution turns from colorless to a faint, persistent pink color.

  • Record the final volume of the NaOH solution.

  • Repeat the titration with two additional samples of p-chlorobenzoic acid for accuracy and precision.

Data Analysis and Stoichiometry Calculation
  • Calculate the moles of NaOH used:

    • Moles of NaOH = Molarity of NaOH × Volume of NaOH (in Liters)

  • Calculate the moles of p-chlorobenzoic acid used:

    • Moles of p-chlorobenzoic acid = Mass of p-chlorobenzoic acid / Molar mass of p-chlorobenzoic acid

  • Determine the stoichiometric ratio:

    • Ratio = Moles of NaOH / Moles of p-chlorobenzoic acid

The experimentally determined ratio should be very close to 1, confirming the 1:1 stoichiometry of the neutralization reaction.

Signaling Pathway and Logical Relationships

The logical progression of the acid-base neutralization and its endpoint detection can be visualized as follows:

neutralization_pathway cluster_reactants Reactants cluster_reaction Neutralization Reaction cluster_products Products cluster_detection Endpoint Detection acid p-Chlorobenzoic Acid (C₇H₅ClO₂) reaction Proton Transfer (H⁺ + OH⁻ → H₂O) acid->reaction base Sodium Hydroxide (NaOH) base->reaction salt This compound (C₇H₄ClNaO₂) reaction->salt water Water (H₂O) reaction->water indicator Phenolphthalein reaction->indicator pH increase color_change Colorless to Pink indicator->color_change at endpoint (pH > 8.2)

Caption: Neutralization reaction and endpoint detection pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data that would be collected and calculated during the experimental determination of the stoichiometry.

ParameterTrial 1Trial 2Trial 3
Mass of p-Chlorobenzoic Acid (g)
Moles of p-Chlorobenzoic Acid (mol)
Molarity of Standardized NaOH (M)
Initial Burette Reading (mL)
Final Burette Reading (mL)
Volume of NaOH Used (mL)
Moles of NaOH Used (mol)
Experimental Stoichiometric Ratio (mol NaOH / mol Acid)
Average Stoichiometric Ratio \multicolumn{3}{c}{}

Conclusion

The neutralization of p-chlorobenzoic acid with sodium hydroxide follows a precise 1:1 stoichiometric relationship. This has been established through the balanced chemical equation and can be empirically verified with high accuracy and precision using the detailed acid-base titration protocol provided in this guide. For professionals in research, development, and quality control, a solid understanding and the ability to experimentally determine this stoichiometry are fundamental for ensuring the integrity of their work, from analytical assays to the synthesis of novel compounds.

References

An In-Depth Technical Guide to Sodium p-Chlorobenzoate (CAS 3686-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium p-chlorobenzoate, the sodium salt of 4-chlorobenzoic acid, is a versatile organic compound with established applications as a preservative and a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an in-depth exploration of its biological activities. Particular focus is given to its role as an enzyme inhibitor and its antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating quantitative data, outlining experimental methodologies, and visualizing key processes.

Chemical and Physical Properties

This compound is a white crystalline solid soluble in water.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom at the para position and a sodium carboxylate group.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3686-66-6[4]
Molecular Formula C₇H₄ClNaO₂[4][5]
Molecular Weight 178.55 g/mol [4][5]
Appearance White crystalline solid/powder[1]
Melting Point 243 °C
Boiling Point 287.2 °C
Solubility Soluble in water and alcohol
InChI InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1[4]
InChIKey GHMWZRWCBLXYBX-UHFFFAOYSA-M[4]
SMILES C1=CC(=CC=C1C(=O)[O-])Cl.[Na+][4]
Synonyms Sodium 4-chlorobenzoate (B1228818), p-Chlorobenzoic acid sodium salt, Microbin[1][4]

Synthesis of this compound

This compound is typically synthesized through two primary routes: neutralization of 4-chlorobenzoic acid or saponification of its corresponding ester.

Experimental Protocol: Neutralization of 4-Chlorobenzoic Acid

This method involves the straightforward acid-base reaction between 4-chlorobenzoic acid and a sodium base, typically sodium hydroxide (B78521).

Materials:

  • 4-Chlorobenzoic acid (C₇H₅ClO₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Dissolve 4-chlorobenzoic acid in an appropriate solvent. While it has low solubility in water, it is soluble in aqueous base.[6] An alcohol-water mixture can be used to facilitate dissolution.[7]

  • In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the 4-chlorobenzoic acid solution with continuous stirring. The reaction is exothermic.[7]

  • Monitor the pH of the solution to ensure complete neutralization (pH ~7).

  • Filter the resulting solution to remove any insoluble impurities.

  • Allow the solution to cool and crystallize. The product, this compound, can be collected by filtration.

  • Dry the crystals to obtain the pure product.

Experimental Protocol: Synthesis from Methyl 4-chlorobenzoate

A novel synthetic pathway involves the saponification of methyl 4-chlorobenzoate using sodium trimethylsilanolate.[7]

Materials:

  • Methyl 4-chlorobenzoate (C₈H₇ClO₂)

  • Sodium trimethylsilanolate (C₃H₉NaOSi)

  • Dry toluene (B28343)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine methyl 4-chlorobenzoate (e.g., 26.6 mmol) and sodium trimethylsilanolate (e.g., 26.6 mmol) in dry toluene (e.g., 150 mL).[8]

  • Heat the mixture to 80°C with continuous stirring for 4 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, sodium 4-chlorobenzoate, will precipitate as a white solid.

  • Isolate the product by filtration and wash with a small amount of cold, dry toluene.

  • Dry the solid to obtain the final product. A yield of approximately 86% has been reported for this method.[8]

Synthesis Workflow Diagram

G cluster_neutralization Neutralization Method cluster_saponification Saponification Method A1 4-Chlorobenzoic Acid A3 Dissolution (Water/Ethanol) A1->A3 A2 Sodium Hydroxide A4 Neutralization Reaction A2->A4 A3->A4 A5 Crystallization A4->A5 A6 This compound A5->A6 B1 Methyl 4-chlorobenzoate B3 Reaction in Toluene (80°C, 4h) B1->B3 B2 Sodium Trimethylsilanolate B2->B3 B4 Precipitation B3->B4 B5 This compound B4->B5

Synthesis pathways for this compound.

Biological Activities

This compound and its parent acid, 4-chlorobenzoic acid, exhibit a range of biological activities, most notably as an antimicrobial agent and an enzyme inhibitor.

Antimicrobial Activity

This compound is utilized as a preservative due to its ability to inhibit the growth of molds and some bacteria.[7] The antimicrobial efficacy of benzoates is generally pH-dependent, being more active in acidic conditions. The proposed mechanism involves the disruption of the microbial cell membrane by the undissociated, lipophilic form of the acid, leading to acidification of the cytoplasm and inhibition of essential metabolic enzymes.[7]

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, studies on related compounds provide insights. For instance, derivatives of 2-chlorobenzoic acid have shown significant activity against both Gram-positive and Gram-negative bacteria.[1] A study on organotin(IV) p-chlorobenzoates demonstrated activity against Staphylococcus aureus but not Escherichia coli.[9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against bacterial strains.[11][12]

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Enzyme Inhibition

4-Chlorobenzoic acid and its derivatives are known to act as enzyme inhibitors. This property is central to their biological effects and potential therapeutic applications.

3.2.1. Inhibition of 3-Chlorobenzoate-1,2-Dioxygenase

A study investigating the competition between 3-chlorobenzoate (B1228886) (3-CBA) and its analogues for 3-chlorobenzoate-1,2-dioxygenase (3-CBDO) from Rhodococcus opacus 1CP cells found that 4-chlorobenzoate acts as an inhibitor. The inhibition was determined to be of a transient type.[2]

Table 2: Kinetic Parameters for 3-CBDO Inhibition by 4-Chlorobenzoate

ParameterValueDescriptionReference
Inhibition Type TransientThe inhibitor interacts with the enzyme in a temporary manner.[2]
S₀.₅ⁱ N/AHill concentration constant in the presence of the inhibitor.[2]
Vₘₐₓⁱ N/AMaximum reaction rate in the presence of the inhibitor.[2]

3.2.2. Interaction with 4-Chlorobenzoate:CoA Ligase

4-Chlorobenzoate is the natural substrate for 4-chlorobenzoate:CoA ligase (CBL), an enzyme involved in the bacterial degradation of chlorinated aromatic compounds. The enzyme catalyzes the CoA thioesterification of 4-chlorobenzoate, which is a critical activation step for its subsequent dehalogenation.[9] The kinetic parameters for this interaction have been determined.

Table 3: Steady-State Kinetic Constants for 4-Chlorobenzoate:CoA Ligase

Substratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
4-Chlorobenzoate 9.20.939.9 x 10⁶[13]

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.[5]

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • This compound

  • Assay buffer

  • 96-well plates

  • Plate reader capable of detecting the reaction product (e.g., absorbance, fluorescence)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of product formation over time using a plate reader.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a suitable dose-response curve.[2]

Eukaryotic Cell Signaling

Currently, there is a lack of direct evidence in the peer-reviewed literature detailing the effects of this compound on specific eukaryotic signaling pathways such as MAPK, NF-κB, or PI3K/Akt. Studies on structurally related but distinct compounds, such as certain aminobenzoic acid derivatives, have suggested potential interactions with pathways like PI3K/Akt, but these findings cannot be directly extrapolated to this compound.[8] Future research is needed to elucidate the potential impact of this compound on these critical cellular signaling cascades.

Toxicology

The toxicological profile of this compound is an important consideration for its application.

Table 4: Acute Toxicity Data for this compound

Test TypeRoute of ExposureSpeciesDose/DurationReference
LD₅₀ IntravenousRat838 mg/kg[14]

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical and pharmaceutical research.

  • Coordination Chemistry: The carboxylate group of p-chlorobenzoate allows it to act as a ligand, forming stable complexes with a variety of metal ions in different coordination modes (monodentate, bidentate, bridging). This property is utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[7]

  • Pharmaceutical and Agrochemical Synthesis: It is an important intermediate in the production of various active pharmaceutical ingredients and agrochemicals, such as fungicides and insecticides.[15][16] The presence of the chlorine atom can enhance the biological activity and stability of the final molecule.[7]

  • Biochemical Research: As a substrate for enzymes like 4-chlorobenzoate:CoA ligase, it is a valuable tool for studying enzymatic mechanisms and for the rational design of enzymes with altered substrate specificities for applications in bioremediation.[6][9]

Logical Relationships and Workflows

Enzyme Inhibition and Drug Discovery Workflow

G cluster_workflow Enzyme Inhibition Drug Discovery Workflow A Target Enzyme Identification C In Vitro Enzyme Inhibition Assay (IC50 Determination) A->C B This compound (or derivative) Synthesis B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F In Vitro Cell-Based Assays (Cytotoxicity, etc.) E->F G In Vivo Studies F->G H Preclinical Development G->H

A typical workflow for evaluating enzyme inhibitors.
Antimicrobial Drug Discovery Workflow

G cluster_antimicrobial Antimicrobial Discovery Workflow A Synthesis of Sodium p-chlorobenzoate Derivatives B Primary Screening (e.g., Disk Diffusion) A->B C Quantitative Assay (MIC Determination) B->C D Mechanism of Action Studies (e.g., Membrane Permeability) C->D E Toxicity Assays C->E F In Vivo Efficacy Studies C->F G Lead Compound Selection D->G E->G F->G

Workflow for antimicrobial drug discovery.

Conclusion

This compound (CAS 3686-66-6) is a compound of significant interest due to its established roles in chemical synthesis and its potential for further development in the fields of pharmacology and materials science. This guide has provided a detailed overview of its properties, synthesis, and known biological activities, with a focus on its antimicrobial and enzyme-inhibiting effects. The provided experimental protocols and workflows offer a practical resource for researchers. While its effects on eukaryotic signaling pathways remain an open area for investigation, the existing data suggest that this compound and its derivatives are promising scaffolds for the design of novel bioactive molecules. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Thermal Degradation of Sodium p-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium p-chlorobenzoate, a salt of p-chlorobenzoic acid, is utilized in various chemical syntheses and has applications in industries requiring biocidal or preservative properties. Understanding its thermal stability and degradation profile is critical for ensuring safety, optimizing manufacturing processes, and predicting the shelf-life of formulations. This technical guide provides a comprehensive overview of the thermal degradation of this compound, including its predicted decomposition pathway, potential degradation products, and standard experimental protocols for its analysis. Due to a lack of direct studies on this specific salt, this guide synthesizes information from related compounds, primarily sodium benzoate (B1203000) and other chlorinated aromatic molecules, to provide a scientifically grounded predictive analysis.

Introduction

This compound (C₇H₄ClNaO₂) is a white or off-white crystalline powder. While it is known to be a stable compound under standard conditions, it is susceptible to degradation under the influence of strong acids, strong alkalis, light, and elevated temperatures.[1][2] Exposure to fire can lead to the production of toxic hydrogen chloride gas.[2] A comprehensive understanding of its thermal degradation is essential for safe handling, storage, and application in thermally sensitive processes.

Predicted Thermal Degradation Pathway

The primary predicted thermal degradation mechanism is decarboxylation . When heated, particularly in the presence of a strong base, sodium benzoate is known to decarboxylate to form benzene (B151609) and sodium carbonate. Applying this model to this compound, the anticipated primary organic product is chlorobenzene (B131634) .

The proposed overall reaction is:

C₇H₄ClNaO₂ (s) + Heat → C₆H₄Cl (g) + Na₂CO₃ (s) (unbalanced)

This reaction likely proceeds through the cleavage of the carbon-carbon bond between the carboxylate group and the phenyl ring. The presence of the chlorine atom on the aromatic ring is not expected to fundamentally alter this decarboxylation pathway, although it may influence the reaction temperature and kinetics.

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Thermal_Degradation_Pathway Predicted Thermal Degradation Pathway of this compound Sodium_p_Chlorobenzoate This compound (C₇H₄ClNaO₂) Decarboxylation Decarboxylation Sodium_p_Chlorobenzoate->Decarboxylation Input Heat High Temperature Heat->Decarboxylation Condition Chlorobenzene Chlorobenzene (C₆H₅Cl) Decarboxylation->Chlorobenzene Primary Organic Product Sodium_Carbonate Sodium Carbonate (Na₂CO₃) Decarboxylation->Sodium_Carbonate Inorganic Byproduct Other_Products Other Products (e.g., Carbon Oxides, HCl) Decarboxylation->Other_Products Potential Minor Products

Caption: Predicted decarboxylation pathway of this compound upon heating.

Potential Thermal Degradation Products

Based on the predicted pathway and data from related compounds, the following products are anticipated upon thermal degradation of this compound.

Product Name Chemical Formula Physical State (at STP) Notes
ChlorobenzeneC₆H₅ClLiquidPredicted primary organic product from decarboxylation.
Sodium CarbonateNa₂CO₃SolidPredicted primary inorganic byproduct.
Carbon Oxides (CO, CO₂)CO, CO₂GasPotential byproducts from further decomposition, especially under oxidative conditions.
Hydrogen ChlorideHClGasA hazardous decomposition product formed under fire conditions, likely from the reaction of the chlorine atom with hydrogen sources.[3]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal degradation profile of this compound, a suite of standard analytical techniques should be employed. The following section details the generalized experimental protocols for these key analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a standard TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or other inert gas) and air, both at a constant flow rate (e.g., 20-50 mL/min). Running the experiment in both an inert and an oxidative atmosphere can provide insights into the degradation mechanism.

    • Heating Rate: A linear heating rate of 10 °C/min is standard. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic analysis.

    • Temperature Range: 25 °C to 800 °C, or until no further mass loss is observed.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: 10 °C/min.

    • Temperature Program: Heat from 25 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 500 °C). A heat-cool-heat cycle can be employed to investigate reversible transitions.

  • Data Analysis: Plot heat flow versus temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition processes. The melting point is taken as the peak of the endothermic event.[4]

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

4.3.1 TGA Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Methodology:

  • Instrument: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line.

  • Sample Preparation and TGA Conditions: As described in the TGA protocol (Section 4.1).

  • FTIR Conditions:

    • The transfer line and gas cell should be heated (e.g., to 200-250 °C) to prevent condensation of evolved gases.

    • FTIR spectra of the evolved gases are collected continuously throughout the TGA run.

  • Data Analysis: The FTIR spectra at specific temperatures (corresponding to mass loss events in the TGA) are analyzed to identify the functional groups and, thus, the chemical nature of the evolved gases by comparing them to spectral libraries.

4.3.2 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a GC-MS system.

  • Sample Preparation: A small amount of sample (typically < 1 mg) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., the decomposition temperature determined by TGA) and held for a short period (e.g., 10-30 seconds) in an inert atmosphere.

  • GC-MS Conditions:

    • The volatile pyrolysis products are swept into the GC column for separation.

    • A standard temperature program is used for the GC oven to separate the components of the gas mixture.

    • The separated components are then analyzed by the mass spectrometer.

  • Data Analysis: The mass spectrum of each separated component is compared against a mass spectral library (e.g., NIST) to definitively identify the decomposition products.

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Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_0 Thermal Stability & Transitions cluster_1 Evolved Gas Analysis cluster_2 Data & Interpretation TGA Thermogravimetric Analysis (TGA) Decomposition_Temp Decomposition Temperature & Mass Loss TGA->Decomposition_Temp DSC Differential Scanning Calorimetry (DSC) Thermal_Transitions Melting Point & Enthalpy DSC->Thermal_Transitions TGA_FTIR TGA-FTIR Gas_Identification Identification of Gaseous Products TGA_FTIR->Gas_Identification Py_GC_MS Pyrolysis-GC-MS Py_GC_MS->Gas_Identification Mechanism_Proposal Degradation Mechanism Decomposition_Temp->Mechanism_Proposal Thermal_Transitions->Mechanism_Proposal Gas_Identification->Mechanism_Proposal

Caption: A typical experimental workflow for the comprehensive thermal analysis of a chemical compound.

Summary of Quantitative Data (Hypothetical)

As no experimental data has been published, the following table is a template for presenting results once they are obtained. For context, the melting point of the parent p-chlorobenzoic acid is approximately 238-241 °C. The sodium salt would be expected to have a significantly higher decomposition temperature. A derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), shows an onset of decomposition at approximately 252 °C.[4]

Parameter Technique Value Conditions
Onset of DecompositionTGATo be determined10 °C/min, N₂ atmosphere
Temperature of Max. Decomposition RateTGA (DTG)To be determined10 °C/min, N₂ atmosphere
Residual Mass at 800 °CTGATo be determined10 °C/min, N₂ atmosphere
Melting PointDSCTo be determined10 °C/min, N₂ atmosphere
Enthalpy of FusionDSCTo be determined10 °C/min, N₂ atmosphere
Enthalpy of DecompositionDSCTo be determined10 °C/min, N₂ atmosphere

Conclusion

The thermal degradation of this compound is a critical area of study for its safe and effective use. While direct experimental evidence is currently lacking, a scientifically sound degradation pathway can be predicted based on the principles of decarboxylation observed in similar aromatic salts. The primary decomposition products are expected to be chlorobenzene and sodium carbonate, with the potential for hazardous byproducts like hydrogen chloride under certain conditions. The experimental protocols outlined in this guide, including TGA, DSC, TGA-FTIR, and Py-GC-MS, provide a robust framework for the comprehensive characterization of the thermal behavior of this compound. The data generated from such studies will be invaluable for professionals in research, development, and manufacturing who handle this compound.

References

Initial Toxicity Screening of Sodium 4-Chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-chlorobenzoate (B1228818) is a chemical compound used in various industrial applications. As with any chemical that has the potential for human exposure, a thorough evaluation of its toxicity is essential. This technical guide provides an in-depth overview of the initial toxicity screening of sodium 4-chlorobenzoate, focusing on acute toxicity, genotoxicity, and cytotoxicity. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of experimental workflows and metabolic pathways to facilitate a comprehensive understanding of the toxicological profile of this compound.

Data Presentation

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single short-term exposure. The median lethal dose (LD50) is a common metric, representing the dose at which 50% of the test population is expected to die.

Test Route of Exposure Species LD50 Value GHS Category
Acute Oral ToxicityOralRat> 2000 mg/kgNot Classified
Acute Intravenous ToxicityIntravenousRat838 mg/kgCategory 4

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A negative result in a battery of genotoxicity tests suggests that the compound is unlikely to be a carcinogen.

Test Test System Metabolic Activation (S9) Result
Ames Test (for 4-chlorobenzoic acid)Salmonella typhimuriumWith and WithoutNegative
In vitro Micronucleus AssayMammalian CellsWith and WithoutData Not Available
Cytotoxicity

Cytotoxicity assays measure the ability of a substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a common metric, indicating the concentration of a substance required to inhibit a biological process (e.g., cell growth) by 50%.

Test Cell Line Exposure Duration IC50 Value
Cell Viability Assay (e.g., MTT)Various-Data Not Available

Experimental Protocols

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

  • Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

  • Main Study: A stepwise procedure is used where groups of animals are dosed at a specific level. The outcome of the previous group determines the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS).

In Vitro Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[1]

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[1]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[2]

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal medium lacking the essential amino acid.

  • Plate Incorporation and Pre-incubation Methods: Two common methods are used: the plate incorporation method, where the test substance, bacteria, and S9 mix are combined in molten agar (B569324) and poured onto plates, and the pre-incubation method, where these components are incubated together before being mixed with the agar.[3]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[1]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause damage to chromosomes or the mitotic apparatus.

  • Cell Culture: Suitable mammalian cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured.[4]

  • Exposure: The cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[4]

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.[5]

  • Harvest and Staining: After exposure, the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing fragments of chromosomes or whole chromosomes) in binucleated cells is determined by microscopic examination.

  • Cytotoxicity Assessment: Cytotoxicity is measured concurrently, often by assessing the reduction in cell proliferation or the proportion of binucleated cells. The highest concentration tested should ideally induce approximately 50% cytotoxicity.[4]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at an appropriate density and allowed to attach or stabilize.

  • Compound Treatment: The cells are treated with a range of concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Initial Toxicity Screening

G cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Toxicity Assays cluster_2 Genotoxicity Battery cluster_3 Phase 3: Acute In Vivo Toxicity cluster_4 Phase 4: Data Integration & Risk Assessment QSAR Prediction QSAR Prediction Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) QSAR Prediction->Cytotoxicity Assay (e.g., MTT) Inform Dosing Physicochemical Properties Physicochemical Properties Physicochemical Properties->Cytotoxicity Assay (e.g., MTT) Solubility Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assay (e.g., MTT)->Genotoxicity Assays Determine Max Concentration Ames Test Ames Test Genotoxicity Assays->Ames Test In Vitro Micronucleus Assay In Vitro Micronucleus Assay Genotoxicity Assays->In Vitro Micronucleus Assay Acute Oral Toxicity (e.g., OECD 420) Acute Oral Toxicity (e.g., OECD 420) Ames Test->Acute Oral Toxicity (e.g., OECD 420) Positive Result May Trigger Further Testing In Vitro Micronucleus Assay->Acute Oral Toxicity (e.g., OECD 420) Positive Result May Trigger Further Testing Hazard Identification Hazard Identification Acute Oral Toxicity (e.g., OECD 420)->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Risk Characterization Risk Characterization Dose-Response Assessment->Risk Characterization

Caption: A typical workflow for the initial toxicity screening of a chemical compound.

Bacterial Degradation Pathway of 4-Chlorobenzoate

While specific mammalian metabolic pathways for sodium 4-chlorobenzoate are not well-documented, studies in bacteria have elucidated a degradation pathway. This pathway involves the hydrolytic dehalogenation of 4-chlorobenzoate to 4-hydroxybenzoic acid, which is then further metabolized. This may represent a potential detoxification pathway.

G Sodium 4-Chlorobenzoate Sodium 4-Chlorobenzoate 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Sodium 4-Chlorobenzoate->4-Chlorobenzoic Acid Dissociation in aqueous solution 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Chlorobenzoic Acid->4-Hydroxybenzoic Acid Hydrolytic Dehalogenation Protocatechuic Acid Protocatechuic Acid 4-Hydroxybenzoic Acid->Protocatechuic Acid Hydroxylation Further Metabolism (β-ketoadipate pathway) Further Metabolism (β-ketoadipate pathway) Protocatechuic Acid->Further Metabolism (β-ketoadipate pathway)

Caption: Proposed bacterial degradation pathway for 4-chlorobenzoate.

Conclusion

The initial toxicity screening of sodium 4-chlorobenzoate suggests a low acute oral toxicity profile. While specific data on its genotoxic and cytotoxic potential are currently unavailable, this guide provides the standard experimental protocols that should be followed to generate this critical information. The provided workflow and metabolic pathway diagrams offer a framework for understanding the toxicological evaluation process and potential biotransformation of sodium 4-chlorobenzoate. Further research is warranted to fully characterize the toxicological properties of this compound and to inform a comprehensive risk assessment.

References

Role of p-chlorobenzoate as a versatile ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of p-Chlorobenzoate as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expansive field of coordination chemistry, the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers have been driven by the judicious selection of organic ligands. The p-chlorobenzoate anion, derived from 4-chlorobenzoic acid, has emerged as a particularly versatile and valuable ligand. Its unique electronic and structural characteristics, including the presence of a carboxylate group for metal coordination and a chlorine substituent on the phenyl ring, allow for the construction of a diverse array of coordination architectures with tunable properties. This technical guide provides a comprehensive overview of the role of p-chlorobenzoate in coordination chemistry, detailing its coordination modes, the synthesis of its metal complexes, and its applications in luminescence, magnetism, and catalysis.

Coordination Chemistry of p-Chlorobenzoate

The versatility of the p-chlorobenzoate ligand stems from the multiple ways its carboxylate group can coordinate to metal centers. This flexibility allows for the formation of discrete molecular complexes as well as one-, two-, and three-dimensional coordination polymers.

Coordination Modes

The p-chlorobenzoate ligand has been observed to adopt several coordination modes, including monodentate, bidentate chelating, and various bridging modes. These diverse binding capabilities are fundamental to the structural variety seen in its coordination compounds. In lanthanide complexes, for instance, p-chlorobenzoic acid ligands have been shown to exhibit multiple binding modes, including bidentate, bridging bidentate, and monodentate coordination.[1]

coordination_modes cluster_modes Coordination Modes of p-Chlorobenzoate M1 { M} L1 O C O L1:f0->M1:f0 Monodentate M2 { M} L2 O C O L2:f0->M2:f0 L2:f2->M2:f0 Bidentate Chelating M3 { M} L3 O C O L3:f0->M3:f0 M4 { M} L3:f2->M4:f0 Bridging Bidentate synthesis_workflow cluster_workflow Synthesis and Characterization Workflow Reactants Reactants (Metal Salt, p-CBA, Co-ligand) Mixing Mixing in Solvent Reactants->Mixing Hydrothermal Hydrothermal Reaction (Autoclave, 160°C, 72h) Mixing->Hydrothermal Cooling Cooling to RT Hydrothermal->Cooling Isolation Filtration and Washing Cooling->Isolation Characterization Characterization (XRD, TGA, Spectroscopy) Isolation->Characterization catalytic_cycle cluster_cycle Kumada Cross-Coupling Catalytic Cycle Fe_cat Fe(I) Catalyst OxAdd Oxidative Addition (Ar-Cl) Fe_cat->OxAdd + Ar-Cl Transmetal Transmetalation (R-MgX) OxAdd->Transmetal + R-MgX RedElim Reductive Elimination Transmetal->RedElim RedElim->Fe_cat - Ar-R Product Product (Ar-R) RedElim->Product

References

Methodological & Application

Application Notes and Protocols for the Use of Sodium p-Chlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium p-chlorobenzoate and its parent acid, p-chlorobenzoic acid, are versatile reagents and building blocks in organic synthesis. The presence of the chloro substituent and the carboxylate group allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Esterification Reactions

The carboxylate of this compound can be readily converted to its corresponding acid, p-chlorobenzoic acid, which can then undergo esterification. A common application is the synthesis of aryl esters, which are prevalent in biologically active molecules. While direct esterification of phenols with carboxylic acids can be slow, the reaction is often carried out using the more reactive p-chlorobenzoyl chloride.

Synthesis of p-Chlorobenzoyl Chloride

p-Chlorobenzoyl chloride is a key intermediate for esterification and amidation reactions. It can be synthesized from p-chlorobenzoic acid.

Experimental Protocol: Synthesis of p-Chlorobenzoyl Chloride

ReagentMolar Equiv.MW ( g/mol )Amount
p-Chlorobenzoic Acid1.0156.57(user defined)
Thionyl Chloride (SOCl₂)(excess)118.97(user defined)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add p-chlorobenzoic acid.

  • Slowly add an excess of thionyl chloride to the flask.

  • Heat the mixture to reflux at 75-85°C for 3-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, distill off the excess thionyl chloride.

  • The crude p-chlorobenzoyl chloride can be purified by vacuum distillation, collecting the fraction at approximately 220°C.

Synthesis of Aryl p-Chlorobenzoates

Aryl esters are synthesized by the O-acylation of phenols with p-chlorobenzoyl chloride. A representative example is the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate.[1]

Experimental Protocol: Synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate [1]

ReagentMolar Equiv.MW ( g/mol )Amount
7-Hydroxy-2H-chromen-2-one1.0162.14162 mg
p-Chlorobenzoyl Chloride1.0175.01128 µL
Triethylamine (B128534) (TEA)1.2101.19167 µL
Dichloromethane (B109758) (DCM)--5.0 mL

Procedure:

  • In a flask, dissolve 7-hydroxy-2H-chromen-2-one (1.0 mmol) in dichloromethane (5.0 mL).

  • Add p-chlorobenzoyl chloride (1.0 mmol) and triethylamine (1.2 mmol) to the mixture.

  • Stir the reaction mixture at 20°C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization. Yield: 88%[1]

Esterification_Workflow pCBA p-Chlorobenzoic Acid pCBCl p-Chlorobenzoyl Chloride pCBA->pCBCl Reflux SOCl2 Thionyl Chloride SOCl2->pCBCl Ester Aryl/Alkyl p-Chlorobenzoate pCBCl->Ester Acylation Phenol Phenol/Alcohol Phenol->Ester Base Base (e.g., TEA) Base->Ester

Caption: General workflow for the synthesis of p-chlorobenzoate esters.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in p-chlorobenzoate derivatives can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than bromides or iodides, appropriate catalyst systems can facilitate these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl compounds, which are important structures in many pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Coupling of a p-Chlorobenzoic Acid Derivative

This protocol is adapted from procedures for similar aryl chlorides and may require optimization.

ReagentMolar Equiv.
Methyl p-chlorobenzoate1.0
Arylboronic Acid1.2
Palladium Catalyst (e.g., Pd(OAc)₂)0.02
Ligand (e.g., SPhos)0.04
Base (e.g., K₃PO₄)2.0
Solvent (e.g., 1,4-Dioxane/Water 4:1)-

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine methyl p-chlorobenzoate, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100-120°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L)₂ Pd0->ArPdCl Oxidative Addition ArPdArB Ar-Pd(II)-O-B(OH)₂(L)₂ ArPdCl->ArPdArB Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdArB->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar'-COOR ArPdAr_prime->Product ArCl p-Cl-Ar-COOR ArCl->ArPdCl ArBOH2 Ar'B(OH)₂ ArBOH2->ArPdArB Base Base Base->ArPdArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a method for the arylation of alkenes.

Representative Protocol: Heck Reaction of a p-Chlorobenzoate Derivative

This is a general procedure and may require optimization for specific substrates.

ReagentMolar Equiv.
Methyl p-chlorobenzoate1.0
Alkene (e.g., n-butyl acrylate)1.2
Palladium Catalyst (e.g., Pd(OAc)₂)0.01-0.05
Ligand (e.g., P(o-tolyl)₃)0.02-0.10
Base (e.g., Et₃N)2.0
Solvent (e.g., Acetonitrile)-

Procedure:

  • To a sealed tube, add methyl p-chlorobenzoate, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent, followed by the alkene and the base.

  • Seal the tube and heat the reaction mixture to 100-120°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne to form a C-C bond.

Representative Protocol: Sonogashira Coupling of a p-Chlorobenzoate Derivative

This is a general procedure and may require optimization.

ReagentMolar Equiv.
Methyl p-chlorobenzoate1.0
Terminal Alkyne1.1
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)0.05
Copper(I) Iodide (CuI)0.025
Base (e.g., Diisopropylamine)7.0
Solvent (e.g., THF)-

Procedure:

  • To a solution of methyl p-chlorobenzoate in the solvent at room temperature, add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.

  • Stir the reaction for 3-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with an etheral solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the carboxylate group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution, although this is generally less facile than with strongly deactivating groups like nitro groups. The reaction typically requires elevated temperatures.

Representative Protocol: Nucleophilic Aromatic Substitution of a p-Chlorobenzoate Derivative

This is a general protocol and may require optimization.

ReagentMolar Equiv.
Methyl p-chlorobenzoate1.0
Nucleophile (e.g., Sodium Methoxide)1.5-2.0
Solvent (e.g., Methanol or DMF)-

Procedure:

  • Dissolve methyl p-chlorobenzoate in the chosen solvent in a round-bottom flask.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, pour into water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

SNAr_Mechanism Reactant p-Cl-Ar-COOR Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition Nucleophile Nu⁻ Nucleophile->Intermediate Product p-Nu-Ar-COOR Intermediate->Product Elimination LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Decarboxylation

This compound can undergo decarboxylation to produce chlorobenzene (B131634), typically by heating with soda lime (a mixture of NaOH and CaO).

Experimental Protocol: Decarboxylation of this compound

Reagent
This compound(user defined)
Soda Lime (NaOH + CaO)(excess)

Procedure:

  • Thoroughly mix solid this compound with an excess of soda lime in a heat-resistant flask.

  • Heat the mixture strongly.

  • The chlorobenzene product will distill off and can be collected in a cooled receiver.

  • The collected chlorobenzene can be purified by washing with water, drying, and redistillation.

Synthesis of Metal-Organic Frameworks (MOFs)

p-Chlorobenzoic acid can serve as an organic linker in the synthesis of metal-organic frameworks (MOFs). The synthesis is typically carried out under hydrothermal or solvothermal conditions.

Representative Protocol: Hydrothermal Synthesis of a Zn-based MOF

This is a general procedure and the specific conditions will depend on the desired MOF structure.

ReagentMolar Ratio
Zinc Salt (e.g., Zn(NO₃)₂·6H₂O)1
p-Chlorobenzoic Acid1-2
Solvent (e.g., DMF/Water mixture)-

Procedure:

  • Dissolve the zinc salt and p-chlorobenzoic acid in the solvent mixture in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a temperature typically ranging from 100 to 180°C for 1-3 days.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the solvent, and dried.

MOF_Synthesis_Workflow MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Mix in Autoclave MetalSalt->Mix Linker p-Chlorobenzoic Acid Linker->Mix Solvent Solvent (e.g., DMF/Water) Solvent->Mix Heat Hydrothermal/Solvothermal Reaction (Heating) Mix->Heat Cool Cooling Heat->Cool FilterWash Filtration and Washing Cool->FilterWash MOF MOF Crystals FilterWash->MOF

Caption: General workflow for the synthesis of a Metal-Organic Framework.

Application in Pharmaceutical Synthesis

p-Chlorobenzoic acid and its derivatives are important building blocks in the synthesis of various pharmaceuticals. For instance, derivatives of substituted benzoic acids are key components in the synthesis of angiotensin II receptor antagonists like Telmisartan. While p-chlorobenzoic acid is not directly a precursor to Telmisartan, the synthetic strategies employed for related benzoic acid derivatives are applicable. The synthesis of Telmisartan involves the construction of a benzimidazole (B57391) core and a biphenyl (B1667301) moiety, often via Suzuki coupling.

Summary of Quantitative Data

ReactionSubstrateProductYield (%)Reference
Esterification7-Hydroxy-2H-chromen-2-one & p-Chlorobenzoyl Chloride2-oxo-2H-chromen-7-yl 4-chlorobenzoate88[1]
Suzuki-Miyaura4-Amino-3-bromobenzoic acid derivative & Phenylboronic acid4-Amino-3-phenylbenzoic acid derivative89-99(Adapted)
Heck Reaction4-Bromoanisole & n-Butyl acrylate3a97(Representative)
SonogashiraAryl halide & Terminal alkyneCoupled Product89(Representative)

Note: The yields for the Suzuki-Miyaura, Heck, and Sonogashira reactions are representative and have been adapted from protocols for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.

These application notes and protocols highlight the broad utility of this compound in organic synthesis, providing a foundation for its use in research and development.

References

Application Notes & Protocols: Sodium p-Chlorobenzoate as a Ligand for Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium p-chlorobenzoate, the sodium salt of p-chlorobenzoic acid, is a highly versatile ligand in coordination chemistry. Its utility stems from the carboxylate group, which can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions.[1] This flexibility allows for the creation of a wide array of metal-organic architectures, from simple mononuclear units to complex polynuclear clusters and extended structures like metal-organic frameworks (MOFs). The resulting metal complexes have garnered significant interest due to their diverse structural features and potential applications in catalysis, materials science, and particularly in the development of new therapeutic agents with antimicrobial and anticancer properties.

Key Applications in Drug Development

Metal complexes incorporating p-chlorobenzoate and its derivatives have shown promising biological activities. The coordination of the ligand to a metal center can enhance the therapeutic efficacy compared to the free ligand, a principle that is actively explored in drug design.

  • Antimicrobial and Antifungal Activity: Schiff base metal complexes derived from chlorobenzoic acid have been tested against various species of bacteria and fungi, demonstrating significant antimicrobial potential.[2] The chelation of the metal ion is believed to increase the lipophilic nature of the complex, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of metal complexes against various cancer cell lines. For instance, copper(II) complexes with chloro-substituted ligands have exhibited potent antiproliferative activity against lung carcinoma (H157) cells, with IC50 values in the low micromolar range.[3] The mechanism of action is often attributed to the complex's ability to bind with and cleave DNA, or to induce apoptosis through oxidative stress pathways.[4]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes using this compound.

3.1. General Synthesis Protocol: Solution-Based Method

This protocol describes a common method for synthesizing metal-p-chlorobenzoate complexes by direct reaction in a suitable solvent.

Materials:

  • This compound (or p-chlorobenzoic acid and a base like NaOH)

  • A hydrated metal salt (e.g., Cu(NO₃)₂·3H₂O, ZnCl₂, etc.)

  • Solvent (e.g., Ethanol/Water mixture, THF, DMF)

  • Optional: Ancillary ligands (e.g., benzimidazole, nicotinamide)[5][6]

Procedure:

  • Ligand Preparation: Dissolve a stoichiometric amount of this compound in the chosen solvent. If starting from p-chlorobenzoic acid, dissolve it in the solvent and add an equimolar amount of a base (e.g., NaOH) to form the sodium salt in situ.[5]

  • Metal Salt Addition: In a separate flask, dissolve the metal salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.[5] If an ancillary ligand is used, it can be added to the reaction mixture at this stage.

  • Reaction Conditions: Stir the resulting solution for a set period (e.g., 2-4 hours). In some cases, refluxing the mixture may be necessary to ensure the reaction goes to completion.[7]

  • Product Isolation:

    • Precipitation: If a precipitate forms, collect it by vacuum filtration. Wash the solid with the solvent to remove unreacted starting materials, followed by a wash with a more volatile solvent like diethyl ether.

    • Crystallization: If the solution is clear, filter it to remove any impurities. Allow the solvent to evaporate slowly at room temperature over several days to obtain single crystals suitable for X-ray diffraction.[5]

  • Drying: Dry the final product in a desiccator or under vacuum at ambient temperature.

3.2. Characterization Protocols

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To confirm the coordination of the carboxylate group to the metal ion.

    • Methodology: Acquire the IR spectrum of the free ligand (this compound) and the synthesized complex.

    • Analysis: Identify the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The separation between these two bands (Δν = νₐₛ - νₛ) is a critical diagnostic tool. A larger Δν value in the complex compared to the sodium salt is indicative of a monodentate coordination mode, whereas a smaller Δν value suggests a bidentate or bridging mode.[1]

  • Thermal Analysis (TGA/DTA):

    • Purpose: To evaluate the thermal stability of the complex and study its decomposition pathway.

    • Methodology: Heat a small sample of the complex in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate.

    • Analysis: The thermogravimetric (TG) curve shows mass loss as a function of temperature, while the differential thermal analysis (DTA) curve shows exothermic or endothermic transitions. This data reveals the loss of solvent molecules, decomposition of ligands, and the final formation of a stable metal oxide.[1][8]

  • Single-Crystal X-ray Diffraction:

    • Purpose: To determine the precise three-dimensional atomic structure of the complex.

    • Methodology: A suitable single crystal is isolated and mounted on a diffractometer. X-ray diffraction data is collected and processed to solve and refine the crystal structure.

    • Analysis: This technique provides definitive information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions like hydrogen bonding.[1][5]

Data Presentation

Table 1: Representative FT-IR Spectroscopic Data for a Zn(II) Complex This table illustrates the use of IR spectroscopy to determine the coordination mode of the p-chlorobenzoate ligand.

Compoundνₐₛ(COO⁻) cm⁻¹νₛ(COO⁻) cm⁻¹Δν (νₐₛ - νₛ) cm⁻¹Inferred Coordination Mode
Sodium 2-chlorobenzoate[1]--183Ionic
[Zn(2-ClC₆H₄COO)₂(nad)₂][1]15781382196Monodentate

nad = nicotinamide (B372718)

Table 2: Selected Crystallographic Data for Metal-Chlorobenzoate Complexes This table provides examples of structural parameters obtained from single-crystal X-ray diffraction.

Parameter[Zn(2-ClC₆H₄COO)₂(nad)₂][1][Cu(BZDH)₂(4-Clbz)₂][5]
Crystal System MonoclinicMonoclinic
Space Group PnP2₁/c
a (Å) 10.37610.153
b (Å) 10.10011.231
c (Å) 12.60413.911
β (˚) 100.79107.52
Coordination Geometry Distorted TetrahedronDistorted Square Pyramidal
Selected Bond Lengths (Å) Zn-O: 1.954, Zn-N: 2.074Cu-O: 1.968 - 2.302, Cu-N: 2.007 - 2.012
Selected Bond Angles (˚) O(3)-Zn-O(1): 135.02, N(1)-Zn-N(2): 97.73O(1)-Cu-N(1): 173.9, O(3)-Cu-N(2): 159.2

nad = nicotinamide, BZDH = benzimidazole, 4-Clbz = 4-chlorobenzoate

Table 3: Thermal Decomposition Data for a Zn(II) Complex This table outlines the thermal decomposition stages for a representative complex in an air atmosphere.

ComplexStepTemperature Range (°C)Mass Loss (%)AssignmentFinal Product
[Zn(2-ClC₆H₄COO)₂(nad)₂][1]1220 - 420~40Release of nicotinamide and CO₂-
2420 - 700~45Decomposition of remaining organic fragmentsZnO

Table 4: Representative Biological Activity of Related Metal Complexes This table shows the cytotoxic activity of related copper(II) complexes with chloro-substituted aromatic ligands against a human lung carcinoma cell line.

Compound IDR-group on LigandCell LineIC₅₀ (µM)[3]
5d 5-ChloroH157 (Lung)1.29 ± 0.06
5b 5-BromoH157 (Lung)1.54 ± 0.04
Vincristine (Standard) -H157 (Lung)1.03 ± 0.04

Visualizations

G cluster_workflow Experimental Workflow: Synthesis and Characterization cluster_char Characterization reagents Reactants (Metal Salt, this compound) synthesis Synthesis (Solution Stirring / Reflux) reagents->synthesis isolation Isolation (Filtration / Crystallization) synthesis->isolation product Crude Product isolation->product purification Purification (Washing / Recrystallization) product->purification final_product Final Complex purification->final_product ftir FT-IR final_product->ftir tga TGA/DTA final_product->tga xrd X-ray Diffraction final_product->xrd

Caption: Workflow for synthesis and characterization of metal complexes.

G cluster_modes Ligand Coordination Modes cluster_mono Monodentate cluster_bidentate Bidentate Chelating cluster_bridging Bridging M1 M O1_mono O M1->O1_mono C_mono C O1_mono->C_mono O2_mono O C_mono->O2_mono R_mono R C_mono->R_mono M2 M O1_bi O M2->O1_bi O2_bi O M2->O2_bi C_bi C O1_bi->C_bi C_bi->O2_bi R_bi R C_bi->R_bi M3a M O1_br O M3a->O1_br M3b M O2_br O M3b->O2_br C_br C O1_br->C_br C_br->O2_br R_br R C_br->R_br label_node R = p-chlorophenyl

Caption: Coordination modes of the p-chlorobenzoate ligand.

G cluster_moa Postulated Anticancer Mechanism of Action membrane Cell Membrane Transport cytoplasm Cytoplasm membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus interaction Interaction (Intercalation / Cleavage) cytoplasm->interaction dna Nuclear DNA nucleus->dna dna->interaction inhibition Inhibition of Replication & Protein Synthesis interaction->inhibition apoptosis Cell Death (Apoptosis) inhibition->apoptosis

Caption: Postulated mechanism of anticancer activity via DNA interaction.

References

Application Notes and Protocols for Sodium 4-Chlorobenzoate: A Review of Antimicrobial and Preservative Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-chlorobenzoate (B1228818), the sodium salt of 4-chlorobenzoic acid, is recognized for its potential as an antimicrobial agent and preservative in various applications, including foodstuffs and beverages.[1] This document provides a comprehensive overview of its known applications, presumed mechanisms of action, and standardized protocols for evaluating its efficacy. While specific quantitative data on the antimicrobial activity of sodium 4-chlorobenzoate is limited in publicly available literature, this guide offers detailed methodologies for researchers to conduct their own assessments.

Introduction

Sodium 4-chlorobenzoate is a synthetic chemical compound utilized for its ability to inhibit the growth of microorganisms.[1] Its application as a preservative is intended to extend the shelf-life and maintain the quality of various products. The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their effectiveness being influenced by factors such as pH.[2] This document outlines the current understanding of sodium 4-chlorobenzoate's antimicrobial potential and provides standardized protocols for its evaluation.

Antimicrobial Spectrum and Efficacy

Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives (Note: This is not data for Sodium 4-chlorobenzoate)

CompoundMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[3]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[3]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaStaphylococcus aureus32[4]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaEscherichia coliNot specified[4]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaCandida spp.256-32[4]

Mechanism of Action (Proposed)

The precise antimicrobial mechanism of sodium 4-chlorobenzoate is not definitively established. However, one proposed mechanism suggests that it binds to the bacterial cell wall, inhibiting the formation of a water channel, which is crucial for the transport of substances into and out of the cell.[5]

More broadly, the antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt the integrity of the cell membrane.[4] In an acidic environment, the un-dissociated form of the acid can pass through the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This disruption of the internal pH and membrane potential can inhibit essential metabolic processes, ultimately leading to the cessation of growth or cell death.

cluster_extracellular Extracellular Environment (Acidic pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) BenzoicAcid_Un Sodium 4-Chlorobenzoate (Undissociated Form) Membrane Lipid Bilayer BenzoicAcid_Un->Membrane Passive Diffusion BenzoicAcid_Diss 4-Chlorobenzoate Anion + H+ Membrane->BenzoicAcid_Diss Dissociation Disruption Disruption of Proton Motive Force & Inhibition of Metabolic Enzymes BenzoicAcid_Diss->Disruption

Proposed mechanism of action for benzoic acid derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of sodium 4-chlorobenzoate.

Materials:

  • Sodium 4-chlorobenzoate

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, A. niger ATCC 16404)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland standard No. 0.5

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Sodium 4-chlorobenzoate Dilutions:

    • Prepare a stock solution of sodium 4-chlorobenzoate in sterile distilled water.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the sodium 4-chlorobenzoate dilutions.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 48-72 hours for fungi.

  • Interpretation of Results:

    • The MIC is the lowest concentration of sodium 4-chlorobenzoate that completely inhibits visible growth of the microorganism.

Start Start PrepInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Sodium 4-chlorobenzoate Start->PrepDilutions Inoculate Inoculate Microtiter Plate Wells PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read End Determine MIC Read->End

Workflow for MIC determination.
Preservative Efficacy Test (Challenge Test)

This protocol is a generalized version of a preservative efficacy test to evaluate the effectiveness of sodium 4-chlorobenzoate in a cosmetic or pharmaceutical formulation.[5]

Materials:

  • Test product formulated with sodium 4-chlorobenzoate

  • Test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Sterile saline

  • Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Neutralizing broth (if necessary to inactivate the preservative)

Procedure:

  • Preparation of Inoculum:

    • Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product:

    • Inoculate separate containers of the test product with each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

    • Ensure the inoculum is thoroughly mixed with the product.

  • Sampling and Plating:

    • At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each inoculated container.

    • Perform serial dilutions of the sample in neutralizing broth (if required) and plate onto the appropriate agar medium.

  • Incubation and Counting:

    • Incubate the plates under appropriate conditions.

    • Count the number of colonies and calculate the number of viable microorganisms per mL or gram of the product.

  • Interpretation of Results:

    • Compare the microbial counts at each time point to the initial count to determine the log reduction. The acceptance criteria for preservative efficacy vary depending on the product type and regulatory guidelines (e.g., USP <51>, Ph. Eur. 5.1.3).

Start Start Inoculate Inoculate Product with Test Microorganisms Start->Inoculate Store Store at Ambient Temperature Inoculate->Store Sample_T0 Sample at Day 0 Store->Sample_T0 Sample_T7 Sample at Day 7 Store->Sample_T7 Sample_T14 Sample at Day 14 Store->Sample_T14 Sample_T28 Sample at Day 28 Store->Sample_T28 Plate Plate Samples and Incubate Sample_T0->Plate Sample_T7->Plate Sample_T14->Plate Sample_T28->Plate Count Count Colonies and Calculate Log Reduction Plate->Count End Evaluate Against Acceptance Criteria Count->End

Workflow for preservative efficacy testing.

Applications

Sodium 4-chlorobenzoate is suggested for use as a preservative in food and beverages to extend shelf life and maintain freshness.[1] Its potential applications may also extend to cosmetic and pharmaceutical formulations, where microbial contamination is a concern. The effectiveness in a specific product will depend on various factors, including the product's pH, composition, and the types of microorganisms likely to be encountered.

Safety Considerations

Sodium 4-chlorobenzoate is described as a flammable solid that can produce toxic hydrogen chloride gas upon combustion.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety glasses, and to avoid inhalation of dust.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Conclusion

While sodium 4-chlorobenzoate is recognized as an antimicrobial agent and preservative, there is a notable lack of specific quantitative efficacy data in the public domain. The protocols provided in this document offer a standardized framework for researchers to evaluate its antimicrobial properties and preservative effectiveness in various formulations. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum, mechanism of action, and optimal use concentrations.

References

Application Notes and Protocols for the HPLC Analysis of p-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the determination of p-chlorobenzoic acid using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Overview of HPLC Methods

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the separation, identification, and quantification of p-chlorobenzoic acid.[1][2] This method is suitable for analyzing the purity of synthesized p-chlorobenzoic acid and for its determination in various matrices, including water samples.[3] The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid like phosphoric acid or formic acid to control the ionization of the analyte and improve peak shape.[1]

Comparative Summary of HPLC Methods

The following table summarizes various chromatographic conditions used for the analysis of p-chlorobenzoic acid and related compounds. This allows for an easy comparison of different methodologies.

ParameterMethod 1 (General Purpose)Method 2 (LC-MS/MS)Method 3 (Related Compound)
Analyte(s) p-Chlorobenzoic acidp-Chlorobenzoic acid4-Amino-2-chlorobenzoic acid
Column Newcrom R1 (Reverse Phase)[1]Not Specifiedµ-Bondapak C18, Zorbax SB-Aq (5 µm, 4.6 x 250 mm)[2]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[1]Not SpecifiedWater, Acetonitrile, Methanol, Glacial Acetic Acid (74:20:10:1 v/v/v/v)[2]
Flow Rate Not SpecifiedNot Specified1.0 mL/min[2]
Injection Volume Not SpecifiedNot Specified10 µL[2]
Column Temp. Not SpecifiedNot Specified30 °C[2]
Detection UVTandem Mass Spectrometry (MS/MS)[3]Diode Array Detector (DAD) or UV-Vis at 254 nm[2]
Reference SIELC Technologies[1]J Chromatogr A. 2007[3]Benchchem[2]

HPLC Method Validation Parameters

Method validation is crucial to ensure that an analytical method is suitable for its intended purpose.[4][5] The following table outlines key validation parameters for an HPLC method for p-chlorobenzoic acid, based on established guidelines.[4][5][6]

ParameterTypical SpecificationPurpose
Specificity The analyte peak should be well-resolved from impurities and matrix components.To ensure the method accurately measures the analyte without interference.[6]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between analyte concentration and detector response.
Accuracy 98.0% - 102.0% recovery for the active pharmaceutical ingredient (API).To determine the closeness of the measured value to the true value.[6]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).To assess the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[6]The lowest amount of analyte that can be detected but not necessarily quantified.[6]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[6]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness No significant change in results with small, deliberate variations in method parameters.To evaluate the method's capacity to remain unaffected by minor variations in experimental conditions.

Detailed Experimental Protocol: RP-HPLC Analysis of p-Chlorobenzoic Acid

This protocol provides a step-by-step guide for the analysis of p-chlorobenzoic acid using a reversed-phase HPLC method.

4.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • p-Chlorobenzoic acid reference standard (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

4.2. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The exact ratio may need to be optimized for a specific column and system.

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the p-chlorobenzoic acid reference standard and dissolve it in 10 mL of the diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 234 nm.[3]

4.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the sample solution(s).

  • Determine the concentration of p-chlorobenzoic acid in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the general workflow of an HPLC analysis and the logical process of method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow of an HPLC analysis.

Method_Validation_Flow cluster_params Validation Parameters cluster_assessment Assessment Specificity Specificity PeakPurity Peak Purity Analysis Specificity->PeakPurity Linearity Linearity & Range Regression Linear Regression (r²) Linearity->Regression Accuracy Accuracy Recovery Recovery Studies (%) Accuracy->Recovery Precision Precision (Repeatability & Intermediate) RSD RSD (%) Calculation Precision->RSD LOD_LOQ LOD & LOQ SignalNoise Signal-to-Noise Ratio LOD_LOQ->SignalNoise Robustness Robustness ParameterVar Varying Method Parameters Robustness->ParameterVar

Caption: Logical flow of HPLC method validation.

References

Application Note & Protocol: Synthesis of Oxo-Centered Trinuclear Complexes with p-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxo-centered trinuclear metal carboxylate complexes, often referred to as "basic metal carboxylates," are a class of coordination compounds with the general formula [M₃O(O₂CR)₆L₃]ⁿ⁺. In this structure, three metal ions form a triangular array around a central oxygen atom (μ₃-oxo).[1][2][3] These metal centers are bridged by six carboxylate ligands, and the coordination sphere of each metal is typically completed by a terminal ligand (L), resulting in an octahedral geometry.[3][4][5] This structural motif has garnered significant interest due to its relevance in bioinorganic chemistry, catalysis, and materials science, particularly for modeling the active sites of metalloenzymes and for their interesting magnetic and electronic properties.

This document provides a detailed protocol for the synthesis of oxo-centered trinuclear complexes using p-chlorobenzoate as the bridging carboxylate ligand. The direct reaction of metal salts with a carboxylic acid is a common and effective method for preparing these compounds.[5][6][7]

Experimental Protocol: Synthesis of a Heterotrinuclear [Fe₂CrO(C₇H₄O₂Cl)₆(py)₃]NO₃ Complex

This protocol details the synthesis of a representative heterotrinuclear (mixed-metal) oxo-centered complex containing iron and chromium with p-chlorobenzoate ligands.[4]

Materials and Reagents:

  • Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • p-Chlorobenzoic acid (C₇H₅O₂Cl)

  • Pyridine (B92270) (py)

  • Acetone (B3395972)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Stirring and heating apparatus (e.g., magnetic stirrer with hotplate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2 molar equivalents of ferric nitrate nonahydrate and 1 molar equivalent of chromium(III) nitrate nonahydrate.

  • Addition of Carboxylate: Add 6 molar equivalents of p-chlorobenzoic acid to the flask.

  • Dissolution and Reaction: Add a suitable amount of acetone to the flask and stir the mixture. Add pyridine to the solution, which acts as a terminal ligand and can also influence the reaction pH.

  • Heating and Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by observing color changes or precipitation.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If necessary, the volume of the solvent can be reduced to induce precipitation.

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold acetone to remove any unreacted starting materials, and then dry it under vacuum.

General Reaction Scheme:

2Fe(NO₃)₃·9H₂O + Cr(NO₃)₃·9H₂O + 6C₇H₅O₂Cl + 3py → [Fe₂CrO(C₇H₄O₂Cl)₆(py)₃]NO₃ + 8HNO₃ + 26H₂O[4]

Data Presentation: Characterization of Trinuclear p-Chlorobenzoate Complexes

The synthesized complexes can be characterized using various spectroscopic and analytical techniques. The following table summarizes typical quantitative data for representative oxo-centered trinuclear p-chlorobenzoate complexes.

Complex FormulaAnalysis TypeParameterCalculated ValueFound ValueReference
[Fe₂CrO(C₇H₄O₂Cl)₆(py)₃]NO₃Elemental Analysis%C48.4547.65[4]
%H2.762.66[4]
%N3.963.72[4]
%Fe6.26.2[4]
%Cr2.92.8[4]
[Fe₂CrO(C₇H₄O₂Cl)₆(py)₃]NO₃Infrared Spectroscopyν(asym)(COO⁻) (cm⁻¹)-1607 (s)[4]
ν(sym)(COO⁻) (cm⁻¹)-1415 (s)[4]
ν(M₂M'O) (cm⁻¹)-435 (m)[4]
[Fe₂MnO(C₇H₄O₂Cl)₆(Py)₃]NO₃Infrared Spectroscopyν(asym)(COO⁻) (cm⁻¹)-1598[6]
ν(sym)(COO⁻) (cm⁻¹)-1410[6]
ν(M-O) (cm⁻¹)-434-549[6]
[Fe₂MnO(C₇H₄O₂Cl)₆(Py)₃]NO₃Electronic Spectroscopyπ → π* (nm)-247[6]
d → d (nm)-459-574[6]

s = strong, m = medium

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of oxo-centered trinuclear p-chlorobenzoate complexes.

SynthesisWorkflow A Reactants (Metal Nitrates, p-Chlorobenzoic Acid) C Reaction Mixture A->C B Solvent & Ligand (Acetone, Pyridine) B->C D Heating & Reflux C->D Stirring E Precipitation & Cooling D->E F Filtration & Washing E->F G Drying F->G H Final Product [M₃O(O₂CR)₆L₃]ⁿ⁺ G->H I Characterization (IR, UV-Vis, Elemental Analysis) H->I

References

Microbial Degradation of Chlorobenzoates by Pseudomonas Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the microbial degradation of chlorobenzoates by various Pseudomonas species. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the bioremediation of these environmental pollutants and for professionals in drug development interested in microbial metabolic pathways.

Introduction

Chlorobenzoates are a class of halogenated aromatic compounds that are persistent environmental pollutants, often originating from the breakdown of polychlorinated biphenyls (PCBs) and the use of certain herbicides. Due to their toxicity and recalcitrance, the microbial degradation of chlorobenzoates is an area of significant research interest. Species of the genus Pseudomonas, particularly Pseudomonas aeruginosa and Pseudomonas putida, have been extensively studied for their ability to utilize chlorobenzoates as a sole source of carbon and energy. These bacteria employ specific enzymatic pathways to dehalogenate and cleave the aromatic ring of chlorobenzoates, ultimately converting them into central metabolic intermediates.

This document outlines the key degradation pathways, presents quantitative data on degradation rates and enzyme kinetics, and provides detailed protocols for the isolation and characterization of chlorobenzoate-degrading Pseudomonas species, as well as for the analysis of their metabolic activity.

Degradation Pathways

The microbial degradation of chlorobenzoates by Pseudomonas species typically proceeds via a multi-step enzymatic pathway. The initial and most critical step is the dehalogenation and hydroxylation of the aromatic ring, which is then followed by ring cleavage. The two primary pathways for the degradation of monochlorinated benzoates are the ortho- and meta-cleavage pathways.

In the case of 2-chlorobenzoate (B514982) (2-CBA), 3-chlorobenzoate (B1228886) (3-CBA), and 4-chlorobenzoate (B1228818) (4-CBA), the degradation is often initiated by a dioxygenase enzyme that incorporates two hydroxyl groups into the aromatic ring, forming a chlorocatechol intermediate. For instance, Pseudomonas aeruginosa and Pseudomonas putida have been shown to degrade 4-chlorobenzoate to 4-chlorocatechol.[1][2] This intermediate is then typically subjected to ortho (intradiol) ring cleavage by catechol 1,2-dioxygenase, leading to the formation of chloro-cis,cis-muconic acid.[2][3] Subsequent enzymatic reactions involve the removal of the chlorine atom and further metabolism of the resulting intermediates, which eventually enter the tricarboxylic acid (TCA) cycle. Some degradation pathways are encoded on plasmids, which can be transferred between bacterial strains.[4]

The following diagram illustrates the general degradation pathway of 4-chlorobenzoate by Pseudomonas aeruginosa.

Chlorobenzoate_Degradation_Pathway 4-Chlorobenzoate 4-Chlorobenzoate 4-Chlorocatechol 4-Chlorocatechol 4-Chlorobenzoate->4-Chlorocatechol Chlorobenzoate 1,2-dioxygenase Chlorobenzoate_1_2-dioxygenase Chlorobenzoate_1_2-dioxygenase 3-Chloro-cis,cis-muconate 3-Chloro-cis,cis-muconate 4-Chlorocatechol->3-Chloro-cis,cis-muconate Catechol 1,2-dioxygenase Catechol_1_2-dioxygenase Catechol_1_2-dioxygenase Further_Metabolism Further_Metabolism 3-Chloro-cis,cis-muconate->Further_Metabolism TCA_Cycle TCA_Cycle Further_Metabolism->TCA_Cycle

Degradation pathway of 4-chlorobenzoate.

Quantitative Data

The efficiency of chlorobenzoate degradation can be quantified by measuring the rate of substrate depletion, the release of chloride ions, and the specific activity of key enzymes involved in the pathway. The following tables summarize quantitative data from various studies on the degradation of chlorobenzoates by Pseudomonas species.

Table 1: Degradation of Chlorobenzoates by Pseudomonas Species

Pseudomonas SpeciesChlorobenzoate IsomerInitial ConcentrationDegradation TimeDegradation RateReference
Pseudomonas aeruginosa4-Chlorobenzoate15 mM-Rapid[5]
Pseudomonas aeruginosa PA01 NC4-Chlorobenzoate2 g/L-Utilized as growth substrate[1][6]
Pseudomonas putida3-Chlorobenzoate100 mg/L~70 hours~1.43 mg/L/h[1]
Caballeronia sp. 19CS4-23-Chlorobenzoate5 mM~20 hours0.29 mM/h[7]
Paraburkholderia sp. 19CS9-13-Chlorobenzoate5 mM~24 hours0.23 mM/h[7]
Cupriavidus sp. 19C63-Chlorobenzoate5 mM~28 hours0.10 mM/h[7]
Pseudomonas alcaligenes C-03-Chlorobenzoate--µmax = 0.32 h⁻¹[8]
Pseudomonas sp. B133-Chlorobenzoate> 1 µM-Vmax = 24 nmol/mg protein/min[9][10]

Table 2: Kinetic Parameters of Key Enzymes in Chlorobenzoate Degradation

EnzymePseudomonas SpeciesSubstrateKmVmax / kcatReference
Catechol 1,2-dioxygenasePseudomonas putida mt-2CatecholSimilar to P. arvilla C-1-[11]
Catechol 1,2-dioxygenasePseudomonas stutzeriCatechol--
Chlorobenzoate 1,2-dioxygenasePseudomonas sp. B133-Chlorobenzoate0.13 mM24 nmol/mg protein/min[9][10]
4-Chlorocatechol 1,2-dioxygenasePseudomonas aeruginosa PA01 NC4-Chlorocatechol-Higher activity than with catechol and 3-chlorocatechol[2]
Catechol 1,2-dioxygenasePseudomonas sp. strain DS 002Catechol-Max activity at 100 µM[12]

Experimental Protocols

This section provides detailed protocols for key experiments in the study of chlorobenzoate degradation by Pseudomonas species.

Protocol 1: Isolation of Chlorobenzoate-Degrading Pseudomonas Species

This protocol describes the enrichment and isolation of bacteria capable of utilizing chlorobenzoate as a sole carbon source from environmental samples.[7][13]

Materials:

  • Soil or water sample

  • Basal Salt Medium (BSM)

  • Chlorobenzoate (e.g., 3-chlorobenzoate)

  • Sterile flasks and petri dishes

  • Incubator shaker

  • Agar (B569324)

Procedure:

  • Enrichment Culture:

    • Prepare BSM containing a specific chlorobenzoate (e.g., 5 mM 3-chlorobenzoate) as the sole carbon source.

    • Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water sample.

    • Incubate the flask at 30°C with shaking at 150 rpm for 7 days.

    • After incubation, transfer 1 mL of the culture to 100 mL of fresh medium and incubate under the same conditions. Repeat this step three times to enrich for chlorobenzoate-degrading bacteria.

  • Isolation of Pure Cultures:

    • After the final enrichment step, serially dilute the culture in sterile saline.

    • Spread 100 µL of each dilution onto BSM agar plates containing the same chlorobenzoate as the sole carbon source.

    • Incubate the plates at 30°C until colonies appear.

    • Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.

  • Identification:

    • Characterize the isolates based on colony morphology, Gram staining, and biochemical tests.

    • For definitive identification, perform 16S rRNA gene sequencing.

Protocol 2: Analysis of Chlorobenzoate Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the procedure for quantifying the concentration of chlorobenzoates and their metabolites in bacterial cultures using HPLC.[7][14][15]

Materials:

  • Bacterial culture grown in the presence of chlorobenzoate

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Trifluoroacetic acid (HPLC grade)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Collect culture samples at different time points during incubation.

    • To stop microbial activity, add methanol (B129727) to the culture sample (e.g., 100 µL methanol to 300 µL culture).[7]

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare a mobile phase suitable for separating chlorobenzoates and their metabolites. A common mobile phase is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid). For isocratic elution, a mixture of water:acetonitrile:acetic acid (45:50:5, v/v) can be used for 3-chlorobenzoate.[7]

    • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 30°C).

    • Set the UV detector to a wavelength suitable for detecting chlorobenzoates (e.g., 254 nm or 190 nm).[7][14]

    • Inject the prepared samples into the HPLC system.

    • Quantify the concentration of the compounds by comparing the peak areas to a standard curve prepared with known concentrations of the chlorobenzoate and its expected metabolites.

The following diagram illustrates the general workflow for HPLC analysis.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Culture_Sample Bacterial Culture Sample Stop_Reaction Stop Reaction (e.g., add Methanol) Culture_Sample->Stop_Reaction Centrifugation Centrifuge to Pellet Cells Stop_Reaction->Centrifugation Filtration Filter Supernatant (0.22 µm filter) Centrifugation->Filtration HPLC_Injection Inject Sample into HPLC Filtration->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification of Chlorobenzoate & Metabolites Data_Analysis->Quantification Compare to Standard Curve

Workflow for HPLC analysis of chlorobenzoates.
Protocol 3: Assay of Catechol 1,2-Dioxygenase Activity

This protocol describes a spectrophotometric assay to measure the activity of catechol 1,2-dioxygenase, a key enzyme in the ortho-cleavage pathway. The assay is based on monitoring the formation of cis,cis-muconic acid, which absorbs light at 260 nm.[16][17]

Materials:

  • Cell-free extract of Pseudomonas species grown on chlorobenzoate

  • Phosphate (B84403) buffer (50 mM, pH 7.5)

  • Catechol solution (10 mM)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells from a culture grown in the presence of a chlorobenzoate by centrifugation.

    • Wash the cell pellet with cold phosphate buffer.

    • Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.

  • Enzyme Assay:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer and catechol solution. A typical reaction mixture (1 mL) contains 850 µL of buffer and 100 µL of 10 mM catechol.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a small amount of the cell-free extract (e.g., 50 µL) to the reaction mixture.

    • Immediately monitor the increase in absorbance at 260 nm over time using a spectrophotometer.

  • Calculation of Enzyme Activity:

    • Calculate the rate of formation of cis,cis-muconic acid using its molar extinction coefficient (ε = 16,800 M⁻¹cm⁻¹).

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.

    • Calculate the specific activity by dividing the enzyme activity by the total protein concentration of the cell-free extract (mg).

Protocol 4: Determination of Chloride Ion Release

This protocol describes a colorimetric method to quantify the release of chloride ions into the culture medium, which is a direct measure of dehalogenation.[18]

Materials:

Procedure:

  • Sample Preparation:

    • Collect culture samples at different time points.

    • Centrifuge to pellet the cells and collect the supernatant.

  • Colorimetric Assay:

    • To a known volume of the supernatant, add the mercuric thiocyanate solution. Chloride ions will react to form mercuric chloride and release thiocyanate ions.

    • Add the ferric nitrate solution. The thiocyanate ions will react with ferric ions to form a colored complex (ferric thiocyanate).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 480 nm or 500 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of a chloride standard solution.

    • Determine the chloride concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The ability of Pseudomonas species to degrade chlorobenzoates is a testament to their metabolic versatility and has significant implications for bioremediation strategies. The protocols and data presented in this document provide a solid foundation for researchers to investigate these degradation pathways further. By employing the described methodologies, scientists can isolate and characterize novel chlorobenzoate-degrading strains, elucidate the enzymatic and genetic basis of their catabolic activities, and optimize conditions for their application in the removal of these persistent pollutants from the environment. Furthermore, a deeper understanding of these microbial metabolic pathways can provide valuable insights for professionals in drug development, particularly in the areas of drug metabolism and the potential for microbial biotransformation of pharmaceutical compounds.

References

Application Notes and Protocols: Dehalogenation of 4-Chlorobenzoate by Arthrobacter sp.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arthrobacter species are ubiquitous in soil and are known for their diverse metabolic capabilities, including the degradation of xenobiotic compounds.[1] Certain strains of Arthrobacter can utilize 4-chlorobenzoate (B1228818) (4-CBA) as a sole carbon and energy source, initiating its breakdown through a crucial dehalogenation step.[2][3][4][5] This process is of significant interest for bioremediation of environments contaminated with halogenated aromatic compounds and for understanding microbial catabolic pathways relevant to drug metabolism. These application notes provide an overview of the dehalogenation of 4-CBA by Arthrobacter sp., including quantitative data on enzyme activity, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

Data Presentation

Table 1: Optimal Conditions for 4-Chlorobenzoate Dehalogenase Activity in Arthrobacter sp.
ParameterStrain TM-1Strain SU DSM 20407
Optimal pH 6.8[2][4][6]7.0 - 7.5[7]
Optimal Temperature 20°C[2][4][6]16°C[7]
Effect of Oxygen (Cell-free extract) Inhibitory[2][4][8]Not required[7]
Effect of Mn²⁺ Stimulatory[2][4][6]No effect[7]
Effect of EDTA Not specifiedNo inhibition[7]
Inhibitors Dissolved oxygen[2][4]Zn²⁺, Cu²⁺[7]
Activators Mn²⁺[2][4][6]H₂O₂ (slight activation)[7]
Table 2: Kinetic and Physical Properties of 4-Chlorobenzoate Dehalogenase from Arthrobacter sp.
ParameterStrain TM-1 (Improved)Strain SU DSM 20407
Specific Activity 0.85 nmol of 4-hydroxybenzoate (B8730719) / min / mg of protein[2][4]0.5 - 5.0 mU / mg of protein[7]
Substrate Specificity 4-chloro-, 4-fluoro-, and 4-bromobenzoate[2][4]4-bromo- and 4-iodobenzoate (B1621894) (not 4-fluorobenzoate)[7]
Molecular Mass Not specified45,000 ± 5,000 Da[7]
Table 3: Growth Characteristics of Arthrobacter sp. Strain TM-1 on 4-Chlorobenzoate
ParameterValue
Initial Doubling Time 50 hours[2][4]
Improved Doubling Time (after continuous culture) 1.6 hours[2][4]
Growth Substrates 4-chlorobenzoate[2][4]
Non-growth Substrates Other chlorinated benzoates, benzoate[2][4]

Experimental Protocols

Protocol 1: Cultivation of Arthrobacter sp. for Dehalogenation Studies

This protocol describes the cultivation of Arthrobacter sp. using 4-chlorobenzoate as the primary carbon source to induce the expression of dehalogenating enzymes.

Materials:

  • Arthrobacter sp. strain (e.g., TM-1 or SB8)

  • Mineral Salts Medium (MSM)

  • 4-chlorobenzoate (4-CBA)

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare the Mineral Salts Medium. The composition can vary, but a typical formulation includes essential macro- and micronutrients.

  • Sterilize the MSM by autoclaving.

  • Prepare a sterile stock solution of 4-CBA (e.g., 1 M).

  • Aseptically add 4-CBA to the cooled MSM to a final concentration that supports growth (e.g., 2.5 mM).[4]

  • Inoculate the medium with a fresh culture of Arthrobacter sp.

  • Incubate the culture at the optimal temperature (e.g., 25°C for strain TM-1) with shaking (e.g., 150 rpm) to ensure aeration.[2][4]

  • Monitor bacterial growth by measuring the optical density at 540 nm.[4]

  • Harvest the cells during the logarithmic phase of growth by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).[4]

  • Wash the cell pellet with a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) and store at -20°C or use immediately for subsequent experiments.

Protocol 2: Preparation of Cell-Free Extracts

This protocol details the disruption of Arthrobacter sp. cells to obtain cell-free extracts containing the dehalogenase enzyme.

Materials:

  • Harvested Arthrobacter sp. cell pellet

  • Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

  • Lysozyme (B549824)

  • DNase I

  • Ultracentrifuge

Procedure:

  • Resuspend the washed cell pellet in the lysis buffer.

  • Add lysozyme to the cell suspension (e.g., 10 mg/ml) and incubate to digest the cell wall.[4]

  • Disrupt the cells using a French pressure cell or sonication.

  • Add DNase I to the cell homogenate to reduce viscosity.[4]

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to remove cell debris.[4]

  • The resulting supernatant is the cell-free extract and should be kept on ice for immediate use in enzyme assays or stored at -80°C for long-term storage.

Protocol 3: 4-Chlorobenzoate Dehalogenase Assay

This protocol describes a method to measure the activity of 4-chlorobenzoate dehalogenase in cell-free extracts.

Materials:

  • Cell-free extract

  • Potassium phosphate buffer (pH 6.8 or as optimized)

  • 4-chlorobenzoate solution

  • (Optional) MnCl₂ solution

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and any required cofactors (e.g., Mn²⁺).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 20°C).

  • Initiate the reaction by adding a known amount of the cell-free extract.

  • Start the timing and add the substrate, 4-chlorobenzoate, to a final concentration of, for example, 0.08 mM.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Clarify the quenched samples by centrifugation.

  • Analyze the supernatant for the formation of 4-hydroxybenzoate and the disappearance of 4-chlorobenzoate using HPLC.[9]

  • Calculate the enzyme activity based on the rate of product formation or substrate consumption. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-hydroxybenzoate per minute under the specified conditions.

Protocol 4: Analysis of 4-Chlorobenzoate and its Metabolites by HPLC

This protocol outlines a general method for the separation and quantification of 4-chlorobenzoate and its primary metabolite, 4-hydroxybenzoate.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: A mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Reference standards for 4-chlorobenzoate and 4-hydroxybenzoate.

Procedure:

  • Prepare standard solutions of 4-chlorobenzoate and 4-hydroxybenzoate of known concentrations to generate a calibration curve.

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength suitable for detecting both compounds (e.g., 254 nm).

  • Inject a known volume of the prepared standards and samples from the dehalogenase assay.

  • Identify and quantify the peaks corresponding to 4-chlorobenzoate and 4-hydroxybenzoate by comparing their retention times and peak areas to the standards.

Mandatory Visualizations

Dehalogenation_Pathway cluster_cell Arthrobacter sp. Cell CBA 4-Chlorobenzoate CBA_CoA_Ligase 4-CBA-CoA Ligase (FcbA) CBA->CBA_CoA_Ligase ATP, CoA CBA_CoA 4-Chlorobenzoyl-CoA CBA_CoA_Ligase->CBA_CoA Dehalogenase 4-CBA-CoA Dehalogenase (FcbB) CBA_CoA->Dehalogenase H₂O HBA_CoA 4-Hydroxybenzoyl-CoA Dehalogenase->HBA_CoA Cl⁻ Thioesterase 4-HBA-CoA Thioesterase (FcbC) HBA_CoA->Thioesterase HBA 4-Hydroxybenzoate Thioesterase->HBA CoA Protocatechuate Protocatechuate HBA->Protocatechuate Metabolism Further Metabolism (Ring Cleavage) Protocatechuate->Metabolism

Caption: Metabolic pathway of 4-chlorobenzoate dehalogenation in Arthrobacter sp.

Experimental_Workflow cluster_culture Bacterial Cultivation cluster_extraction Enzyme Extraction cluster_assay Dehalogenase Assay cluster_analysis Analysis start Inoculate Arthrobacter sp. in Mineral Salts Medium + 4-CBA incubate Incubate with Shaking start->incubate monitor Monitor Growth (OD₅₄₀) incubate->monitor harvest Harvest Cells (Centrifugation) monitor->harvest resuspend Resuspend Cell Pellet harvest->resuspend lyse Cell Lysis (e.g., French Press) resuspend->lyse centrifuge Centrifuge to get Cell-Free Extract lyse->centrifuge reaction Set up Reaction Mixture centrifuge->reaction add_extract Add Cell-Free Extract reaction->add_extract add_substrate Add 4-CBA add_extract->add_substrate quench Quench at Time Intervals add_substrate->quench hplc HPLC Analysis of 4-CBA and 4-HBA quench->hplc data Calculate Enzyme Activity hplc->data

Caption: Experimental workflow for studying 4-CBA dehalogenation.

gene_regulation cluster_regulation Transcriptional Regulation of fcb Operon cluster_state1 No 4-CBA Present cluster_state2 4-CBA Present fcbR FcbR (TetR-type Repressor) promoter fcb Operon Promoter fcbR->promoter binds fcb_operon fcb Genes (fcbA, fcbB, fcbC) promoter->fcb_operon controls CBA_CoA 4-Chlorobenzoyl-CoA (Inducer) CBA_CoA->fcbR binds to fcbR_bound FcbR binds to promoter no_transcription Transcription of fcb operon is repressed CBA_CoA_induces 4-CBA is converted to 4-CBA-CoA fcbR_release 4-CBA-CoA binds to FcbR, causing its release from the promoter transcription Transcription of fcb operon is induced

Caption: Transcriptional regulation of the 4-CBA dehalogenation operon.

References

Application Notes and Protocols: Sodium p-Chlorobenzoate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-chlorobenzoate, the sodium salt of 4-chlorobenzoic acid, is a versatile reagent in various biochemical applications. Its utility stems from its properties as a competitive inhibitor in specific enzymatic reactions and as a valuable building block in organic synthesis for creating more complex biologically active molecules.[1] This document provides detailed application notes and protocols for the use of this compound in biochemical assays, with a focus on its role as an enzyme inhibitor.

Physicochemical Properties

PropertyValueReference
CAS Number 3686-66-6[1]
Molecular Formula C₇H₄ClNaO₂[1]
Molecular Weight 178.55 g/mol [1]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]

Applications in Biochemical Assays

This compound and its corresponding acid, 4-chlorobenzoate (B1228818), are primarily utilized in biochemical research as inhibitors of specific enzymes. This inhibitory action allows for the study of enzyme mechanisms, the validation of drug targets, and the screening for more potent inhibitors.

Enzyme Inhibition

This compound acts as a competitive inhibitor for certain enzymes, meaning it competes with the substrate for binding to the active site.[1] This property is particularly useful in studying enzymes involved in metabolic pathways that process aromatic compounds.

A notable example is the inhibition of 3-chlorobenzoate-1,2-dioxygenase (3-CBDO) by 4-chlorobenzoate. In this context, 4-chlorobenzoate acts as an analogue to the natural substrate, 3-chlorobenzoate (B1228886), allowing researchers to probe the active site of the enzyme and understand its substrate specificity.[2][3]

Another important enzyme that interacts with 4-chlorobenzoate is 4-chlorobenzoate:Coenzyme A ligase (CBL) . This enzyme catalyzes the first step in the degradation pathway of 4-chlorobenzoate in some bacteria. Understanding the kinetics of this interaction is crucial for bioremediation research and for the potential engineering of enzymes with novel catalytic activities.

Experimental Protocols

I. Protocol for Determining the Inhibitory Effect of this compound on 3-Chlorobenzoate-1,2-Dioxygenase (3-CBDO) Activity

This protocol is adapted from the principles of enzyme inhibition assays and specific findings related to 3-CBDO.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for 3-CBDO.

Materials:

  • This compound

  • 3-chlorobenzoate (substrate)

  • Purified 3-chlorobenzoate-1,2-dioxygenase (3-CBDO)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at a specific wavelength (e.g., for monitoring substrate depletion or product formation)

  • 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of the substrate, 3-chlorobenzoate, in the assay buffer.

    • Dilute the purified 3-CBDO enzyme to the desired working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add increasing concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

    • Add a fixed volume of the 3-CBDO enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the 3-chlorobenzoate substrate solution to each well.

  • Measurement of Enzyme Activity:

    • Immediately measure the change in absorbance over time using a spectrophotometer. The wavelength will depend on the specific method used to monitor the reaction (e.g., monitoring the disappearance of the substrate or the appearance of a product).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

II. Workflow for Investigating Competitive Inhibition Kinetics

The following diagram illustrates the general workflow for determining the mode of inhibition of an enzyme by an inhibitor like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_conclusion Conclusion prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_assay Design Assay Conditions (Buffer, pH, Temperature) prep_reagents->prep_assay run_control Run Control Reactions (No Inhibitor) prep_assay->run_control run_inhibition Run Inhibition Assays (Varying [S] and [I]) run_control->run_inhibition measure_rates Measure Initial Reaction Rates (V₀) run_inhibition->measure_rates plot_data Generate Michaelis-Menten and Lineweaver-Burk Plots measure_rates->plot_data determine_params Determine Kinetic Parameters (Km, Vmax, Ki) plot_data->determine_params determine_mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) determine_params->determine_mechanism

Workflow for Enzyme Inhibition Kinetic Analysis.

Quantitative Data

The following table summarizes key kinetic parameters for enzymes that interact with 4-chlorobenzoate.

EnzymeSubstrate/InhibitorParameterValueConditionsReference
4-Chlorobenzoate:CoA ligase (CBL) 4-Chlorobenzoatekcat9.2 s⁻¹pH 7.5, 25°C[4]
0.93 µMpH 7.5, 25°C[4]
kcat/Kм9.9 x 10⁶ M⁻¹s⁻¹pH 7.5, 25°C[4]
3-Chlorobenzoate-1,2-dioxygenase (3-CBDO) 4-Chlorobenzoate (as inhibitor)Inhibition TypeTransient-[2]

Signaling Pathway and Mechanism of Action

While this compound itself is not typically involved in complex signaling pathways within mammalian cells, its derivatives are being explored as inhibitors of key signaling molecules in drug development. For instance, derivatives of 4-amino-3-chlorobenzoate have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical component of cell signaling pathways that regulate cell growth and proliferation.

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of p-chlorobenzoate could act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor p-Chlorobenzoate Derivative Inhibitor->EGFR Inhibits EGF EGF (Growth Factor) EGF->EGFR

Hypothetical Inhibition of EGFR Signaling.

Conclusion

This compound is a valuable tool for researchers in biochemistry and drug development. Its utility as a competitive enzyme inhibitor provides a means to study enzyme function and kinetics. The protocols and data presented here offer a foundation for designing and conducting experiments utilizing this compound. Further research into the synthesis of novel derivatives based on the p-chlorobenzoate scaffold holds promise for the development of new therapeutic agents targeting a range of biological pathways.

References

Application Notes and Protocols for the Preparation of Antiviral Agents Utilizing a Sodium 4-Chlorobenzoate Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quest for novel antiviral therapeutics remains a critical endeavor in medicinal chemistry. Benzoic acid and its derivatives have emerged as a versatile scaffold for the development of a wide range of biologically active compounds. Notably, the incorporation of a sulfonamide moiety into a benzoic acid framework has yielded compounds with significant antiviral properties. This document provides detailed protocols and application notes on the synthesis and evaluation of antiviral agents derived from 4-chlorobenzoic acid, the acidic form of sodium 4-chlorobenzoate (B1228818). The protocols outlined are based on established synthetic methodologies for producing sulfonamide-containing heterocyclic compounds with demonstrated antiviral efficacy.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide Derivatives

This protocol is adapted from the work of Chen et al. (2010) and describes a multi-step synthesis starting from 4-chlorobenzoic acid to yield sulfonamide derivatives with activity against the Tobacco Mosaic Virus (TMV).[1][2]

Step 1: Esterification of 4-Chlorobenzoic Acid

  • To a solution of 4-chlorobenzoic acid (10 mmol) in methanol (B129727) (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux the mixture for 6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Pour the residue into ice water (100 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-chlorobenzoate.

Step 2: Hydrazination

  • Dissolve methyl 4-chlorobenzoate (10 mmol) in ethanol (B145695) (50 mL).

  • Add hydrazine (B178648) hydrate (B1144303) (85%, 20 mmol) and reflux for 8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain 4-chlorobenzohydrazide.

Step 3: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208)

  • To a solution of 4-chlorobenzohydrazide (10 mmol) in ethanol (50 mL), add potassium hydroxide (B78521) (10 mmol) and carbon disulfide (12 mmol).

  • Reflux the mixture for 10 hours.

  • Concentrate the solution under reduced pressure.

  • Dissolve the residue in water (50 mL) and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the desired thiol.

Step 4: Chlorosulfonation

  • Suspend 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (10 mmol) in chloroform (B151607) (50 mL) and cool to 0°C in an ice-salt bath.

  • Bubble chlorine gas through the suspension while maintaining the temperature below 5°C until the solid dissolves and the solution turns a clear yellow-green.

  • Remove the solvent under reduced pressure to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride.

Step 5: Sulfonamide Synthesis

  • Dissolve the sulfonyl chloride (5 mmol) in dry acetone (B3395972) (30 mL).

  • To this solution, add the desired primary or secondary amine (5.5 mmol) and triethylamine (B128534) (6 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture into ice water (100 mL).

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final sulfonamide derivative.

Protocol 2: General Synthesis of 4-Sulfonamidobenzoic Acid Derivatives

This protocol provides a general method for the synthesis of sulfonamide derivatives of benzoic acid, which have shown activity against enteroviruses.[3] This method involves the reaction of a sulfonyl chloride with an aminobenzoic acid.

  • Dissolve 4-aminobenzoic acid (10 mmol) in a suitable solvent such as acetonitrile (B52724) or pyridine (B92270).

  • Add the desired arylsulfonyl chloride (e.g., 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride) (11 mmol) to the solution.

  • If using a non-basic solvent like acetonitrile, add a base such as pyridine or triethylamine (12 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, filter the solid, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 4-sulfonamidobenzoic acid derivative.

Quantitative Data Presentation

The following tables summarize the antiviral activity of representative benzoic acid derivatives from the literature.

Table 1: Antiviral Activity of 4-Substituted Sulfonamidobenzoic Acid Derivatives against Coxsackievirus B3 (CVB3) [3]

CompoundStructureIC50 (µM)
4 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid4.29
7a 4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid4.22
2a (Reference) 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid5.54

Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide Derivatives [1]

CompoundSubstituent on SulfonamideInhibition Rate (%) at 500 µg/mL
7b N-ethyl52.3
7i N-morpholinyl48.6
Ningnanmycin (Control) -55.4

Visualizations: Signaling Pathways and Experimental Workflows

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows related to the preparation and mechanism of action of these antiviral agents.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway start Sodium 4-Chlorobenzoate acid 4-Chlorobenzoic Acid start->acid Acidification ester Methyl 4-Chlorobenzoate acid->ester Esterification (MeOH, H2SO4) hydrazide 4-Chlorobenzohydrazide ester->hydrazide Hydrazination (N2H4·H2O) thiol 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol hydrazide->thiol Cyclization (KOH, CS2) sulfonyl_chloride 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride thiol->sulfonyl_chloride Chlorosulfonation (Cl2) sulfonamide Final Sulfonamide Derivative sulfonyl_chloride->sulfonamide Amination (R1R2NH)

Caption: Synthetic workflow for 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides.

G cluster_virus Influenza Virus cluster_cell Host Cell virus Progeny Virus cell Infected Host Cell virus->cell Budding sialic_acid Sialic Acid Receptor virus->sialic_acid Binds to neuraminidase Neuraminidase (NA) neuraminidase->sialic_acid Cleaves to release virus inhibitor NA Inhibitor (e.g., Benzoic Acid Derivative) inhibitor->neuraminidase Blocks Active Site

Caption: Mechanism of action for neuraminidase inhibitors.[4][5][6]

G cluster_virus Enterovirus cluster_process Viral Lifecycle Inhibition capsid Viral Capsid (VP1-VP3 proteins) pocket Hydrophobic Pocket uncoating Viral Uncoating pocket->uncoating Prevents conformational changes for inhibitor Capsid Binder (Sulfonamidobenzoic Acid) inhibitor->pocket Binds to rna_release RNA Release uncoating->rna_release replication Replication rna_release->replication

Caption: Logical relationship of viral capsid binders.[3]

References

Application Notes and Protocols for Environmental Biodegradation Studies of Sodium p-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the environmental biodegradation of sodium p-chlorobenzoate, a compound of interest due to its presence in industrial effluents and as a metabolite of certain drugs. The following sections detail the microbial pathways for its degradation, summarize key quantitative data from various studies, and provide detailed protocols for replication and further investigation.

Introduction

This compound, also referred to as 4-chlorobenzoate (B1228818) (4-CBA), is a halogenated aromatic compound that can persist in the environment. However, various microorganisms have demonstrated the ability to utilize it as a sole source of carbon and energy, breaking it down into less harmful substances. Understanding the mechanisms and kinetics of this biodegradation is crucial for developing bioremediation strategies and assessing the environmental fate of 4-CBA and related compounds.

Microbial Degradation Pathways

The aerobic biodegradation of 4-chlorobenzoate predominantly follows two main pathways, primarily differing in the initial step of dehalogenation.

  • Hydrolytic Dehalogenation Pathway: This is a widely reported pathway where the initial step involves the hydrolytic removal of the chlorine atom to form 4-hydroxybenzoate (B8730719).[1][2][3] This reaction is catalyzed by the enzyme 4-chlorobenzoate dehalogenase. The resulting 4-hydroxybenzoate is then further metabolized, typically via protocatechuate, which enters the β-ketoadipate pathway for complete mineralization.[1][2][3] Bacterial genera such as Arthrobacter and Cupriavidus are known to employ this pathway.[1][3]

  • Dioxygenase-Mediated Pathway: In this pathway, the aromatic ring is first dihydroxylated to form 4-chlorocatechol.[4][5] This intermediate then undergoes ortho-ring cleavage, catalyzed by a chlorocatechol 1,2-dioxygenase.[4][5] The dechlorination occurs after the ring has been opened. Pseudomonas species are commonly associated with this degradation route.[4]

Quantitative Data on 4-Chlorobenzoate Biodegradation

The efficiency of 4-CBA biodegradation is influenced by various environmental factors. The following tables summarize quantitative data from several studies.

Table 1: Optimal Conditions for 4-Chlorobenzoate Dehalogenase Activity and Overall Degradation

MicroorganismParameterOptimal ValueReference
Arthrobacter sp. TM-1pH for Dehalogenase Activity6.8[1][2]
Arthrobacter sp. TM-1Temperature for Dehalogenase Activity20°C[1][2]
Lysinibacillus macrolides DSM54TpH for 100% Degradation (96h)5.25[6]
Lysinibacillus macrolides DSM54TTemperature for 100% Degradation (96h)32.75°C[6]
Lysinibacillus macrolides DSM54TInitial 4-CBA Concentration for 100% Degradation (96h)237.17 ppm[6]

Table 2: Biodegradation Efficiency of Chlorobenzoates by Enterobacter aerogenes at 3.5 mM Initial Concentration

SubstrateDegradation (%) after 48hDegradation (%) after 72hReference
2-Chlorobenzoic Acid~47%87%[7]
3-Chlorobenzoic Acid~60%88%[7]
4-Chlorobenzoic Acid~63%91%[7]
3,4-Dichlorobenzoic Acid~61%90%[7]

Table 3: Kinetic Parameters for the Growth of Enterobacter aerogenes on Chlorobenzoic Acids

SubstrateMax. Predicted Growth Rate (µmax, h⁻¹)Half Saturation Constant (Ks, mM)Inhibition Constant (Ki, mM)Reference
Chlorobenzoic Acids0.2 - 0.88 - 415 - 53[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biodegradation.

Protocol 1: Cultivation of 4-Chlorobenzoate Degrading Bacteria

This protocol describes the preparation of a minimal salt medium (MSM) for the enrichment and cultivation of bacteria capable of utilizing 4-CBA as a sole carbon source.

Materials:

  • This compound (4-CBA)

  • Basal Salt Medium (BSM) components (see below) or commercial M9 Minimal Salts[8][9]

  • Sterile flasks

  • Shaking incubator

  • Autoclave

  • 0.22 µm sterile filters

Basal Salt Medium (BSM) Composition (per liter):

  • Na₂HPO₄·7H₂O: 6.4 g

  • KH₂PO₄: 1.5 g

  • NaCl: 0.25 g

  • NH₄Cl: 0.5 g

  • Adjust pH to 6.8-7.0[1][10]

Procedure:

  • Prepare BSM: Dissolve all BSM components in 1 liter of distilled water.[9]

  • Sterilize Medium: Autoclave the BSM at 121°C for 15 minutes.[8]

  • Prepare 4-CBA Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 M) and sterilize it by filtration through a 0.22 µm filter.

  • Supplement Medium: Aseptically add the sterile 4-CBA stock solution to the autoclaved and cooled BSM to the desired final concentration (e.g., 5 mM).[10]

  • Inoculation: Inoculate the medium with a soil sample, water sample, or a pure culture of a known 4-CBA degrading bacterium.

  • Incubation: Incubate the flasks at a suitable temperature (e.g., 25-37°C) with shaking (e.g., 120-150 rpm).[7][10]

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.[7]

Protocol 2: Biodegradation Assay

This protocol outlines the procedure for monitoring the degradation of 4-CBA over time.

Materials:

  • Actively growing culture of 4-CBA degrading bacteria in MSM

  • Sterile flasks

  • Shaking incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.2 µm)

Procedure:

  • Set up Cultures: Prepare several flasks with MSM containing a known initial concentration of 4-CBA.

  • Inoculation: Inoculate the flasks with the bacterial culture to a specific initial OD₆₀₀.

  • Incubation: Incubate the flasks under the desired conditions (temperature, shaking).

  • Sampling: At regular time intervals, withdraw an aliquot (e.g., 1 mL) from each flask.[7]

  • Sample Preparation:

    • To stop bacterial activity, add a small volume of a suitable quenching agent (e.g., methanol).[10]

    • Centrifuge the sample to pellet the bacterial cells (e.g., 9100 x g for 3 minutes).[10]

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[10]

  • HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 3 to determine the concentration of remaining 4-CBA.

  • Data Analysis: Plot the concentration of 4-CBA versus time to determine the degradation rate.

Protocol 3: HPLC Analysis of 4-Chlorobenzoate and Metabolites

This protocol provides a general method for the quantification of 4-CBA and its primary metabolite, 4-hydroxybenzoic acid (4-HBA).

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[11]

  • 4-CBA and 4-HBA analytical standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to control the pH. A common starting point is a ratio of 60:40 (acetonitrile:water).[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 230-240 nm for 4-CBA and around 254 nm for 4-HBA.[14][15]

    • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of standard solutions of 4-CBA and 4-HBA of known concentrations. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared samples from the biodegradation assay (Protocol 2).

  • Quantification: Determine the concentration of 4-CBA and 4-HBA in the samples by comparing their peak areas to the standard curves.

Protocol 4: Measurement of Chloride Ion Release

This protocol describes a turbidimetric method to quantify the release of chloride ions during the biodegradation of 4-CBA, which serves as a direct measure of dehalogenation.

Materials:

  • Culture samples from the biodegradation assay

  • Sulfuric acid (H₂SO₄), 10 N

  • Silver nitrate (B79036) (AgNO₃), 0.1 M in 5 M phosphoric acid

  • Spectrophotometer

  • Sodium chloride (NaCl) for standard curve

Procedure:

  • Sample Preparation:

    • Take 1 mL of the culture sample at different time intervals.[7]

    • Acidify the sample with 10 µL of 10 N H₂SO₄.[7]

    • Centrifuge at 14,000 rpm for 5 minutes to remove any precipitate.[7]

  • Turbidity Measurement:

    • To the supernatant, add 10 µL of 0.1 M AgNO₃ solution.[7]

    • Immediately measure the absorbance (turbidity) at 525 nm.[7]

  • Standard Curve: Prepare a standard curve using known concentrations of NaCl (0.5 to 4 mM).

  • Quantification: Determine the chloride concentration in the samples by comparing their absorbance to the standard curve.[7]

Visualizations

The following diagrams illustrate the key biodegradation pathways and a general experimental workflow.

Biodegradation_Pathways cluster_0 Hydrolytic Dehalogenation Pathway (e.g., Arthrobacter sp.) cluster_1 Dioxygenase-Mediated Pathway (e.g., Pseudomonas sp.) 4-Chlorobenzoate 4-Chlorobenzoate 4-Hydroxybenzoate 4-Hydroxybenzoate 4-Chlorobenzoate->4-Hydroxybenzoate 4-Chlorobenzoate dehalogenase Protocatechuate Protocatechuate 4-Hydroxybenzoate->Protocatechuate Beta-Ketoadipate Pathway Beta-Ketoadipate Pathway Protocatechuate->Beta-Ketoadipate Pathway 4-Chlorobenzoate_2 4-Chlorobenzoate 4-Chlorocatechol 4-Chlorocatechol 4-Chlorobenzoate_2->4-Chlorocatechol Ring Cleavage Products Ring Cleavage Products 4-Chlorocatechol->Ring Cleavage Products Chlorocatechol 1,2-dioxygenase Further Metabolism Further Metabolism Ring Cleavage Products->Further Metabolism

Caption: Major microbial degradation pathways of 4-chlorobenzoate.

Experimental_Workflow cluster_workflow Experimental Workflow for Biodegradation Study A 1. Media Preparation (Minimal Salt Medium) B 2. Inoculation (Bacterial Culture) A->B C 3. Incubation (Controlled Conditions) B->C D 4. Sampling (Time-course) C->D E 5. Sample Analysis (HPLC, Chloride Assay) D->E F 6. Data Interpretation (Degradation Kinetics) E->F

Caption: General experimental workflow for studying 4-CBA biodegradation.

References

Unlocking Nature's Arsenal: Plasmid-Borne Genes in 4-Chlorobenzoate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoate (4-CBA) is a persistent environmental pollutant originating from the breakdown of pesticides and polychlorinated biphenyls (PCBs). The microbial degradation of this compound is a key process in environmental bioremediation. A significant portion of the genetic machinery required for this detoxification is encoded on plasmids, extrachromosomal DNA elements that can be transferred between bacteria. This document provides a detailed overview of the role of plasmid-borne genes in 4-CBA degradation, including quantitative data, experimental protocols, and visual representations of the key pathways and workflows involved. Understanding these plasmid-mediated processes is crucial for developing robust bioremediation strategies and for potential applications in biocatalysis and drug development.

Data Presentation

Table 1: Degradation Rates of 4-Chlorobenzoate by Various Bacterial Strains
Bacterial StrainPlasmid(s)Degradation RateConditionsReference
Pseudomonas putida strain PS-INot specifiedDegrades 13 mM of 4-CBAShake flask, 30°C[1]
Arthrobacter sp. strain TM-1Not specifiedInitial: 0.09 nmol 4-HBA/min/mg protein; Improved: 0.85 nmol 4-HBA/min/mg proteinCell-free extract, pH 6.8, 20°C[2]
Pseudomonas aeruginosa PA01 NCNot specifiedUtilized 2 g/L of 4-CBA as growth substrateMineral salts medium[3]
Table 2: Kinetic Parameters of Key Enzymes in 4-Chlorobenzoate Degradation
EnzymeSource OrganismPlasmidSubstrateKm (µM)kcat (s-1)Reference
4-Chlorobenzoate:CoA LigasePseudomonas sp. strain CBS3Not specified4-Chlorobenzoate-135 (forward)[4]
4-Chlorobenzoyl-CoA DehalogenasePseudomonas sp. strain CBS-3Not specified4-Chlorobenzoyl-CoA40.6 (multiple turnovers)[5]
4-Chlorobenzoyl-CoA DehalogenasePseudomonas sp. strain CBS-3Not specified4-Bromobenzoyl-CoA-1.4[5]
4-Chlorobenzoyl-CoA DehalogenasePseudomonas sp. strain CBS-3Not specified4-Iodobenzoyl-CoA-1.1[5]
4-Chlorobenzoyl-CoA DehalogenasePseudomonas sp. strain CBS-3Not specified4-Fluorobenzoyl-CoA-8 x 10-6[5]

Mandatory Visualization

Caption: Aerobic degradation pathway of 4-chlorobenzoate.

Fcb_Operon_Regulation cluster_operon fcb Operon on Plasmid Pfcb Pfcb (Promoter) Operator Operator (FcbR binding site) fcbR fcbR (Regulator) fcbA fcbA FcbR_protein FcbR Repressor Protein fcbR->FcbR_protein Transcription & Translation fcbB fcbB fcbT1T2T3 fcbT1T2T3 fcbC fcbC FcbR_protein->Operator Binds and Represses FcbR_protein->FcbR_protein CBA_CoA 4-Chlorobenzoyl-CoA (Inducer) CBA_CoA->FcbR_protein note In the presence of 4-CBA, it is converted to 4-CBA-CoA, which binds to FcbR, causing its release from the operator and allowing transcription of the fcb operon.

Caption: Transcriptional regulation of the fcb operon.

Plasmid_Curing_Workflow start Start: Bacterial culture with 4-CBA degradation plasmid culture Grow cells in non-selective medium (e.g., LB broth) start->culture induce Induce plasmid loss (e.g., with acridine (B1665455) orange or by repeated subculturing) culture->induce plate Plate serial dilutions onto non-selective agar (B569324) plates induce->plate incubate Incubate to allow colony formation plate->incubate replica Replica plate colonies onto selective (with 4-CBA) and non-selective agar plates incubate->replica identify Identify colonies that grow on non-selective but not on selective plates (plasmid-cured) replica->identify verify Verify plasmid loss by PCR and/or gel electrophoresis identify->verify Confirmation end End: Isolated plasmid-cured bacterial strain verify->end

References

Application Notes and Protocols: Sodium p-Chlorobenzoate as a Competitive Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-chlorobenzoate, the sodium salt of 4-chlorobenzoic acid, is a compound that has been investigated for its role as a competitive enzyme inhibitor. In competitive inhibition, the inhibitor molecule bears a structural similarity to the enzyme's natural substrate and competes for binding at the active site. This binding is reversible, and the inhibitory effect can be overcome by increasing the substrate concentration. Understanding the kinetics and mechanism of such inhibitors is crucial in drug discovery and development, as many therapeutic agents function by targeting specific enzymes.

This document provides a summary of the known enzymatic targets of this compound, quantitative data on its interaction with these enzymes, and detailed protocols for conducting competitive enzyme inhibition assays.

Quantitative Data on Enzyme Inhibition

While specific Ki or IC50 values for this compound are not widely reported across a broad range of enzymes, its inhibitory effects have been characterized for several enzymes. The following table summarizes available kinetic data for 4-chlorobenzoate (B1228818), the active inhibitory component.

EnzymeSubstrate(s)Km of SubstrateInhibitorKi / IC50Notes
4-Chlorobenzoate:CoA Ligase (from Arthrobacter sp. strain TM-1)4-Chlorobenzoate, CoA, ATP3.5 µM (for 4-Chlorobenzoate)Not applicable (substrate)Not applicable4-Chlorobenzoate is a substrate for this enzyme, implying it binds to the active site and can act as a competitive inhibitor of other potential substrates.[1]
4-Chlorobenzoate:CoA Ligase (from Alcaligenes sp. strain ALP83)4-Chlorobenzoate, CoA, ATP0.93 µM (for 4-Chlorobenzoate)Not applicable (substrate)Not applicableThis study also reports a kcat of 9.2 s⁻¹ for the reaction with 4-chlorobenzoate.[2]
3-Chlorobenzoate-1,2-dioxygenase (from Rhodococcus opacus 1CP)3-ChlorobenzoateNot specified4-ChlorobenzoateNot specified4-Chlorobenzoate was identified as a competitive inhibitor, increasing the apparent S₀.₅ of the substrate.[3]
L-Amino Acid Oxidase L-amino acidsNot specifiedAromatic carboxylates (including benzoic acid derivatives)Not specifiedAromatic carboxylates are known to be competitive inhibitors of this enzyme, though a specific Ki for 4-chlorobenzoate is not consistently reported.[4]

Mechanism of Competitive Inhibition

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding. This interaction is reversible.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Product (P) ES->P k_cat EI->E - I

Mechanism of competitive enzyme inhibition.

As shown in the diagram, the inhibitor (I) binds reversibly to the free enzyme (E) to form an enzyme-inhibitor complex (EI). This prevents the formation of the enzyme-substrate complex (ES) and subsequent product (P) formation.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Determining Competitive Inhibition of 4-Chlorobenzoate:CoA Ligase

This protocol is adapted from a coupled-enzyme assay used for acyl-CoA ligases. The formation of pyrophosphate (PPi), a product of the ligase reaction, is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified 4-Chlorobenzoate:CoA Ligase

  • This compound (inhibitor to be tested if a different substrate is used, or the primary substrate)

  • Alternative substrate (e.g., benzoate, if testing this compound as an inhibitor)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Coupled enzyme system (e.g., Pyrophosphate Assay Kit containing inorganic pyrophosphatase, ATP synthase, hexokinase, and glucose-6-phosphate dehydrogenase)

  • NADH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Tris-HCl buffer (e.g., 1 M, pH 7.5).

    • Prepare stock solutions of ATP, CoA, MgCl₂, NADH, and the primary substrate in the Tris-HCl buffer.

    • Prepare a range of concentrations of the inhibitor (this compound).

  • Determine Optimal Enzyme Concentration:

    • Perform a preliminary assay to determine a concentration of 4-Chlorobenzoate:CoA Ligase that results in a linear rate of NADH oxidation for at least 5-10 minutes.

  • Set up the Reaction Mixture:

    • In a cuvette, combine the Tris-HCl buffer, ATP, CoA, MgCl₂, NADH, the coupled enzyme system, and the primary substrate at a concentration around its Km.

    • Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the Reaction:

    • Initiate the reaction by adding the pre-determined optimal concentration of 4-Chlorobenzoate:CoA Ligase.

  • Monitor the Reaction:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

    • For competitive inhibition, the lines will intersect on the y-axis.

    • The inhibitor constant (Ki) can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Substrates, Inhibitor) P2 Determine Optimal Enzyme Concentration P1->P2 A1 Set up Reaction Mixture (varying [Inhibitor]) P2->A1 A2 Initiate Reaction with Enzyme A1->A2 A3 Monitor Absorbance at 340 nm A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Create Lineweaver-Burk Plot D1->D2 D3 Determine Ki D2->D3

Experimental workflow for the spectrophotometric assay.

Signaling Pathways and Logical Relationships

The primary interaction of this compound as a competitive inhibitor is at the level of a single enzyme, directly affecting a specific metabolic or signaling pathway. The logical relationship is straightforward: the presence of the inhibitor reduces the rate of the enzymatic reaction, leading to a decrease in the formation of the product and a potential accumulation of the substrate.

G Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product Catalysis Inhibitor This compound (Competitive Inhibitor) Inhibitor->Enzyme Inhibition Pathway_Outcome Downstream Pathway Outcome Product->Pathway_Outcome

Logical relationship of competitive inhibition.

Conclusion

This compound serves as a valuable model compound for studying competitive enzyme inhibition. Its inhibitory effects on enzymes such as 3-chlorobenzoate-1,2-dioxygenase and its role as a substrate for 4-chlorobenzoate:CoA ligase highlight its interaction with the active sites of these enzymes. The provided protocols offer a framework for researchers to investigate the kinetics of this and other competitive inhibitors. Further research is warranted to determine specific Ki and IC50 values for a broader range of enzymes to fully elucidate the inhibitory profile of this compound.

References

Synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), a coumarin (B35378) derivative with potential applications in medicinal chemistry and materials science. The synthesis involves the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. This protocol is distinguished by its efficiency, mild reaction conditions, and high yield.[1][2][3] The final product is characterized by various spectroscopic and spectrometric techniques.

Introduction

Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds that exhibit a wide range of biological and pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[4][5] The functionalization of the coumarin scaffold is a key strategy in the development of novel therapeutic agents and functional materials. The hydroxyl group at the 7-position of the coumarin ring is a versatile handle for introducing diverse functionalities through reactions like acylation.[1][3] This protocol details an efficient synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a promising candidate for further biological evaluation and materials research.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7-hydroxycoumarin 7-Hydroxy-2H-chromen-2-one Plus1 + 7-hydroxycoumarin->Plus1 4-chlorobenzoyl_chloride 4-Chlorobenzoyl chloride 4-chlorobenzoyl_chloride->Plus1 Triethylamine (B128534) Triethylamine DCM Dichloromethane (B109758) Product 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate ReactionArrow Triethylamine, Dichloromethane 20 °C, 1 h Plus1->ReactionArrow ReactionArrow->Product

Caption: Reaction scheme for the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate.

Experimental Protocol

This protocol is based on the O-acylation reaction of 7-hydroxy-2H-chromen-2-one.[1]

Materials:

  • 7-hydroxy-2H-chromen-2-one (1.0 mmol, 162 mg)

  • 4-chlorobenzoyl chloride (1.0 mmol, 128 µL)

  • Triethylamine (1.2 mmol, 167 µL)

  • Dichloromethane (DCM) (5.0 mL)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Syringes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 7-hydroxy-2H-chromen-2-one (162 mg, 1.0 mmol).

  • Add dichloromethane (5.0 mL) to the flask and stir until the solid is dissolved.

  • To the stirred solution, add 4-chlorobenzoyl chloride (128 µL, 1.0 mmol) followed by triethylamine (167 µL, 1.2 mmol).

  • Stir the reaction mixture vigorously at 20 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials have been completely consumed.

  • Upon completion, remove the solvent using a rotary evaporator under reduced pressure to yield the crude product.

  • The final product, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, can be further purified if necessary, for example by flash column chromatography.[2]

Data Presentation

ParameterValue
Reaction Time 1 hour
Temperature 20 °C
Yield 88%
Characterization Mass spectrometry, IR, UV-Vis, 1D and 2D NMR spectroscopy

Experimental Workflow

G start Start reagents Combine Reactants: 7-hydroxy-2H-chromen-2-one, 4-chlorobenzoyl chloride, Triethylamine, Dichloromethane start->reagents reaction Stir at 20°C for 1 hour reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent Evaporation (Rotary Evaporator) monitoring->workup Reaction Complete product Crude Product: 2-oxo-2H-chromen-7-yl 4-chlorobenzoate workup->product characterization Characterization: MS, IR, UV-Vis, NMR product->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of the target compound.

Characterization

The synthesized 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was fully characterized using a suite of analytical techniques.[1] The structure was confirmed by mass spectrometry, IR, UV-Vis, and both 1D and 2D NMR spectroscopy.[1][6] High-resolution mass spectrometry can be used to confirm the elemental formula.[3] Infrared spectroscopy shows characteristic absorption bands for the C=O and C-O-C stretching vibrations.[1]

Conclusion

This application note provides a straightforward and efficient protocol for the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. The mild reaction conditions, short reaction time, and high yield make this method highly suitable for laboratory-scale synthesis. The detailed protocol and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium p-Chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium p-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Neutralization of p-Chlorobenzoic Acid: This is the most common and straightforward method, involving the reaction of p-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521), in a 1:1 molar ratio. The reaction is an exothermic neutralization that proceeds readily under ambient conditions.[1] Water is the most effective and commonly used solvent for this route.[1]

  • From Methyl p-Chlorobenzoate: An alternative pathway involves the conversion of methyl 4-chlorobenzoate (B1228818) to its corresponding sodium salt using sodium trimethylsilanolate in a non-aqueous solvent like dry toluene.[1]

Q2: What is the recommended solvent for the neutralization reaction?

A2: Water is the most common and effective solvent for the neutralization of p-chlorobenzoic acid with sodium hydroxide.[1] This is due to the high solubility of both sodium hydroxide and the resulting this compound salt in water.[1] While the starting material, p-chlorobenzoic acid, has low solubility in neutral water, it readily dissolves as it reacts to form the soluble salt.[1]

Q3: How can the purity of the synthesized this compound be improved?

A3: The purity of the final product can be optimized through recrystallization.[2] A common method involves dissolving the crude this compound in a hot solvent, such as an ethanol/water mixture, and allowing it to cool slowly to form pure crystals.[2] The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Symptom: The final isolated mass of this compound is significantly lower than the theoretical yield.

  • Possible Causes & Solutions:

Potential Cause Recommended Solution
Incomplete Neutralization Ensure a 1:1 molar ratio of p-chlorobenzoic acid to sodium hydroxide is used. Monitor the pH of the reaction mixture; it should be neutral to slightly alkaline upon completion to ensure all the acid has been converted to its salt.
Loss of Product During Workup During filtration, ensure the complete transfer of the product from the reaction vessel. When washing the crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
Suboptimal Crystallization To maximize crystal formation during recrystallization, avoid using an excessive amount of solvent and ensure the solution is thoroughly cooled.[3] Partial evaporation of the solvent before cooling can increase the concentration and improve yield.[1]

Issue 2: Product is Impure or Discolored

  • Symptom: The final product is off-white, yellow, or contains visible impurities.

  • Possible Causes & Solutions:

Potential Cause Recommended Solution
Impure Starting Materials Use high-purity p-chlorobenzoic acid and sodium hydroxide. Impurities in the starting materials will be carried through to the final product.
Side Reactions Although the neutralization reaction is generally clean, prolonged exposure to high temperatures or harsh pH conditions could potentially lead to degradation. Conduct the reaction at ambient or slightly elevated temperatures and avoid excessive heating.
Ineffective Purification Perform recrystallization to remove impurities. The choice of solvent is critical; the desired product should be highly soluble at high temperatures and poorly soluble at low temperatures.[3] Water or ethanol/water mixtures are good starting points.[2]

Issue 3: Difficulty in Precipitating the Product

  • Symptom: The this compound does not crystallize or precipitate out of the solution upon cooling.

  • Possible Causes & Solutions:

Potential Cause Recommended Solution
Solution is Not Saturated The concentration of the this compound in the solution may be too low. Carefully evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.
Excessive Amount of Solvent Used If too much solvent was used during the reaction or recrystallization, the solution may not become saturated upon cooling. Reduce the solvent volume by evaporation.
"Oiling Out" The compound may be coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Ensure the correct solvent is being used and that cooling is gradual.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

This protocol describes the synthesis of this compound from p-chlorobenzoic acid and sodium hydroxide.

Materials:

  • p-Chlorobenzoic acid

  • Sodium hydroxide (pellets or solution)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a suitable reaction vessel, dissolve a known molar amount of p-chlorobenzoic acid in a sufficient amount of deionized water. Gentle heating may be applied to aid dissolution.

  • Prepare a stoichiometric equivalent (1:1 molar ratio) of sodium hydroxide solution in deionized water.

  • Slowly add the sodium hydroxide solution to the p-chlorobenzoic acid solution with stirring. The reaction is exothermic, and the temperature may rise.

  • After the addition is complete, continue stirring for a short period at ambient temperature to ensure the reaction goes to completion.

  • The resulting solution of this compound can be used directly, or the solid product can be isolated.

  • To isolate the solid, the solution can be evaporated to dryness.

  • For purification, the crude solid can be recrystallized from a hot solvent, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Synthesis of this compound from Methyl p-Chlorobenzoate

This protocol is based on a documented novel pathway for synthesizing this compound.[1]

Materials:

  • Methyl 4-chlorobenzoate

  • Sodium trimethylsilanolate

  • Dry toluene

Procedure:

  • In a reaction vessel, combine methyl 4-chlorobenzoate and sodium trimethylsilanolate in a 1:1 molar ratio in dry toluene.

  • Heat the reaction mixture to 80°C with stirring.

  • Maintain the reaction at 80°C for 4 hours.

  • After the reaction is complete, the product, this compound, can be isolated as a solid.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterNeutralization of p-Chlorobenzoic AcidSynthesis from Methyl p-Chlorobenzoate
Starting Materials p-Chlorobenzoic acid, Sodium hydroxideMethyl 4-chlorobenzoate, Sodium trimethylsilanolate
Solvent Water[1]Dry Toluene[1]
Temperature Ambient (can be gently heated)[1]80°C[1]
Reaction Time Rapid4 hours[1]
Reported Yield High (quantitative before purification)86%[1]
Key Considerations Straightforward acid-base reaction.[1]Requires anhydrous conditions.[1]

Mandatory Visualization

TroubleshootingWorkflow start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impure_product Impure/Discolored Product issue->impure_product Yes no_precipitate No Precipitation issue->no_precipitate Yes end Successful Synthesis issue->end No check_stoichiometry Verify 1:1 Molar Ratio low_yield->check_stoichiometry optimize_workup Optimize Workup/Washing low_yield->optimize_workup optimize_cryst Optimize Crystallization low_yield->optimize_cryst check_reagents Check Purity of Starting Materials impure_product->check_reagents control_conditions Control Reaction Temperature/pH impure_product->control_conditions recrystallize Perform Recrystallization impure_product->recrystallize check_saturation Check Solution Saturation no_precipitate->check_saturation reduce_solvent Reduce Solvent Volume no_precipitate->reduce_solvent check_oiling_out Investigate 'Oiling Out' no_precipitate->check_oiling_out check_stoichiometry->end optimize_workup->end optimize_cryst->end check_reagents->end control_conditions->end recrystallize->end check_saturation->end reduce_solvent->end check_oiling_out->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Crystallization of Sodium p-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of sodium p-chlorobenzoate to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing and crystallizing this compound?

A1: The most common method involves the neutralization of p-chlorobenzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an aqueous solution. The this compound salt is then crystallized from the solution, typically by cooling.[1][2][3]

Q2: What is the best solvent for the crystallization of this compound?

A2: Water is the most common and effective solvent for the crystallization of this compound due to the high solubility of the salt at elevated temperatures and lower solubility at cooler temperatures.[2][4] Co-solvent systems, such as ethanol-water mixtures, may also be considered, but require careful optimization to avoid increasing the product's solubility at low temperatures, which could reduce the yield.[2]

Q3: How does pH affect the crystallization of this compound?

A3: The pH of the solution is a critical parameter. A neutral to slightly alkaline pH (around 7.0-8.5) ensures the complete conversion of p-chlorobenzoic acid to its sodium salt.[2] If the pH is too acidic, the less soluble p-chlorobenzoic acid may precipitate, leading to an impure product and lower yield of the desired sodium salt.

Q4: What is the expected appearance of this compound crystals?

A4: this compound typically forms a white or off-white crystalline powder.[1][4]

Troubleshooting Guide

Low Crystal Yield

Q5: My crystallization yield is very low. What are the potential causes and how can I improve it?

A5: Low yield is a common issue in crystallization and can be attributed to several factors:

  • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation. Ensure the solution is thoroughly chilled, for instance, in an ice bath (0-5 °C), to minimize the amount of product remaining in the mother liquor.[4]

  • Excess Solvent: Using too much solvent to dissolve the initial material will result in a lower yield as a significant portion of the product will remain dissolved even after cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize.[5]

  • Inappropriate Solvent System: If using a co-solvent system like ethanol-water, the proportion of the solvent in which the product is more soluble may be too high, thus preventing efficient precipitation upon cooling.[2]

  • Premature Crystallization: If crystallization occurs too early, for example during a hot filtration step to remove impurities, product can be lost. Ensure the filtration apparatus is pre-heated to prevent a drop in temperature.

Failure to Crystallize

Q6: No crystals have formed even after cooling the solution. What steps can I take to induce crystallization?

A6: If crystals do not form upon cooling, the solution is likely supersaturated but lacks nucleation sites for crystal growth. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.

  • Flash Cooling: In some instances, a rapid change in temperature can induce nucleation. Try briefly placing the flask in a very cold bath (e.g., dry ice/acetone). However, be aware that this can sometimes lead to the formation of smaller, less pure crystals.

Oiling Out

Q7: My product is separating as an oil instead of crystals. What is "oiling out" and how can I prevent it?

A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be caused by a very high concentration of the solute or the presence of impurities that depress the melting point. To address this:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help to maintain a gradual temperature decrease, giving the molecules time to arrange into a crystal lattice.[6]

  • Change Solvent System: If the problem persists, consider using a different solvent or adjusting the ratio of co-solvents.

Impure Crystals

Q8: The resulting crystals appear discolored or impure. How can I improve the purity of my product?

A8: The formation of impure crystals can often be traced back to the crystallization process happening too quickly, trapping impurities within the crystal lattice.

  • Slow Down Crystallization: The key to obtaining pure crystals is slow and controlled growth.[5]

    • Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Increase Solvent Volume: Using a slightly larger volume of solvent can decrease the level of supersaturation upon cooling, leading to a slower and more selective crystallization process.[5]

  • Hot Filtration: If insoluble impurities are present in the initial material, they should be removed by filtering the hot solution before cooling.

  • Washing: After filtering the crystals from the mother liquor, wash them with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

Quantitative Data

Temperature (°C)Solubility of Sodium Benzoate (B1203000) ( g/100 mL of H₂O)
062.69[7]
1562.78[7]
2062.81[7]
25~62.5 - 66[1][6]
3062.87[7]
10071.11[7]

Experimental Protocols

Protocol 1: Crystallization of this compound from p-Chlorobenzoic Acid

This protocol outlines the synthesis and subsequent crystallization of this compound from p-chlorobenzoic acid.

  • Dissolution and Neutralization:

    • In a suitable flask, suspend a known amount of p-chlorobenzoic acid in deionized water.

    • Slowly add a stoichiometric amount of a 1 M sodium hydroxide solution while stirring. Gentle heating (e.g., to 40-60 °C) can be applied to aid in the dissolution of the p-chlorobenzoic acid.[2]

    • Continue adding the sodium hydroxide solution until all the solid has dissolved and the pH of the solution is between 7.0 and 8.5.[2]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the clear solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.

    • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals. This can be done by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the crystallization of this compound.

experimental_workflow start Start dissolve Dissolve p-chlorobenzoic acid in water and neutralize with NaOH solution (pH 7.0-8.5) start->dissolve hot_filtration_q Insoluble impurities present? dissolve->hot_filtration_q hot_filtration Perform hot gravity filtration hot_filtration_q->hot_filtration Yes cool_rt Cool solution slowly to room temperature hot_filtration_q->cool_rt No hot_filtration->cool_rt cool_ice Cool in ice bath to maximize precipitation cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash crystals with ice-cold water filter->wash dry Dry the purified crystals wash->dry end End dry->end

Caption: Experimental workflow for the synthesis and crystallization of this compound.

troubleshooting_workflow start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Failure to crystallize low_yield Low Crystal Yield start->low_yield Yield is poor oiling_out Product 'Oiled Out' start->oiling_out Oily product forms impure_crystals Crystals are Impure start->impure_crystals Product is discolored induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->induce_crystallization optimize_yield Improve Yield: - Ensure complete cooling - Use minimum hot solvent - Optimize solvent ratio low_yield->optimize_yield prevent_oiling Prevent Oiling Out: - Reheat and add more solvent - Cool solution more slowly - Change solvent system oiling_out->prevent_oiling improve_purity Improve Purity: - Slow down cooling rate - Use slightly more solvent - Perform hot filtration - Wash crystals thoroughly impure_crystals->improve_purity

Caption: Troubleshooting decision tree for common crystallization issues.

References

Navigating the Challenges of p-Chlorobenzoic Acid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of p-chlorobenzoic acid in aqueous solutions. Designed for professionals in research and drug development, this guide offers practical solutions, detailed experimental protocols, and relevant biological context to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my p-chlorobenzoic acid not dissolving in water?

A1: p-Chlorobenzoic acid has inherently low solubility in water due to its nonpolar aromatic ring and the presence of a chlorine atom, which increases its hydrophobicity. At room temperature, its solubility is quite limited.

Q2: What is the approximate solubility of p-chlorobenzoic acid in water?

A2: The solubility of p-chlorobenzoic acid in water is approximately 0.08 g/L at 20°C and 0.5 g/L at 25°C.[1] Its solubility is known to increase with temperature.

Q3: Can I increase the solubility by heating the solution?

A3: Yes, heating the solution can significantly increase the solubility of p-chlorobenzoic acid in water. However, the compound may precipitate out of the solution as it cools down. For stable solutions, other methods or a combination of methods might be necessary.

Q4: Are there chemical methods to improve the solubility of p-chlorobenzoic acid in water?

A4: Yes, two common and effective chemical methods are adjusting the pH of the solution to the alkaline range and using a co-solvent.

Q5: How does increasing the pH help in dissolving p-chlorobenzoic acid?

A5: p-Chlorobenzoic acid is a carboxylic acid. In an alkaline environment (higher pH), the carboxylic acid group (-COOH) deprotonates to form the carboxylate salt (-COO⁻Na⁺). This salt form is an ionic species and is significantly more soluble in polar solvents like water.[2][3]

Q6: What are co-solvents and how do they work?

A6: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. For p-chlorobenzoic acid, common co-solvents include dimethyl sulfoxide (B87167) (DMSO) and ethanol. These solvents can help to bridge the polarity gap between the hydrophobic compound and the aqueous medium.

Q7: I am using the p-chlorobenzoic acid solution for cell culture experiments. What precautions should I take?

A7: When preparing solutions for cell-based assays, it is crucial to ensure that the final concentration of any solvent (like DMSO) is low enough to not be toxic to the cells, typically below 0.5%.[4][5] It is also important to verify that the pH of the final solution is within a physiologically acceptable range for your cells.

Troubleshooting Guides

Issue 1: Precipitate forms in the aqueous solution upon cooling.
  • Cause: The solubility of p-chlorobenzoic acid is temperature-dependent. A solution prepared at a higher temperature may become supersaturated as it cools, leading to precipitation.

  • Solution:

    • Maintain the working temperature of the solution if the experimental setup allows.

    • Prepare a stock solution using a different method, such as pH adjustment or a co-solvent, which provides long-term stability at room temperature.

Issue 2: The pH of my final solution is too high for my experiment after dissolving p-chlorobenzoic acid with a base.
  • Cause: Adding a strong base like sodium hydroxide (B78521) (NaOH) to deprotonate the carboxylic acid will result in an alkaline solution.

  • Solution:

    • After dissolving the p-chlorobenzoic acid in an alkaline solution, you can carefully neutralize the pH by adding a strong acid, such as hydrochloric acid (HCl), dropwise while monitoring with a pH meter until the desired pH is reached. Be aware that lowering the pH too much may cause the p-chlorobenzoic acid to precipitate again.

    • Alternatively, you can prepare a concentrated stock solution of the sodium salt of p-chlorobenzoic acid and then dilute it into your buffered experimental medium.

Issue 3: I am observing cell toxicity in my cell culture experiment.
  • Cause: This could be due to the intrinsic toxicity of p-chlorobenzoic acid at the tested concentration or the toxicity of the co-solvent used for dissolution.

  • Solution:

    • Perform a dose-response experiment to determine the non-toxic concentration range of p-chlorobenzoic acid for your specific cell line.

    • Ensure the final concentration of the co-solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1% to 0.5%). Always include a vehicle control (medium with the same concentration of the co-solvent) in your experiments to account for any solvent effects.[4][5]

Data Presentation

Table 1: Solubility of p-Chlorobenzoic Acid in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
15< 1 mg/mL[6]
200.08
250.5[1]
30 (86°F)~1.1 (estimated)
40 (104°F)~2.0 (estimated)
50 (122°F)~3.5 (estimated)

Note: Estimated values are based on the general trend of increasing solubility with temperature. For precise applications, experimental determination is recommended.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Formation of Sodium p-Chlorobenzoate)

This protocol describes the preparation of a 10 mg/mL stock solution of p-chlorobenzoic acid as its sodium salt in water.

Materials:

  • p-Chlorobenzoic acid (MW: 156.57 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weighing: Accurately weigh 100 mg of p-chlorobenzoic acid.

  • Preparation of NaOH solution: Prepare a 1 M solution of NaOH.

  • Dissolution:

    • Add the 100 mg of p-chlorobenzoic acid to a beaker with 9 mL of deionized water.

    • Place the beaker on a magnetic stirrer.

    • Slowly add the 1 M NaOH solution dropwise while stirring.

    • Continue adding NaOH until the p-chlorobenzoic acid is completely dissolved and the solution becomes clear. This will occur as the pH increases and the acid is converted to its more soluble sodium salt.

  • Volume Adjustment: Once dissolved, transfer the solution to a 10 mL volumetric flask and add deionized water to reach the 10 mL mark.

  • pH Measurement and Adjustment (Optional): Measure the pH of the stock solution. If a specific pH is required for your experiment, you can adjust it by carefully adding a dilute solution of HCl. Be cautious, as a significant decrease in pH may cause precipitation.

  • Sterilization and Storage: For biological applications, sterilize the solution by filtering it through a 0.22 µm filter. Store the stock solution at 4°C.

G cluster_input Inputs cluster_process Process cluster_output Output p-CBA p-Chlorobenzoic Acid (solid) Mix Mix & Stir p-CBA->Mix NaOH Sodium Hydroxide (1M) NaOH->Mix dropwise H2O Deionized Water H2O->Mix Dissolve Complete Dissolution (Clear Solution) Mix->Dissolve Adjust Adjust Volume to 10 mL Dissolve->Adjust Stock 10 mg/mL p-CBA Sodium Salt Solution Adjust->Stock G cluster_input Inputs cluster_process Process cluster_output Output p-CBA p-Chlorobenzoic Acid (solid) Weigh Weigh 1.57 mg p-CBA p-CBA->Weigh DMSO Anhydrous DMSO Add_DMSO Add 1 mL DMSO DMSO->Add_DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Store Store at -20°C Vortex->Store Stock 10 mM p-CBA Stock Solution in DMSO Store->Stock G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes Apoptosis Apoptosis AKT->Apoptosis inhibits pCBA p-Chlorobenzoic Acid (Hypothesized) pCBA->PI3K inhibits?

References

Preventing degradation of sodium p-chlorobenzoate under strong acid or alkali

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of sodium p-chlorobenzoate under strong acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in strong acid and strong alkali?

A1: Under strong acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis of the carboxylate group. In the presence of strong alkali and heat, this compound is susceptible to decarboxylation.

Q2: What are the main degradation products I should be aware of?

A2: The principal degradation product under acidic conditions is p-chlorobenzoic acid. Under strong alkaline conditions, the degradation can lead to the formation of chlorobenzene (B131634) through decarboxylation.

Q3: At what pH range is this compound most stable?

Q4: How can I monitor the degradation of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for monitoring the degradation of this compound and quantifying its degradation products. A reversed-phase C18 column is typically effective for separation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of parent compound peak and appearance of a new peak during analysis of an acidic formulation. Acid-catalyzed hydrolysis.Neutralize the sample with a suitable buffer before analysis. Consider reformulating at a higher pH if possible.
Formation of a non-polar impurity in a high pH formulation, especially after heating. Alkali-induced decarboxylation.Avoid excessive heating of alkaline solutions of this compound. Maintain the pH as close to neutral as feasible for the application.
Precipitation observed when acidifying a solution of this compound. Conversion of the soluble sodium salt to the less soluble p-chlorobenzoic acid.This is an expected chemical reaction and not degradation. If a solution is required at low pH, consider using a co-solvent to increase the solubility of p-chlorobenzoic acid.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Forced Degradation Conditions

This protocol outlines a forced degradation study to determine the stability of this compound in your specific formulation.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 1M and 0.1M
  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M
  • Phosphate (B84403) buffer (pH 7.0)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with UV detector and a C18 column

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
  • For each stress condition, mix a known volume of the stock solution with the stressor solution in a volumetric flask.
  • Acidic Stress: Use 1M HCl and 0.1M HCl.
  • Alkaline Stress: Use 1M NaOH and 0.1M NaOH.
  • Neutral Control: Use phosphate buffer (pH 7.0).
  • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

3. Time-Point Analysis:

  • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the acidic and alkaline samples with an appropriate base or acid, respectively, before HPLC analysis.
  • Dilute the samples to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer with an adjusted pH).
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of this compound (approximately 230-240 nm).
  • Inject the samples and a standard solution of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Identify and quantify any significant degradation products by comparing their retention times and UV spectra to known standards if available.

Protocol 2: Recommended Buffer Systems for Formulation

To maintain a stable pH and prevent degradation, the use of a buffer system is highly recommended.

1. Buffer Selection:

  • Choose a buffer system with a pKa value close to the desired pH of your formulation.
  • For near-neutral pH, phosphate buffer systems are a common and effective choice.
  • For slightly alkaline conditions, borate (B1201080) buffers can be considered, but compatibility with other formulation components should be verified.

2. Buffer Preparation (Example: 0.1 M Phosphate Buffer, pH 7.4):

  • Prepare stock solutions of 0.1 M monobasic sodium phosphate (NaH₂PO₄) and 0.1 M dibasic sodium phosphate (Na₂HPO₄).
  • Mix the stock solutions in the appropriate ratio to achieve the target pH of 7.4. Use a pH meter for accurate adjustment. For example, a common ratio is approximately 19 mL of the monobasic solution to 81 mL of the dibasic solution, but this should be confirmed with a pH meter.

3. Formulation:

  • Dissolve the this compound and other excipients in the prepared buffer solution.

Data Presentation

While specific kinetic data from peer-reviewed literature is limited, the following table illustrates how to present data from a forced degradation study as described in Protocol 1.

Table 1: Example Data from Forced Degradation of this compound at 60°C

Time (hours)% Remaining (0.1M HCl)% Remaining (0.1M NaOH)% Remaining (pH 7 Buffer)
0100.0100.0100.0
295.298.599.8
490.596.899.7
881.393.299.5
2460.785.199.2

Note: The data in this table is illustrative and should be replaced with your experimental results.

Visualizations

degradation_pathways cluster_acid Strong Acid (Hydrolysis) cluster_alkali Strong Alkali (Decarboxylation) sodium_p_chlorobenzoate_acid This compound p_chlorobenzoic_acid p-Chlorobenzoic Acid sodium_p_chlorobenzoate_acid->p_chlorobenzoic_acid + H₃O⁺ sodium_p_chlorobenzoate_alkali This compound chlorobenzene Chlorobenzene sodium_p_chlorobenzoate_alkali->chlorobenzene + OH⁻, Heat - CO₂

Figure 1. Primary degradation pathways of this compound.

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL this compound) stress_conditions Introduce Stress Conditions (Acid, Alkali, Neutral Buffer) prep_stock->stress_conditions incubation Incubate at Controlled Temperature (e.g., 40°C, 60°C) stress_conditions->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc data_analysis Calculate % Degradation and Identify Degradation Products hplc->data_analysis

Figure 2. Workflow for forced degradation study.

Technical Support Center: Optimization of Solvent Systems for p-Chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the optimization of solvent systems in reactions involving p-chlorobenzoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a reaction involving p-chlorobenzoate?

A1: The selection of an appropriate solvent is crucial for the success of p-chlorobenzoate reactions. Key factors include:

  • Reaction Type: The mechanism of the reaction (e.g., SN2, Suzuki-Miyaura coupling, Heck reaction) will heavily influence the optimal solvent choice. For instance, polar aprotic solvents are generally preferred for SN2 reactions to avoid solvating the nucleophile.

  • Solubility of Reactants: All reactants, including the p-chlorobenzoate substrate, reagents, and catalysts, must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and efficient reaction rates.

  • Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature. A solvent with a suitable boiling point can also aid in the removal of byproducts, such as water in esterification reactions.

  • Polarity and Dielectric Constant: The polarity of the solvent can significantly impact reaction rates by stabilizing or destabilizing transition states and intermediates.

  • Aprotic vs. Protic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds and may solvate and deactivate strong nucleophiles, which can be detrimental in certain reactions like the Williamson ether synthesis. Aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not have this issue.

  • Downstream Processing: Consider the ease of solvent removal during workup and product purification, as well as potential azeotrope formation.

  • Safety and Environmental Impact: Factors such as flammability, toxicity, and environmental persistence should always be taken into account.[1]

Q2: How does solvent polarity affect the outcome of palladium-catalyzed cross-coupling reactions with p-chlorobenzoate derivatives?

A2: Solvent polarity can have a profound and sometimes non-intuitive effect on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. In Suzuki-Miyaura couplings, polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates within the catalytic cycle.[2] However, the dielectric constant of the solvent does not always directly correlate with reaction selectivity. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, polar solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) can favor reaction at the triflate group, while other polar solvents like water and alcohols may favor reaction at the chloride. It is believed that the ability of the solvent to stabilize anionic transition states for oxidative addition plays a key role. For Heck reactions, the choice of solvent can also influence the yield and regioselectivity of the product.[3][4][5]

Q3: Can co-solvents be used to improve reaction performance?

A3: Yes, using a co-solvent system is a common strategy to optimize reactions involving p-chlorobenzoate. A mixture of solvents can be particularly effective for dissolving all reaction components, especially in cases where a polar, inorganic base is used with nonpolar organic reactants.[2] For example, in Suzuki-Miyaura reactions, a mixture of an aprotic organic solvent (like dioxane or toluene) with water is frequently employed to dissolve both the aryl halide and the inorganic base (e.g., K₂CO₃).[2][6] This biphasic system can enhance reaction rates by improving the solubility and availability of all reactants.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: After the reaction, analysis by TLC, GC, or NMR shows a low conversion of the starting material or a low yield of the desired product.

Possible Cause Recommended Solution
Poor Solubility of Reactants Use a co-solvent system to improve the solubility of all components. For example, in a Suzuki-Miyaura coupling, a toluene (B28343)/water or THF/water mixture can help dissolve both the p-chlorobenzoate substrate and the inorganic base. Gentle heating may also improve solubility, but be cautious of potential degradation.
Inappropriate Solvent Polarity The solvent may be deactivating a key reactant or destabilizing a critical transition state. For SN2 reactions, switch from a protic to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[7] For cross-coupling reactions, screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF).
Solvent-Induced Catalyst Deactivation Ensure the solvent is properly degassed before use in palladium-catalyzed reactions, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Use fresh, anhydrous solvents, as water can interfere with certain catalysts and reagents.
Reaction Equilibrium is Unfavorable In equilibrium-driven reactions like esterification, use a solvent that allows for the removal of a byproduct. For example, using an excess of an alcohol as both a reactant and a solvent can shift the equilibrium towards the product. Alternatively, a solvent that forms an azeotrope with water (e.g., toluene) can be used with a Dean-Stark apparatus to remove water as it is formed.
Issue 2: Formation of Significant Side Products

Symptom: The reaction mixture contains a significant amount of undesired byproducts, complicating purification and reducing the yield of the target molecule.

Possible Cause Recommended Solution
Elimination (E2) in Nucleophilic Substitution This is common when using secondary or sterically hindered alkyl halides in Williamson ether synthesis. Use a less sterically hindered substrate if possible. Lowering the reaction temperature can also favor substitution over elimination. The choice of a polar aprotic solvent like DMSO or DMF can also help minimize elimination.[8]
Homocoupling in Suzuki-Miyaura Reactions Homocoupling of the boronic acid reagent can occur in the presence of oxygen. Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[2] Using fresh, high-purity solvents is also recommended.
Hydrolysis of Ester Groups In the presence of water and a strong base, the ester functionality of a p-chlorobenzoate derivative can be hydrolyzed. Minimize the amount of water in the reaction by using anhydrous solvents or consider using a milder, non-aqueous base. Reducing the reaction time and temperature can also mitigate this side reaction.[2]
Low Regioselectivity in Heck Reactions The choice of solvent can influence the regioselectivity of the Heck reaction. While there are no universal rules, screening different solvents, such as toluene and 1,4-dioxane, may improve the desired regioselectivity for a specific substrate combination.[9]

Quantitative Data on Solvent Effects

Table 1: Illustrative Solvent Effects on the Suzuki-Miyaura Coupling of 2,3,5-trichloropyridine (B95902) with Arylboronic Acids

Solvent Yield (%)
Methanol93
Ethanol85
Ethanol/H₂O (8:2)89
Toluene5
Toluene/H₂O (4:1)40
Dioxane39
Dioxane/H₂O (4:1)89

(Data compiled from studies on analogous substrates and serves as a representative comparison.)[10][11]

Table 2: Illustrative Solvent Effects on the Heck Reaction of 8-iodoflavone and 4-methoxystyrene

Solvent Yield (%)
DMF72
NMP (1-methylpyrrolidin-2-one)87

(Data compiled from studies on analogous substrates and serves as a representative comparison.)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of p-Chlorobenzoic Acid

This protocol describes the acid-catalyzed esterification of p-chlorobenzoic acid with an alcohol, which also serves as the solvent.

Materials:

  • p-Chlorobenzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-chlorobenzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (10-20 eq).

  • Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the alcohol under reduced pressure.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude p-chlorobenzoate ester.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a p-Chlorobenzoate Ester

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a p-chlorobenzoate ester with an arylboronic acid.

Materials:

  • p-Chlorobenzoate ester (e.g., methyl p-chlorobenzoate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Degassed water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine the p-chlorobenzoate ester (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and degassed water (e.g., 4:1 ratio of dioxane to water).

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in p-Chlorobenzoate Reactions start Low or No Product Yield Observed check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility change_solvent Use a co-solvent system (e.g., Toluene/Water) or switch to a more suitable solvent. check_solubility->change_solvent No check_polarity Is the solvent polarity appropriate for the reaction mechanism? check_solubility->check_polarity Yes change_solvent->check_polarity screen_solvents Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF). check_polarity->screen_solvents No check_catalyst Is the reaction catalyzed and is the solvent inert? check_polarity->check_catalyst Yes screen_solvents->check_catalyst degas_solvent Degas the solvent and use anhydrous conditions. check_catalyst->degas_solvent No check_equilibrium Is the reaction equilibrium-limited? check_catalyst->check_equilibrium Yes degas_solvent->check_equilibrium remove_byproduct Use excess reactant as solvent or a system to remove byproducts (e.g., Dean-Stark). check_equilibrium->remove_byproduct Yes end Yield Improved check_equilibrium->end No remove_byproduct->end

Caption: Troubleshooting logic for low-yielding p-chlorobenzoate reactions.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Solvent Optimization cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup and Execution cluster_workup 3. Work-up and Purification cluster_analysis 4. Analysis and Optimization prep_reagents Combine p-chlorobenzoate ester, arylboronic acid, and base in a flame-dried flask. inert_atm Establish an inert atmosphere (evacuate and backfill with Argon). prep_reagents->inert_atm prep_solvent Prepare and degas the selected solvent system (e.g., Dioxane/Water). add_solvent Add the degassed solvent system. prep_solvent->add_solvent inert_atm->add_solvent add_catalyst Add the palladium catalyst. add_solvent->add_catalyst run_reaction Heat and stir the reaction mixture, monitoring by TLC/LC-MS. add_catalyst->run_reaction cool_down Cool the reaction to room temperature. run_reaction->cool_down extract Dilute with an organic solvent and perform aqueous extraction. cool_down->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by chromatography or recrystallization. dry_concentrate->purify analyze Analyze the yield and purity of the product. purify->analyze compare Compare results with different solvent systems to determine the optimum. analyze->compare SN2_vs_E2_Solvent_Effect Solvent Influence on SN2 vs. E2 Pathways cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) reactants p-Chlorobenzoate Nucleophile + Alkyl Halide solvated_nuc Nucleophile is solvated (H-bonding), reducing its reactivity. reactants->solvated_nuc free_nuc Nucleophile is 'free' and highly reactive. reactants->free_nuc sn2_slow SN2 Rate Decreased solvated_nuc->sn2_slow e2_favored E2 Elimination Favored solvated_nuc->e2_favored sn2_fast SN2 Rate Increased free_nuc->sn2_fast e2_less_favored E2 Less Favored free_nuc->e2_less_favored

References

Technical Support Center: Synthesis of Sodium p-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sodium p-chlorobenzoate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the neutralization of p-chlorobenzoic acid with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution. This acid-base reaction is typically rapid and exothermic.[1] The resulting this compound is then isolated, often by crystallization.

Q2: Why is pH control so critical during the synthesis?

Precise pH control is essential to ensure the complete conversion of p-chlorobenzoic acid to its sodium salt.[1] A neutral to slightly alkaline final pH indicates that all the carboxylic acid has reacted. Insufficient base will result in an incomplete reaction and a mixture of the acid and its salt, while a significant excess of base can make purification more challenging and may affect the pH of the final product solution.[1]

Q3: What is the ideal pH range for the final solution?

The target pH for the final solution should be in the neutral to slightly alkaline range. This ensures the complete deprotonation of the p-chlorobenzoic acid to form the desired this compound.

Q4: What are the key safety precautions to consider during this synthesis?

Both p-chlorobenzoic acid and this compound can cause skin and eye irritation.[2] Sodium hydroxide is corrosive. It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
p-Chlorobenzoic acid does not fully dissolve. 1. Insufficient sodium hydroxide has been added, resulting in a pH that is too low for complete dissolution. 2. The concentration of the reactants is too high for the amount of solvent used.1. Slowly add more sodium hydroxide solution while monitoring the pH. The solid should dissolve as the pH approaches the neutral to slightly alkaline range. 2. Add a small amount of additional deionized water to the reaction mixture.
The reaction mixture becomes excessively hot. The neutralization reaction is exothermic. Adding the sodium hydroxide solution too quickly can cause a rapid increase in temperature.Add the sodium hydroxide solution dropwise or in small portions, allowing the temperature to stabilize between additions. An ice bath can be used to cool the reaction vessel if necessary.
The final pH is too low (acidic). An insufficient amount of sodium hydroxide was added.Carefully add more sodium hydroxide solution dropwise while stirring and monitoring the pH until the target neutral to slightly alkaline range is reached.
The final pH is too high (strongly alkaline). A significant excess of sodium hydroxide was added.If a precise pH is critical for downstream applications, the excess base can be neutralized by the dropwise addition of a dilute solution of a weak acid, such as acetic acid, while carefully monitoring the pH. However, this will introduce acetate (B1210297) ions into the solution. For isolation of the solid product, a slight excess of base may be acceptable, but it is best to aim for a pH closer to neutral.
Low yield of isolated this compound. 1. Incomplete reaction due to insufficient base. 2. Loss of product during filtration or transfer steps. 3. Suboptimal crystallization conditions (e.g., cooling too quickly, using an excessive amount of solvent).1. Ensure the final pH of the reaction mixture is in the neutral to slightly alkaline range before proceeding with isolation. 2. Carefully rinse all glassware that was in contact with the product solution with a small amount of the mother liquor and add it to the bulk solution before crystallization. 3. For crystallization, allow the solution to cool slowly to room temperature before further cooling in an ice bath. Use a minimal amount of hot solvent to dissolve the product if recrystallizing.
The isolated product is not a white crystalline solid. The presence of impurities. This could be unreacted p-chlorobenzoic acid or other contaminants from the starting materials.Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to improve purity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound via the neutralization of p-chlorobenzoic acid.

Materials:

  • p-Chlorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beakers or Erlenmeyer flasks

  • Graduated cylinders

  • Burette (for precise addition of NaOH solution)

  • Heating plate (optional)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Reactants:

    • Accurately weigh a desired amount of p-chlorobenzoic acid and place it in a beaker or Erlenmeyer flask.

    • Prepare a standardized solution of sodium hydroxide (e.g., 1 M).

  • Dissolution and Neutralization:

    • Add a sufficient amount of deionized water to the p-chlorobenzoic acid to create a stirrable slurry.

    • Begin stirring the slurry with a magnetic stirrer.

    • Slowly add the sodium hydroxide solution dropwise from a burette.

    • Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH indicator strips.

    • Continue adding sodium hydroxide until the p-chlorobenzoic acid has completely dissolved and the pH of the solution is stable in the neutral to slightly alkaline range (pH 7-8). The reaction is instantaneous.[1] Gentle heating may be applied to aid dissolution, but avoid excessive temperatures.[1]

  • Isolation of the Product:

    • The this compound can be isolated by removing the water, for example, by using a rotary evaporator.

    • Alternatively, the product can be precipitated by adding a water-miscible organic solvent in which this compound has low solubility.

  • Purification (Recrystallization):

    • If necessary, the crude this compound can be purified by recrystallization.

    • Dissolve the solid in a minimal amount of hot deionized water or an appropriate solvent mixture (e.g., ethanol/water).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals in a drying oven at an appropriate temperature to remove any residual solvent.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Solubility in Water
p-Chlorobenzoic AcidC₇H₅ClO₂156.57White to off-white crystalline powderSparingly soluble
Sodium HydroxideNaOH40.00White solid (pellets, flakes, or powder)Highly soluble
This compoundC₇H₄ClNaO₂178.55White or off-white crystalline powder[3]Soluble[3]

Table 2: Key Experimental Parameters and their Rationale

Parameter Recommended Condition Rationale
Stoichiometry (p-chlorobenzoic acid:NaOH) ~1:1 molar ratioEnsures complete neutralization of the carboxylic acid to its sodium salt.[1]
Solvent Deionized WaterEffective solvent for sodium hydroxide and the resulting this compound.[1]
pH of Final Solution Neutral to slightly alkaline (pH 7-8)Confirms the completion of the neutralization reaction and ensures the product is in the salt form.[1]
Rate of Base Addition Slow, dropwiseTo control the exothermic reaction and prevent a rapid increase in temperature.
Temperature Ambient, with optional gentle heatingThe reaction proceeds readily at room temperature. Gentle heating can aid in the dissolution of the starting material.[1]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_acid Weigh p-Chlorobenzoic Acid dissolve Suspend Acid in Water prep_acid->dissolve prep_naoh Prepare NaOH Solution neutralize Slowly Add NaOH prep_naoh->neutralize dissolve->neutralize monitor_ph Monitor pH neutralize->monitor_ph isolate Isolate Crude Product monitor_ph->isolate recrystallize Recrystallize isolate->recrystallize dry Dry Final Product recrystallize->dry

Caption: Workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Dissolution start p-Chlorobenzoic Acid Not Fully Dissolved check_ph Check pH of the Slurry start->check_ph add_naoh Add NaOH Solution Dropwise check_ph->add_naoh pH is Acidic add_water Add More Deionized Water check_ph->add_water pH is Neutral/Slightly Alkaline recheck_dissolution Re-evaluate Dissolution add_naoh->recheck_dissolution add_water->recheck_dissolution recheck_dissolution->check_ph Still Undissolved continue_synthesis Continue Synthesis recheck_dissolution->continue_synthesis Fully Dissolved

Caption: Troubleshooting incomplete dissolution of p-chlorobenzoic acid.

References

Technical Support Center: Microbial Degradation of Recalcitrant Chlorobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of recalcitrant chlorobenzoates.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Question: Why is there no observable degradation of the chlorobenzoate substrate?

Answer:

Several factors could contribute to a lack of degradation. Consider the following possibilities and troubleshooting steps:

  • Inappropriate Microbial Strain or Consortium: The selected microorganisms may lack the specific enzymatic machinery to degrade the target chlorobenzoate isomer.

    • Solution: Screen a wider variety of microbial strains or consortia from different environmental sources. Consider enrichment cultures from sites with a history of contamination with chlorinated compounds.[1]

  • Toxicity of the Substrate: Chlorobenzoates and their metabolic intermediates, such as chlorocatechols, can be toxic to microorganisms, inhibiting their growth and metabolic activity.[2][3][4]

    • Solution: Start with a lower concentration of the chlorobenzoate. Acclimatize the microbial culture by gradually increasing the substrate concentration over time.

  • Sub-optimal Environmental Conditions: The pH, temperature, and oxygen levels of the culture medium may not be optimal for the degrading microorganisms.[5][6][7]

    • Solution: Optimize these parameters by testing a range of conditions. For example, some dehalogenase activities have optimal pH around 6.8 and temperatures around 20°C.[6][7]

  • Lack of Essential Nutrients or Cofactors: The growth medium may be deficient in essential nutrients (e.g., nitrogen, phosphorus) or cofactors required for enzymatic activity.

    • Solution: Supplement the medium with a source of nitrogen and phosphorus. The addition of yeast extract can also stimulate growth.[8] Some enzymes may require specific cofactors like Mn2+.[6][7]

  • Recalcitrant Isomer: The position of the chlorine atom on the benzoate (B1203000) ring significantly influences its recalcitrance. Generally, the order of degradation is 4-substituted > 3-substituted > 2-substituted.[5]

    • Solution: If working with a particularly recalcitrant isomer, consider co-metabolism strategies.

Question: The degradation rate of my chlorobenzoate is very slow. How can I improve it?

Answer:

Slow degradation rates are a common challenge. Here are several strategies to enhance the degradation process:

  • Co-metabolism: Provide a more readily utilizable carbon source (a co-substrate) to stimulate microbial growth and the production of non-specific enzymes that can fortuitously degrade the chlorobenzoate.[9][10][11][12][13]

    • Solution: Introduce a co-substrate like benzoate, glucose, or succinate (B1194679) into the culture medium.[10][11] The presence of a primary substrate can enhance the dechlorination of chlorobenzoates.[14]

  • Bioaugmentation: Inoculate the system with a specialized microorganism or a consortium known to be effective in degrading the target chlorobenzoate.[1]

    • Solution: Isolate and characterize potent degrading strains from enrichment cultures. Introduce these strains into the experimental setup.

  • Strain Improvement: Enhance the degradative capabilities of your microbial strain through methods like continuous culture and sequential subculturing.[6][7]

    • Solution: Subject the culture to selective pressure in a chemostat with the target chlorobenzoate as the limiting nutrient. This can lead to the selection of more efficient degraders.[15]

  • Optimization of Inoculum: The density and physiological state of the initial microbial inoculum can impact the lag phase and overall degradation rate.

    • Solution: Use a healthy, exponentially growing culture as the inoculum. Optimize the inoculum size to ensure a sufficient starting population of degrading bacteria.

Question: I am observing the accumulation of an intermediate metabolite. What does this signify and what should I do?

Answer:

The accumulation of intermediates often indicates a bottleneck in the degradation pathway.

  • Identification of the Intermediate: The identity of the accumulated compound is crucial for understanding the metabolic block. Common intermediates include chlorocatechols, hydroxybenzoates, and muconic acids.[16][17][18]

    • Solution: Use analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the intermediate.[16][17]

  • Potential Causes for Accumulation:

    • The downstream enzymes required to process the intermediate may be absent, inhibited, or have low activity in the chosen microorganism.

    • The intermediate itself might be toxic, inhibiting further metabolic steps.[2]

    • The initial enzymatic attack on the chlorobenzoate might be a co-metabolic process, where the organism can transform the initial substrate but cannot further metabolize the product.[12][13]

  • Troubleshooting Steps:

    • Introduce a microbial consortium: A mixed culture may contain different species that can collectively carry out the complete degradation pathway, with one organism degrading the initial substrate and another utilizing the intermediate.

    • Genetic engineering: If the genetic basis of the pathway is known, consider introducing the gene(s) encoding the missing enzymatic function into the degrading strain.

    • Alter culture conditions: Changes in pH or oxygen levels can sometimes influence the activity of specific enzymes in the pathway.

Frequently Asked Questions (FAQs)

What are the primary microbial pathways for chlorobenzoate degradation?

Under aerobic conditions, the degradation of chlorobenzoates is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols. These are then further degraded through ortho- or meta-cleavage pathways.[16][17][19] Anaerobic degradation often proceeds via reductive dehalogenation, where the chlorine substituent is removed from the aromatic ring, followed by the degradation of the resulting benzoate.[20]

Which bacterial genera are commonly associated with chlorobenzoate degradation?

Several bacterial genera have been identified as capable of degrading chlorobenzoates, including Pseudomonas, Burkholderia, Cupriavidus, Arthrobacter, and Thauera.[6][7][8][16][20]

How can I monitor the degradation of chlorobenzoates and the formation of metabolites?

The disappearance of the parent chlorobenzoate and the appearance of intermediates and products can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used for quantification.[16][21] Mass Spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC) is invaluable for the identification of unknown metabolites.[16][17] The release of chloride ions into the medium is also a good indicator of dehalogenation.[22]

What is the role of plasmids in chlorobenzoate degradation?

In many bacteria, the genes encoding the enzymes for chlorobenzoate degradation are located on plasmids.[8] This allows for the horizontal transfer of these degradation capabilities between different bacterial species.

Quantitative Data Summary

Table 1: Examples of Microbial Degradation of Chlorobenzoates

Microbial StrainChlorobenzoate IsomerInitial ConcentrationDegradation TimeDegradation Rate/EfficiencyReference
Caballeronia 19CS4-23-Chlorobenzoate (B1228886)5 mM20-28 hoursComplete degradation[16][21]
Paraburkholderia 19CS9-13-Chlorobenzoate5 mM20-28 hoursComplete degradation[16][21]
Activated Sludge InoculumChlorinated benzoatesNot specified28 days63-69% degradation[10][11]
Aeromonas hydrophila2-Chlorobenzoic acidNot specifiedNot specified41 µM/hr[23]
Aeromonas hydrophila3-Chlorobenzoic acidNot specifiedNot specified65 µM/hr[23]
Aeromonas hydrophila4-Chlorobenzoic acidNot specifiedNot specified5 µM/hr[23]
Pseudomonas aeruginosa B162-Chlorobenzoic acid1500 µg/mlNot specifiedUtilized as sole carbon source[8]
Pseudomonas sp. DT44-Chlorobenzoic acid1000 µg/mlNot specifiedUtilized as sole carbon source[8]

Table 2: Optimal Conditions for Chlorobenzoate Degradation

ParameterOptimal Value/RangeMicroorganism/SystemReference
pH5.0 - 9.0Mixed microbial communities[5]
pH6.8Arthrobacter sp. (dehalogenase activity)[6][7]
pH7Aeromonas hydrophila[23]
Temperature20°CArthrobacter sp. (dehalogenase activity)[6][7]
Temperature25°CAeromonas hydrophila[23]
Substrate Concentration3 mMAeromonas hydrophila (for 2-CBA)[23]

Experimental Protocols

Protocol 1: Enrichment and Isolation of Chlorobenzoate-Degrading Bacteria

  • Sample Collection: Collect soil or sediment samples from a site with a history of contamination with chlorinated aromatic compounds.[21]

  • Enrichment Culture: In a flask, combine 1 gram of the collected sample with 100 mL of a basal salts medium (BSM) devoid of a carbon source. Supplement the medium with the target chlorobenzoate (e.g., 5 mM 3-chlorobenzoate) as the sole carbon source.[21]

  • Incubation: Incubate the flask at a suitable temperature (e.g., 30°C) with shaking (e.g., 120 rpm) for one week.[21]

  • Sub-culturing: Transfer an aliquot of the enriched culture to a fresh flask of the same medium and incubate under the same conditions. Repeat this process several times to select for microorganisms adapted to degrading the chlorobenzoate.

  • Isolation: Plate serial dilutions of the final enrichment culture onto BSM agar (B569324) plates containing the target chlorobenzoate.

  • Colony Selection and Purification: Pick individual colonies and streak them onto fresh plates to obtain pure cultures.

  • Identification: Identify the isolated strains through techniques such as 16S rRNA gene sequencing.

Protocol 2: Analysis of Chlorobenzoate Degradation by HPLC

  • Sample Preparation: At various time points during the degradation experiment, collect an aliquot (e.g., 300 µL) of the cell culture.[16][21]

  • Stop Bacterial Growth: Add a solvent like methanol (B129727) (e.g., 100 µL) to the sample to quench metabolic activity.[16][21]

  • Cell Removal: Centrifuge the sample (e.g., at 9100 x g for 3 minutes at 4°C) to pellet the bacterial cells.[16][21]

  • Filtration: Filter the supernatant through a 0.2 µm pore-size filter to remove any remaining particulate matter.[21]

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column, such as a C18 column.[21]

    • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 45:50:5, v/v) is a common mobile phase for chlorobenzoate analysis.[16][21]

    • Flow Rate: Set a flow rate of, for example, 0.2 mL/min.[16][21]

    • Detection: Use a UV detector set to a wavelength where the chlorobenzoate has strong absorbance (e.g., 190 nm).[16][21]

  • Quantification: Calculate the concentration of the chlorobenzoate in the samples by comparing the peak areas to a standard curve prepared with known concentrations of the compound.[21]

Visualizations

experimental_workflow cluster_enrichment Enrichment & Isolation cluster_degradation Degradation Experiment cluster_analysis Analysis soil_sample Soil/Sediment Sample enrichment Enrichment Culture (BSM + Chlorobenzoate) soil_sample->enrichment isolation Isolation on Solid Media enrichment->isolation pure_culture Pure Culture isolation->pure_culture degradation_setup Degradation Assay (Inoculated Medium) pure_culture->degradation_setup Inoculation sampling Time-course Sampling degradation_setup->sampling analysis Analytical Measurement sampling->analysis hplc HPLC (Quantification) analysis->hplc lcms LC-MS/GC-MS (Identification) analysis->lcms chloride Chloride Assay analysis->chloride

Caption: Experimental workflow for studying chlorobenzoate degradation.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start No/Slow Degradation Observed check_strain Is the microbial strain appropriate? start->check_strain check_toxicity Is the substrate concentration toxic? start->check_toxicity check_conditions Are environmental conditions optimal? start->check_conditions add_cosubstrate Add a co-substrate (Co-metabolism) start->add_cosubstrate Consider as a general strategy screen_strains Screen new strains/ Use a consortium check_strain->screen_strains If No lower_concentration Lower substrate concentration check_toxicity->lower_concentration If Yes optimize_conditions Optimize pH, temperature, O2 check_conditions->optimize_conditions If No

Caption: Troubleshooting logic for poor chlorobenzoate degradation.

aerobic_degradation_pathway chlorobenzoate Chlorobenzoate dioxygenase Dioxygenase chlorobenzoate->dioxygenase chlorocatechol Chlorocatechol dioxygenase->chlorocatechol ring_cleavage Ring Cleavage Dioxygenase (ortho or meta) chlorocatechol->ring_cleavage intermediates Ring Cleavage Products (e.g., Chloro-muconate) ring_cleavage->intermediates tca_cycle TCA Cycle Intermediates intermediates->tca_cycle Further Metabolism

References

Overcoming inhibition of dehalogenase activity by dissolved oxygen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with dehalogenase activity, specifically addressing inhibition by dissolved oxygen.

Troubleshooting Guides

Issue 1: Low or No Dehalogenase Activity Detected

Possible Cause: Inhibition by dissolved oxygen. Many dehalogenases, particularly reductive dehalogenases, are sensitive to oxygen and require anaerobic conditions to function optimally.[1][2][3]

Solutions:

  • Anaerobic Assay Conditions: Ensure all steps of your experiment are performed under strictly anaerobic conditions. This includes sample preparation, buffer degassing, and the enzymatic assay itself.[4][5][6]

  • Oxygen Removal Techniques: Employ one or more of the following methods to remove dissolved oxygen from your buffers and solutions:

    • Inert Gas Purging: Bubble nitrogen or argon gas through your solutions for an extended period. This is a highly effective method for reducing oxygen levels.

    • Boiling: Boil and cool your buffers under a stream of inert gas.

    • Freeze-Pump-Thaw: For highly sensitive enzymes, perform several cycles of freezing the solution, applying a vacuum to remove gases, and thawing under an inert atmosphere.

    • Oxygen Scavenging Systems: Incorporate an enzymatic oxygen scavenging system, such as glucose oxidase and catalase, or a chemical scavenger into your assay mixture.[7][8][9][10]

  • Use of Reducing Agents: Add reducing agents like dithiothreitol (B142953) (DTT) or titanium(III) citrate (B86180) to the assay buffer to help maintain a low redox potential.[5] Note that some dehalogenases may be inhibited by certain reducing agents, so optimization is necessary.

Issue 2: Inconsistent or Irreproducible Results

Possible Cause: Fluctuations in oxygen levels during the experiment.

Solutions:

  • Anaerobic Chamber/Glove Box: For the most consistent results with highly oxygen-sensitive enzymes, perform all manipulations within an anaerobic chamber or glove box.[4][6][11]

  • Sealed Vials: If a glove box is not available, use sealed vials with rubber septa for your reactions. Purge the headspace of the vials with an inert gas before initiating the reaction.

  • Consistent Degassing Procedures: Standardize your protocol for degassing buffers and solutions to ensure consistency between experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my dehalogenase not active in the presence of oxygen?

A1: Many dehalogenases, especially reductive dehalogenases, have active sites containing oxygen-sensitive components like iron-sulfur clusters or corrinoid cofactors. Oxygen can directly interact with these components, leading to their oxidation and inactivation of the enzyme.

Q2: How can I measure the concentration of dissolved oxygen in my buffers?

A2: You can use a dissolved oxygen probe or colorimetric test kits to measure the oxygen concentration in your solutions. This can help you validate the effectiveness of your degassing procedures.

Q3: What is the ideal residual oxygen concentration for my dehalogenase assay?

A3: The tolerance to oxygen varies between different dehalogenases. Some are extremely sensitive and require near-complete removal of oxygen, while others may tolerate trace amounts. It is best to aim for the lowest possible oxygen concentration and empirically determine the tolerance of your specific enzyme.

Q4: Can I use a standard spectrophotometer for my anaerobic dehalogenase assay?

A4: Yes, but you will need to take precautions to maintain anaerobic conditions. Use sealed cuvettes with septa and purge them with inert gas before adding your reaction mixture. Alternatively, some spectrophotometers can be housed inside an anaerobic chamber.

Q5: My dehalogenase is from an aerobic organism. Do I still need to worry about oxygen inhibition?

A5: While some dehalogenases from aerobic organisms are oxygen-tolerant, it is not a universal rule.[12][13] It is always a good practice to test the oxygen sensitivity of your enzyme, even if it originates from an aerobic source. Some dehalogenation reactions are oxidative and require oxygen, while others are hydrolytic and may be unaffected. Reductive dehalogenation, however, is predominantly an anaerobic process.[12][13]

Data Presentation

Table 1: Effect of Dissolved Oxygen on Reductive Dehalogenase Activity (Illustrative Data)

Dehalogenase Source OrganismSubstrateSpecific Activity (Anaerobic) (U/mg)Specific Activity (Aerobic) (U/mg)% Inhibition by OxygenReference
Dehalococcoides ethenogenesTetrachloroethene (PCE)1.2Not Detected~100%[1]
Dehalogenimonas alkenigignens1,2-Dichloroethane (1,2-DCA)0.85Significantly ReducedHigh[4]
Paracoccus sp.4-ChloroanilineMetabolizedMetabolized (different pathway)N/A (pathway dependent)[14]

Note: The level of oxygen inhibition is highly dependent on the specific dehalogenase and the assay conditions. The data above are illustrative and highlight the general trend observed for reductive dehalogenases.

Experimental Protocols

Protocol 1: Preparation of Anaerobic Assay Buffer
  • Buffer Preparation: Prepare the desired buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Degassing:

    • Place the buffer in a flask with a stir bar.

    • Seal the flask with a rubber septum.

    • Insert two needles through the septum: one for inert gas (e.g., nitrogen or argon) inlet that reaches below the buffer surface, and one for gas outlet.

    • Bubble the inert gas through the buffer for at least 1-2 hours while stirring.

    • For highly sensitive enzymes, follow up with three cycles of freeze-pump-thaw.

  • Addition of Reducing Agents (Optional):

    • After degassing, add a reducing agent such as DTT to a final concentration of 1-5 mM or titanium(III) citrate to a final concentration of 2 mM.

    • Prepare stock solutions of reducing agents in degassed water and add them to the buffer using a gas-tight syringe.

  • Storage: Store the anaerobic buffer in a sealed container within an anaerobic chamber or under a positive pressure of inert gas.

Protocol 2: Dehalogenase Activity Assay in an Anaerobic Chamber
  • Chamber Preparation: Ensure the anaerobic chamber has been properly purged and the atmosphere is anaerobic (typically <5 ppm O₂).

  • Reagent Equilibration: Place all required reagents, solutions, and equipment (pipettes, tips, cuvettes, etc.) inside the anaerobic chamber and allow them to equilibrate for at least 2-4 hours, or overnight for solutions, to remove any dissolved oxygen.[6]

  • Reaction Mixture Preparation:

    • Inside the anaerobic chamber, prepare the reaction mixture in a suitable vessel (e.g., a microcentrifuge tube or a cuvette).

    • The reaction mixture should contain the anaerobic assay buffer, the dehalogenase substrate at the desired concentration, and any necessary cofactors.

  • Enzyme Addition:

    • Add the dehalogenase enzyme solution to the reaction mixture to initiate the reaction.

    • Mix gently by pipetting or inverting the tube.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Data Acquisition:

    • If using a spectrophotometer inside the chamber, place the cuvette in the instrument and record the change in absorbance over time.

    • If taking time points, at specific intervals, stop the reaction (e.g., by adding a quenching solution) and remove the samples from the chamber for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Experimental_Workflow cluster_prep Preparation Phase (Outside Anaerobic Chamber) cluster_chamber Experimental Phase (Inside Anaerobic Chamber) cluster_analysis Analysis Phase (Outside Anaerobic Chamber) prep_buffer Prepare Assay Buffer degas Degas Buffer (Purging/Boiling) prep_buffer->degas add_reductants Add Reducing Agents (Optional) degas->add_reductants equilibrate Equilibrate Reagents & Equipment add_reductants->equilibrate prep_reagents Prepare Substrate & Enzyme Stocks prep_reagents->equilibrate setup_rxn Set up Reaction Mixture equilibrate->setup_rxn start_rxn Initiate Reaction with Enzyme setup_rxn->start_rxn incubate Incubate at Optimal Temperature start_rxn->incubate measure Measure Activity (Spectrophotometer/Sampling) incubate->measure quench Quench Reaction (if sampling) measure->quench If sampling data_analysis Data Analysis measure->data_analysis Direct measurement analyze Analyze Samples (GC/HPLC) quench->analyze analyze->data_analysis

Caption: Workflow for performing a dehalogenase activity assay under anaerobic conditions.

Troubleshooting_Dehalogenase_Activity start Low or No Dehalogenase Activity check_oxygen Is the assay performed under strictly anaerobic conditions? start->check_oxygen implement_anaerobic Implement anaerobic techniques: - Degas buffers - Use anaerobic chamber - Add reducing agents check_oxygen->implement_anaerobic No check_enzyme Is the enzyme active? (Positive Control) check_oxygen->check_enzyme Yes implement_anaerobic->check_enzyme new_enzyme Prepare fresh enzyme stock or obtain new enzyme batch check_enzyme->new_enzyme No check_reagents Are all reagents correctly prepared and not expired? check_enzyme->check_reagents Yes further_investigation Further Investigation Needed new_enzyme->further_investigation prepare_fresh Prepare fresh reagents and buffers check_reagents->prepare_fresh No optimize_conditions Systematically optimize assay conditions: - pH - Temperature - Substrate/Cofactor concentrations check_reagents->optimize_conditions Yes prepare_fresh->optimize_conditions success Activity Restored optimize_conditions->success optimize_conditions->further_investigation

Caption: Troubleshooting flowchart for low dehalogenase activity.

References

Side reactions to avoid during the synthesis of p-chlorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of p-chlorobenzoate derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis of p-Chlorobenzoic Acid

Question 1: I am synthesizing p-chlorobenzoic acid via oxidation of p-chlorotoluene and observing low yields and significant byproducts. What are the common side reactions and how can I minimize them?

Answer: The oxidation of p-chlorotoluene to p-chlorobenzoic acid is a common synthetic route, but it is often plagued by side reactions that can lower the yield and complicate purification. The primary side reactions are incomplete oxidation and over-oxidation.

  • Incomplete Oxidation: This leads to the formation of p-chlorobenzaldehyde as a significant byproduct.[1] To drive the reaction to completion, you can:

    • Increase the reaction time.

    • Ensure an adequate amount of the oxidizing agent (e.g., KMnO₄) is used.

    • Maintain the optimal reaction temperature for your chosen oxidizing agent.[1]

  • Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, although this is less common with controlled conditions. The use of strong oxidizing agents like potassium permanganate (B83412) also generates substantial amounts of inorganic byproducts, such as manganese dioxide (MnO₂), which require removal.[1]

  • Side-chain Halogenation: If chlorine is present under free-radical conditions (e.g., UV light), substitution on the methyl group can occur, leading to the formation of benzyl (B1604629) chloride derivatives.[2][3]

Troubleshooting Guide: Oxidation of p-Chlorotoluene

IssueProbable CauseRecommended SolutionExpected Outcome
Low conversion of p-chlorotolueneInsufficient oxidizing agent or reaction time.Increase the stoichiometry of the oxidizing agent (e.g., KMnO₄) and/or extend the reaction time.Increased yield of p-chlorobenzoic acid.
Presence of p-chlorobenzaldehydeIncomplete oxidation.Maintain a higher reaction temperature and ensure vigorous stirring to promote complete oxidation.Reduction of the p-chlorobenzaldehyde impurity.
Formation of dichlorotoluene byproductsImpurities in the starting p-chlorotoluene from its synthesis via electrophilic chlorination of toluene (B28343).Purify the starting p-chlorotoluene by distillation or chromatography before oxidation.Minimized formation of dichlorinated impurities.

Question 2: I am using the Sandmeyer reaction to synthesize p-chlorobenzoic acid from p-aminobenzoic acid and am getting a significant amount of a hydroxylated byproduct. How can I improve the selectivity?

Answer: The Sandmeyer reaction is a powerful method for introducing a chloro-substituent, but it can be accompanied by the formation of p-hydroxybenzoic acid as a major byproduct.[1] This occurs when the diazonium salt reacts with water instead of the chloride source. To minimize this side reaction:

  • Maintain Low Temperatures: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[1]

  • Use Sufficient Copper(I) Chloride: A sufficient excess of the copper(I) chloride catalyst is crucial to favor the desired substitution over the competing hydroxylation reaction.[1]

Troubleshooting Guide: Sandmeyer Reaction for p-Chlorobenzoic Acid Synthesis

IssueProbable CauseRecommended SolutionExpected Outcome
Formation of p-hydroxybenzoic acidReaction of the diazonium salt with water.Maintain a low reaction temperature (0-5 °C) during diazotization and use an adequate amount of CuCl.Increased yield of p-chlorobenzoic acid and reduced hydroxylated byproduct.
Incomplete reactionPoor diazotization or insufficient catalyst.Ensure complete dissolution of the starting amine and slow, controlled addition of sodium nitrite (B80452). Verify the activity of the CuCl catalyst.Improved conversion to the desired product.

II. Reactions of p-Chlorobenzoate Derivatives

Question 3: During the esterification of p-chlorobenzoic acid, I am experiencing low yields. What are the likely causes and solutions?

Answer: Esterification of p-chlorobenzoic acid, often carried out via Fischer-Speier esterification, is a reversible reaction. Low yields are typically due to the reaction not being driven to completion.

  • Equilibrium: To shift the equilibrium towards the ester product, a large excess of the alcohol is commonly used, which also often serves as the solvent. Alternatively, removal of water as it is formed, for instance with a Dean-Stark apparatus, will also drive the reaction forward.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required. Ensure that a sufficient amount of catalyst is used.

Troubleshooting Guide: Esterification of p-Chlorobenzoic Acid

IssueProbable CauseRecommended SolutionExpected Outcome
Low ester yieldReaction equilibrium not shifted towards products.Use a large excess of the alcohol (10-20 equivalents) or remove water as it forms.Increased conversion to the p-chlorobenzoate ester.
Reaction does not proceedInactive or insufficient catalyst.Use a fresh, anhydrous strong acid catalyst in an appropriate amount (e.g., 0.1-0.2 equivalents of H₂SO₄).Initiation and completion of the esterification reaction.

Question 4: I am performing a Friedel-Crafts acylation with p-chlorobenzoyl chloride and obtaining polyacylated products. How can I achieve mono-acylation?

Answer: A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, which generally prevents polyacylation.[4][5] However, under forcing conditions or with highly activated aromatic substrates, diacylation can occur. To ensure mono-acylation:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to p-chlorobenzoyl chloride.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.[6]

  • Catalyst Loading: Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) relative to the acylating agent. For highly reactive substrates, substoichiometric amounts may be sufficient.[6]

Troubleshooting Guide: Friedel-Crafts Acylation

IssueProbable CauseRecommended SolutionExpected Outcome
PolyacylationHighly reactive substrate or harsh reaction conditions.Use a 1:1 stoichiometry of reactants, lower the reaction temperature, and consider a milder Lewis acid.Selective formation of the mono-acylated product.
No reactionDeactivated aromatic substrate or inactive catalyst.Ensure the aromatic substrate is not strongly deactivated. Use a fresh, anhydrous Lewis acid catalyst.Successful acylation of the aromatic ring.
Hydrolysis of p-chlorobenzoyl chloridePresence of moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.Minimized formation of p-chlorobenzoic acid.

Question 5: In my Suzuki coupling reaction with a p-chlorobenzoate derivative, I am observing significant homocoupling and dehalogenation byproducts. What measures can I take to suppress these side reactions?

Answer: Suzuki coupling reactions are powerful for C-C bond formation, but can be accompanied by side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen atom can occur, especially with certain bases and solvents. Using anhydrous, aprotic solvents like dioxane or toluene and non-nucleophilic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help suppress this side reaction.[1]

Troubleshooting Guide: Suzuki Coupling of p-Chlorobenzoate Derivatives

IssueProbable CauseRecommended SolutionExpected Outcome
Homocoupling of boronic acidPresence of oxygen.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.Reduced formation of the homocoupled byproduct.
Dehalogenation of p-chlorobenzoateProtic solvents or certain bases.Use anhydrous, aprotic solvents and a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.Minimized formation of the dehalogenated side product.
Low reaction yieldCatalyst deactivation.Use robust ligands (e.g., SPhos, XPhos) and ensure the reaction is properly degassed.Improved catalyst stability and higher product yield.

Quantitative Data Summary

Table 1: Product Distribution in the Electrophilic Chlorination of Toluene

CatalystTemperature (°C)o-chlorotoluene (%)p-chlorotoluene (%)Dichlorotoluenes (%)Reference
FeCl₃2058.939.51.6[7]
AlCl₃2052.341.61.9[7]
[BMIM]Cl-2ZnCl₂3065.428.55.8[7]

Table 2: Yields of Suzuki Coupling Products with 3-Bromobenzoic Acid

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid3-Phenylbenzoic acid95[8]
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99[8]
4-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89[8]

Experimental Protocols

Protocol 1: Oxidation of p-Chlorotoluene to p-Chlorobenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine p-chlorotoluene, water, and potassium permanganate.

  • Heat the mixture to reflux with vigorous stirring for several hours, until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the p-chlorobenzoic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.[1]

Protocol 2: Sandmeyer Reaction of p-Aminobenzoic Acid

  • Dissolve p-aminobenzoic acid in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

  • After the evolution of nitrogen gas ceases, gently heat the reaction mixture.

  • Cool the mixture and collect the precipitated p-chlorobenzoic acid by filtration.

  • Purify the crude product by recrystallization.[1]

Protocol 3: Friedel-Crafts Acylation of Benzene (B151609) with p-Chlorobenzoyl Chloride

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane) in the flask and cool in an ice bath.

  • Add p-chlorobenzoyl chloride dropwise to the stirred suspension.

  • Add anhydrous benzene dropwise via the dropping funnel while keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.[5]

Visualizations

Side_Reactions_Troubleshooting cluster_synthesis Synthesis of p-Chlorobenzoic Acid cluster_derivatives Reactions of p-Chlorobenzoate Derivatives Start_Syn Starting Material Oxidation Oxidation of p-Chlorotoluene Start_Syn->Oxidation Sandmeyer Sandmeyer Reaction Start_Syn->Sandmeyer Incomplete_Ox Incomplete Oxidation (p-chlorobenzaldehyde) Oxidation->Incomplete_Ox Side Reaction Over_Ox Over-oxidation (Ring Cleavage) Oxidation->Over_Ox Side Reaction Hydroxylation Hydroxylation (p-hydroxybenzoic acid) Sandmeyer->Hydroxylation Side Reaction Start_Deriv p-Chlorobenzoate Derivative Esterification Esterification Start_Deriv->Esterification FC_Acylation Friedel-Crafts Acylation Start_Deriv->FC_Acylation Suzuki Suzuki Coupling Start_Deriv->Suzuki Hydrolysis_Ester Hydrolysis (Reversible Reaction) Esterification->Hydrolysis_Ester Side Reaction Polyacylation Polyacylation FC_Acylation->Polyacylation Side Reaction Homocoupling Homocoupling Suzuki->Homocoupling Side Reaction Dehalogenation Dehalogenation Suzuki->Dehalogenation Side Reaction

Caption: Troubleshooting flowchart for common side reactions.

Experimental_Workflow_Purification Start Crude p-Chlorobenzoate Derivative Decision Nature of Impurities and Desired Purity Start->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Product, Different Solubilities Column_Chrom Column Chromatography Decision->Column_Chrom Complex Mixture, Similar Polarities Distillation Vacuum Distillation Decision->Distillation Liquid Product, Different Boiling Points Pure_Product Pure Product Recrystallization->Pure_Product Column_Chrom->Pure_Product Distillation->Pure_Product

Caption: General purification workflow for p-chlorobenzoate derivatives.

References

Factors affecting the stability of sodium p-chlorobenzoate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium p-chlorobenzoate solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue 1: Precipitation or Cloudiness in the Solution

  • Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause?

  • Answer: Precipitation in a this compound solution is most commonly due to a decrease in pH. This compound is the salt of a weak acid, p-chlorobenzoic acid. If the pH of the solution drops, the equilibrium will shift, leading to the formation of the less soluble p-chlorobenzoic acid, which then precipitates out of the solution.

    • Troubleshooting Steps:

      • Measure the pH of the solution. A pH below the pKa of p-chlorobenzoic acid (around 4) will significantly decrease its solubility.

      • Investigate the source of the pH change. This could be due to the absorption of atmospheric carbon dioxide (forming carbonic acid), acidic contaminants from glassware, or the addition of acidic reagents.

      • To redissolve the precipitate, carefully add a dilute solution of sodium hydroxide (B78521) dropwise while monitoring the pH until the solution becomes clear. Ensure the final pH is appropriate for your experimental needs.

      • To prevent future precipitation, consider using a buffered solution or storing the solution in a tightly sealed container to minimize exposure to air.

Issue 2: Degradation of the Stock Solution

  • Question: I suspect my this compound stock solution has degraded. How can I confirm this, and what are the likely causes?

  • Answer: Degradation of this compound can be caused by several factors, including exposure to strong acids or bases, elevated temperatures, and light. Degradation can result in a loss of potency and the formation of impurities.

    • Troubleshooting Steps:

      • Analyze the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your solution to that of a freshly prepared standard. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

      • Review the storage conditions.

        • Temperature: Has the solution been exposed to high temperatures? Thermal degradation can occur, and the rate of degradation increases with temperature.

        • pH: Has the pH of the solution shifted to a highly acidic or alkaline range? Hydrolysis can be catalyzed by both acids and bases.

        • Light: Has the solution been exposed to light, especially UV light? Photodegradation can lead to the breakdown of the molecule.

      • To minimize degradation, store stock solutions in a cool, dark place, in tightly sealed containers. For long-term storage, refrigeration is recommended.[1] The use of amber glass or opaque containers can protect the solution from light.

Issue 3: Inconsistent Results in Assays

  • Question: I am observing inconsistent or variable results when using my this compound solution in an assay. What could be the problem?

  • Answer: Inconsistent results can stem from issues with the solution's stability, concentration, or the presence of interfering substances.

    • Troubleshooting Steps:

      • Verify the concentration of your solution. Use a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to confirm the concentration.

      • Check for degradation. As mentioned in Issue 2, degradation can lead to a decrease in the effective concentration of the active compound.

      • Assess for contamination. Microbial growth can alter the composition of the solution. Visually inspect for any signs of turbidity or microbial growth. If suspected, the solution should be discarded. Storing solutions at low temperatures (2-8°C) can help inhibit microbial growth.

      • Ensure proper solution handling. Always use clean glassware and pipette tips to avoid cross-contamination. Ensure the solution is at the appropriate temperature and well-mixed before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a this compound aqueous solution?

A1: For short-term storage (up to 30 days), solutions can be stored at room temperature (around 25°C) protected from light. For longer-term storage, it is recommended to store the solution at refrigerated temperatures (2-8°C) in a tightly sealed, light-resistant container.[1]

Q2: What is the effect of pH on the stability of this compound solutions?

A2: this compound is the salt of a weak acid and is more stable in neutral to slightly alkaline solutions. In acidic conditions (pH below its pKa of approximately 4), it converts to the less soluble p-chlorobenzoic acid, which may precipitate. Extreme pH conditions (strong acids or bases) can catalyze hydrolysis, leading to degradation of the molecule.

Q3: How does temperature affect the stability of the solution?

A3: Like most chemical reactions, the degradation of this compound is accelerated by increased temperature. Storing solutions at elevated temperatures will lead to a faster loss of potency. For quantitative data on a similar compound, sodium benzoate (B1203000), please refer to the table below.

Q4: Is this compound sensitive to light?

A4: Yes, aromatic compounds like this compound can be susceptible to photodegradation, especially when exposed to UV light. It is recommended to store solutions in amber-colored containers or in the dark to minimize light-induced degradation.

Q5: What are the potential degradation products of this compound?

A5: Under hydrolytic conditions (acidic or basic), the primary degradation product is likely to be p-chlorobenzoic acid (if the salt dissociates) and potentially further degradation to 4-hydroxybenzoic acid through hydrolytic dehalogenation. Under thermal stress, decarboxylation can occur, leading to the formation of chlorobenzene. Photodegradation can result in a variety of products through radical-mediated pathways.

Quantitative Data Presentation

The following table summarizes the stability of a 10% w/v sodium benzoate oral solution, a structurally similar compound, under different storage conditions. This data can be used as a general guide for the expected stability of this compound solutions.

Storage ConditionTime (days)Degradation (%)Reference
Room Temperature71.49[1]
Room Temperature302.55[1]
Refrigerated (2-8°C)72.82[1]
Refrigerated (2-8°C)303.48[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol)

  • Buffer salts for mobile phase (e.g., phosphate (B84403) or acetate)

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1M HCl.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with 1M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1M NaOH.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with 1M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and place it in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a specified light intensity and duration (e.g., according to ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • After exposure, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Objective: To develop a stability-indicating reversed-phase HPLC method for the quantification of this compound and its degradation products.

2. Materials and Equipment:

  • HPLC system with gradient elution capability and a PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Forced degradation samples (from Protocol 1)

  • HPLC grade acetonitrile and methanol

  • Phosphate or acetate (B1210297) buffer

  • Acids (e.g., phosphoric acid, acetic acid) for pH adjustment

3. Procedure:

  • Initial Method Scouting:

    • Select a C18 column as the stationary phase.

    • Choose a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Start with a broad gradient elution (e.g., 5% to 95% organic modifier over 20 minutes) to elute all components.

    • Set the detection wavelength at the λmax of this compound (around 230-240 nm) and use a PDA detector to monitor peak purity.

  • Method Optimization:

    • Inject the forced degradation samples.

    • Optimize the mobile phase composition (buffer pH, organic modifier type, and gradient slope) to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • Adjust the column temperature to improve peak shape and resolution.

    • Fine-tune the flow rate to optimize analysis time and resolution.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically done by analyzing the forced degradation samples and checking for peak purity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H₂O₂) stock->oxid Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Peak Purity, Degradation %) hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Stability Affecting Factors cluster_consequences Potential Consequences pH pH Precip Precipitation (p-chlorobenzoic acid) pH->Precip low pH Degrad Chemical Degradation pH->Degrad extreme pH Temp Temperature Temp->Degrad high temp Light Light Exposure Light->Degrad UV exposure Contam Contaminants (e.g., microbial) Contam->Degrad Inconsist Inconsistent Results Precip->Inconsist Loss Loss of Potency Degrad->Loss Loss->Inconsist

Caption: Factors influencing the stability of this compound solutions.

References

Refinement of analytical methods for detecting chlorobenzoate metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting chlorobenzoate metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of chlorobenzoate metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue Potential Cause Recommended Solution
Poor peak shape (tailing, broadening) Chlorobenzoates are polar and can interact with active sites in the GC system.[1]Derivatize the analytes to increase volatility and reduce polarity. Silylation (e.g., with BSTFA) or methylation are common techniques.[1][2] Ensure the GC liner is clean and deactivated.
Low sensitivity / Poor reproducibility Analyte adsorption in the GC system due to high polarity.[1]Derivatization is highly recommended to improve volatility and thermal stability.[1][3] Check for and eliminate any leaks in the system.
No peaks detected The analyte may not be volatile enough for GC analysis without derivatization.[4] Instrument issue.Confirm that derivatization has been performed.[4] Check for common instrument problems such as no sample injection, major leaks, or a non-functioning detector.[5]
Variable retention times Fluctuations in oven temperature or carrier gas flow rate.Ensure the GC oven is properly calibrated and maintaining a stable temperature. Check the carrier gas supply and flow controllers.
Interference from other compounds The sample matrix may contain compounds that co-elute with the analytes of interest.[6]Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE).[7] Adjust the GC temperature program to better separate the analytes from interfering peaks.

Liquid Chromatography (LC) Troubleshooting

Issue Potential Cause Recommended Solution
Peak fronting Sample overload or inappropriate sample solvent.[8]Reduce the amount of sample being injected.[8] Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase itself.[8]
Peak tailing Secondary interactions between the analyte and the stationary phase. Column contamination.[8]Adjust the pH of the mobile phase to ensure the chlorobenzoate is in a single ionic form.[5] Clean the column with a strong solvent.[8]
Baseline drift Column temperature fluctuations or changes in mobile phase composition.[8]Use a column oven to maintain a constant temperature.[8] Ensure the mobile phase is well-mixed and degassed.[8]
High back pressure Blockage in the system, often at the column inlet frit.[5]Replace the column inlet frit. If the pressure remains high, try back-flushing the column (disconnect from the detector first).[5]
Ghost peaks Carryover from a previous injection.[9]Run a blank solvent injection after a concentrated sample to confirm carryover.[9] Increase the run time or add a gradient step to elute late-eluting compounds.[9]
Ion suppression or enhancement (LC-MS) Co-eluting matrix components affecting the ionization of the target analyte.[10][11]Improve sample preparation to remove matrix interferences.[11] Adjust chromatographic conditions to separate the analyte from the interfering compounds.[11] Use a stable isotope-labeled internal standard to compensate for matrix effects.[11][12]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the GC-MS analysis of chlorobenzoates?

Chlorobenzoic acids are polar molecules with low volatility due to the presence of a carboxyl group that can form hydrogen bonds.[1] These properties lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[1] Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, making it suitable for GC-MS analysis.[1][3]

2. What are the common derivatization techniques for chlorobenzoates?

Common derivatization techniques include:

  • Silylation: This method replaces the acidic hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Methylation: This involves converting the carboxylic acid to a methyl ester, for example, by using diazomethane.[2]

3. How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS.[10][11] To minimize them, you can:

  • Optimize sample preparation: Use techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample matrix.[13]

  • Improve chromatographic separation: Modify the mobile phase or gradient to separate the analytes from co-eluting matrix components.[11]

  • Use an appropriate internal standard: A stable isotope-labeled internal standard is ideal as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects.[12]

  • Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[11]

4. What are the key characteristics of a good internal standard for chlorobenzoate analysis?

An effective internal standard should be:

  • Chemically similar to the analyte.[14][15]

  • Not naturally present in the sample.[14][15]

  • Well-separated from the analyte and other matrix components in the chromatogram.[14]

  • Chemically stable throughout the entire analytical procedure.[14] For mass spectrometry, an isotopically labeled analog of the target compound is an excellent choice for an internal standard.[15]

5. What are the advantages of using LC-MS/MS over LC-UV for chlorobenzoate analysis?

LC-MS/MS offers several advantages over LC-UV, including:

  • Higher sensitivity: LC-MS/MS can achieve significantly lower detection and quantitation limits. For instance, a method for p-chlorobenzoic acid reported a reporting limit of 100 ng/L, which was 40 times lower than the LC-UV method.[16]

  • Greater selectivity: LC-MS/MS is highly selective, which is particularly beneficial when analyzing complex matrices like wastewater.[16] LC-UV detection can be non-specific.[16]

Quantitative Data Summary

Table 1: Performance Characteristics of Analytical Methods for Chlorobenzoate Metabolites

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 50 - 100 ng/mL[4]0.5 - 10 ng/mL[17]0.1 ng/mL[7]
Limit of Quantitation (LOQ) 150 - 300 ng/mL[4]1.5 - 30 ng/mL[17]0.5 ng/mL[7]
Linearity (R²) > 0.995[4]> 0.999[17]> 0.995[7]
Accuracy (% Recovery) 90 - 110%[4]97 - 103%[17]95 - 105%[7]
Precision (% RSD) < 5%[4]Varies with method< 10%[7]

Note: The presented data is based on typical performance characteristics for similar compounds and may vary based on the specific analyte, matrix, and instrumentation.[4][7]

Experimental Protocols

Protocol 1: GC-MS Analysis of Chlorobenzoic Acid via Silylation Derivatization

This protocol is based on the derivatization of 2-(benzyloxy)-5-chlorobenzoic acid.[1]

  • Materials and Reagents:

    • Chlorobenzoate analyte

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Solvent: Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

    • 2 mL glass autosampler vials with PTFE-lined caps

    • Micropipettes, vortex mixer, and a heating block or oven at 70°C.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the chlorobenzoate standard in the chosen solvent.

    • For samples, perform a suitable extraction to isolate the chlorobenzoate metabolites.

  • Derivatization Procedure:

    • Pipette a known volume of the standard or sample extract into a glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine or acetonitrile.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Conditions (Example):

    • Injector: Split/splitless at 280°C

    • Carrier Gas: Helium at 1.2 mL/min

    • Oven Program: Initial temperature of 100°C for 1 minute, then ramp at 20°C/min to 300°C.[7]

    • Mass Spectrometer: Scan mode or selected ion monitoring (SIM) mode for target analytes.

Protocol 2: HPLC-UV Analysis of Chlorobenzoic Acid

This protocol is based on methods for 4-Amino-2-chlorobenzoic acid and can be adapted.[4]

  • Materials and Reagents:

    • Chlorobenzoate analyte

    • HPLC-grade acetonitrile and water

    • Formic acid

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). A gradient or isocratic elution can be used depending on the separation needs.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection Wavelength: ~254 nm (should be optimized for the specific analyte)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the chlorobenzoate standard in a suitable solvent like methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

    • For samples, dissolve in the mobile phase. For complex matrices, a protein precipitation or extraction step may be necessary.[4]

  • Analysis:

    • Inject the standards to construct a calibration curve.

    • Inject the prepared samples to determine the concentration of the chlorobenzoate metabolite.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Soil, Water) extraction Analyte Extraction (e.g., ASE) sample->extraction cleanup Extract Cleanup (e.g., GPC, SPE) extraction->cleanup evaporation Evaporation to Dryness cleanup->evaporation reagent Add Derivatization Reagent (e.g., BSTFA) evaporation->reagent heating Heat at 70°C reagent->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for GC-MS analysis of chlorobenzoate metabolites.

troubleshooting_logic start Chromatographic Issue (e.g., Poor Peak Shape) q1 Analysis Method? start->q1 gc_path GC-MS q1->gc_path GC lc_path LC q1->lc_path LC gc_q1 Is analyte derivatized? gc_path->gc_q1 lc_q1 Check Mobile Phase pH lc_path->lc_q1 gc_a1_yes Check for active sites in liner/column gc_q1->gc_a1_yes Yes gc_a1_no Perform derivatization (e.g., Silylation) gc_q1->gc_a1_no No lc_a1 Adjust pH to ensure single ionic species lc_q1->lc_a1 lc_q2 Check for column contamination lc_a1->lc_q2 lc_a2 Clean or replace column lc_q2->lc_a2

Caption: Troubleshooting decision tree for poor peak shape issues.

References

Technical Support Center: Enhancing 4-Chlorobenzoate Dehalogenation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-chlorobenzoate (B1228818) dehalogenation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation in a question-and-answer format.

Question 1: Why is there no or very low dehalogenation activity in my cell-free extract?

Answer: Low or absent activity in cell-free extracts can stem from several factors:

  • Missing Cofactors: The majority of 4-chlorobenzoate dehalogenases are not single-component enzymes. The reaction is often dependent on the presence of ATP, Coenzyme A (CoA), and magnesium ions (Mg²⁺) to first activate the substrate.[1] Ensure all required cofactors are present in your reaction buffer at optimal concentrations. Omitting any one of these can lead to a complete loss of activity.[1]

  • Enzyme Instability: The dehalogenase can be sensitive to storage and handling. For instance, the enzyme from Pseudomonas sp. CBS3 loses about 50% of its activity after 16 hours at 25°C.[1] Heat treatment (e.g., 55°C for 10 minutes), dialysis, or desalting via gel filtration can also cause a total loss of activity, which can only be restored by the re-addition of cofactors.[1] Always use freshly prepared cell-free extracts or extracts stored appropriately at low temperatures (e.g., -80°C).

  • Enzyme Denaturation: Boiling the cell extract will irreversibly destroy enzyme activity.[2]

  • Presence of Inhibitors: Certain divalent cations like Zinc (Zn²⁺) and Copper (Cu²⁺) can inhibit enzyme activity.[2] If your buffers or reagents are contaminated with these ions, it could suppress the reaction. Conversely, the dehalogenase from Arthrobacter sp. SU is not inhibited by EDTA.[2]

Question 2: My whole-cell dehalogenation assay is showing poor efficiency. What can I do to improve it?

Answer: Several factors can influence the efficiency of whole-cell assays:

  • Oxygen Levels: The optimal oxygen concentration can be species-dependent. For some bacteria, such as Arthrobacter sp. strain TM-1, dehalogenase activity is inhibited by dissolved oxygen.[3][4][5][6] In such cases, performing the assay under low oxygen (microaerobic) or anaerobic conditions might enhance efficiency. Conversely, some pathways are aerobic.[7]

  • Substrate Specificity: Ensure that 4-chlorobenzoate is the optimal substrate. While some enzymes can also dehalogenate 4-bromobenzoate (B14158574) and 4-iodobenzoate (B1621894), they are typically inactive towards 4-fluorobenzoate (B1226621) or other chlorinated aromatic compounds.[2][7][8]

  • Cell Permeability: The transport of 4-chlorobenzoate into the cell can be a limiting factor. Ensure the cells are healthy and in an appropriate metabolic state.

  • Growth Conditions: The expression of the dehalogenase can be inducible. Growing the bacterial culture in the presence of 4-chlorobenzoate as the sole carbon and energy source is often necessary to ensure high enzymatic activity.[1]

Question 3: My HPLC analysis shows inconsistent results or poor peak shape. How can I troubleshoot this?

Answer: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the disappearance of 4-chlorobenzoate and the appearance of 4-hydroxybenzoate (B8730719). Common issues include:

  • Poor Peak Shape (Tailing or Fronting): This can be caused by secondary interactions between the analyte and the column's stationary phase or issues with the sample diluent.[9][10] Ensure your sample is dissolved in a solvent compatible with the mobile phase.

  • Baseline Noise or Drift: This may indicate issues with the detector, pump, or contaminated solvents.[10] Using fresh, high-purity solvents and ensuring the system is properly maintained can resolve this.[11]

  • Poor Peak Resolution: If peaks for the substrate and product are not well-separated, optimizing the mobile phase composition or gradient is necessary.[12]

  • Retention Time Shifts: Inconsistent retention times can be due to fluctuations in column temperature or mobile phase composition.[9] Proper column equilibration and temperature control are crucial for reproducible results.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of 4-chlorobenzoate dehalogenation?

A1: The most well-studied mechanism is a hydrolytic dehalogenation.[13] It is a multi-step, coenzyme A-dependent process:

  • Activation: 4-chlorobenzoate is activated by 4-chlorobenzoate-CoA ligase, using ATP, to form a 4-chlorobenzoyl-CoA thioester.[13][14][15]

  • Dehalogenation: The 4-chlorobenzoyl-CoA dehalogenase enzyme then catalyzes the hydrolytic removal of the chlorine atom, replacing it with a hydroxyl group from water to form 4-hydroxybenzoyl-CoA.[13][14][15]

  • Thioester Hydrolysis: Finally, a thioesterase hydrolyzes 4-hydroxybenzoyl-CoA to release 4-hydroxybenzoate and Coenzyme A.[14]

Q2: What are the typical products of the reaction?

A2: The primary products of the reaction are 4-hydroxybenzoate and a chloride ion.[2]

Q3: Can the dehalogenase enzyme act on other similar substrates?

A3: Substrate specificity varies, but some dehalogenases show activity towards other 4-halobenzoates. For example, enzymes from Arthrobacter sp. and Alcaligenes denitrificans can dehalogenate 4-bromobenzoate and 4-iodobenzoate but not 4-fluorobenzoate.[2][7][8] The enzyme from Pseudomonas sp. CBS-3 also shows significantly lower activity with 4-fluorobenzoyl-CoA compared to the chloro-, bromo-, and iodo-analogs.[16]

Q4: Is the dehalogenation reaction aerobic or anaerobic?

A4: Hydrolytic dehalogenation can occur under both aerobic and anaerobic conditions because the hydroxyl group is derived from water, not molecular oxygen.[2][8][17] However, the overall efficiency in a whole-cell system may be affected by the presence of oxygen, depending on the specific bacterium's metabolism.[3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing experimental conditions.

Table 1: Optimal Reaction Conditions for Dehalogenase Activity from Arthrobacter species.

ParameterOptimal ValueSource OrganismReference
pH 6.8Arthrobacter sp. TM-1[3][4][5][6]
pH 7.0 - 7.5Arthrobacter sp. SU[2]
Temperature 20°CArthrobacter sp. TM-1[3][4][5][6]
Temperature 16°CArthrobacter sp. SU[2]
Stimulating Ion Mn²⁺Arthrobacter sp. TM-1[3][4][5][6]
Inhibiting Ions Zn²⁺, Cu²⁺Arthrobacter sp. SU[2]

Table 2: Kinetic Parameters for 4-Chlorobenzoyl-CoA Dehalogenase from Pseudomonas sp. CBS-3.

ParameterValueSubstrate/InhibitorReference
kcat (multiple turnovers) 0.6 s⁻¹4-Chlorobenzoyl-CoA[16]
Km 4 µM4-Chlorobenzoyl-CoA[16]
Ki 72 µMBenzoyl-CoA[16]
Ki 140 µMCoenzyme A[16]
Ki 21 mM4-Chlorobenzoate[16]

Key Experimental Protocols

Protocol 1: Cell-Free Dehalogenase Activity Assay

This protocol is adapted for a typical ATP/CoA-dependent dehalogenase.

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain (e.g., Pseudomonas sp. CBS3) in a suitable medium with 4-chlorobenzoate as the inducer and sole carbon source.

    • Harvest cells in the late exponential phase by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

    • Resuspend the cells in the same buffer and lyse them using sonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the cell-free extract.

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture. A typical 1 mL reaction could contain:

      • 50 mM Potassium Phosphate Buffer (pH 7.5)

      • 2 mM 4-Chlorobenzoate

      • 3.5 mM ATP

      • 1 mM Coenzyme A

      • 15 mM MgCl₂

    • Pre-incubate the mixture at the optimal temperature (e.g., 25°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a specific amount of the cell-free extract (e.g., 50-100 µg of total protein).

    • Incubate the reaction for a defined period (e.g., 10-60 minutes).

    • Stop the reaction by adding a quenching agent, such as an acid (e.g., HCl to a final concentration of 0.1 M) or an organic solvent (e.g., acetonitrile), which will also precipitate the protein.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of 4-chlorobenzoate and 4-hydroxybenzoate using HPLC.

Protocol 2: HPLC Analysis of Substrate and Product

  • Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid to ensure the analytes are in their protonated state).

  • Detection: Monitor the absorbance at a wavelength where both 4-chlorobenzoate and 4-hydroxybenzoate have significant absorbance, for example, around 254 nm.

  • Quantification: Create a standard curve for both 4-chlorobenzoate and 4-hydroxybenzoate to accurately quantify their concentrations in the experimental samples.

Visualizations

Below are diagrams illustrating key pathways and workflows related to 4-chlorobenzoate dehalogenation.

Dehalogenation_Pathway sub 4-Chlorobenzoate activated 4-Chlorobenzoyl-CoA sub->activated 4-CBA-CoA Ligase atp_coa ATP + CoA atp_coa->activated amp_ppi AMP + PPi activated->amp_ppi dehalogenated 4-Hydroxybenzoyl-CoA activated->dehalogenated 4-CBA-CoA Dehalogenase h2o H₂O h2o->dehalogenated cl Cl⁻ dehalogenated->cl coa_out CoA dehalogenated->coa_out product 4-Hydroxybenzoate dehalogenated->product Thioesterase

Caption: Enzymatic pathway of 4-chlorobenzoate hydrolytic dehalogenation.

Troubleshooting_Workflow start No / Low Dehalogenation Activity check_cofactors Are Cofactors (ATP, CoA, Mg²⁺) Present? start->check_cofactors check_enzyme Is the Enzyme Extract Fresh and Handled Correctly? check_cofactors->check_enzyme Yes add_cofactors Add Required Cofactors to Reaction Buffer check_cofactors->add_cofactors No check_conditions Are pH and Temperature Optimal? check_enzyme->check_conditions Yes prepare_extract Prepare Fresh Cell-Free Extract check_enzyme->prepare_extract No check_inhibitors Is there Potential Inhibitor Contamination (e.g., Zn²⁺, Cu²⁺)? check_conditions->check_inhibitors Yes adjust_conditions Adjust pH and Temperature Based on Literature check_conditions->adjust_conditions No use_pure_reagents Use High-Purity Water and Reagents check_inhibitors->use_pure_reagents Yes end Activity Restored check_inhibitors->end No add_cofactors->end prepare_extract->end adjust_conditions->end use_pure_reagents->end

Caption: Troubleshooting workflow for low dehalogenation activity.

References

Validation & Comparative

A Comparative Guide to Sodium Benzoate and Sodium p-Chlorobenzoate as Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sodium benzoate (B1203000) and sodium p-chlorobenzoate for use as food preservatives. The information presented is based on available scientific literature and regulatory information. A notable scarcity of direct comparative studies and quantitative data for this compound necessitates a partially inferred analysis based on related chemical structures.

Executive Summary

Sodium benzoate is a widely used and well-established food preservative with a "Generally Recognized As Safe" (GRAS) status in the United States. Its efficacy is highest in acidic foods, where it inhibits the growth of a broad spectrum of microorganisms, including yeasts, molds, and some bacteria. In contrast, this compound is a chlorinated derivative of benzoic acid. While studies on halogenated benzoic acid derivatives suggest potential antimicrobial properties, there is a significant lack of publicly available data on its efficacy as a food preservative, its minimum inhibitory concentrations (MICs) against common foodborne microbes, and its global regulatory approval for use in food.

Data Presentation: Comparative Performance

Due to the limited availability of direct comparative studies, the following tables summarize the known antimicrobial efficacy of sodium benzoate and highlight the data gap for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Common Foodborne Microorganisms

MicroorganismTypeMIC (mg/mL)pHReference(s)
Escherichia coliGram-negative Bacteria400Not Specified[1]
Staphylococcus aureusGram-positive Bacteria400Not Specified[1]
Bacillus subtilisGram-positive Bacteria400Not Specified[1]
Salmonella enteritidisGram-negative BacteriaNo effectNot Specified[1]
Porphyromonas gingivalisGram-negative Bacteria26,650 µM (~3.84)Not Specified[2]
Treponema socranskiiBacteria (Spirochete)26,650 µM (~3.84)Not Specified[2]

Note: The effectiveness of sodium benzoate is highly dependent on the pH of the food matrix. The undissociated form of benzoic acid, which is more prevalent at lower pH, is the primary active antimicrobial agent.

Table 2: Available Data for this compound

PropertyFindingReference(s)
Antimicrobial Activity Studies on 2-chlorobenzoic acid derivatives (not p-chloro) show antibacterial potential, particularly against Gram-negative bacteria like E. coli.[3][4]
MIC Data Specific MIC values for this compound against common food spoilage microorganisms are not readily available in the reviewed literature.
Regulatory Status Not explicitly listed as an approved food additive by the US FDA or the European Food Safety Authority. It is listed on the EPA TSCA inventory but noted as not having individual approval for use as a chemical in its own right in New Zealand.[5]

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial efficacy of food preservatives are crucial for reproducible and comparable results. The following outlines a general methodology for a Minimum Inhibitory Concentration (MIC) assay, a common in vitro method.

Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution

This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism (e.g., E. coli, S. aureus, Aspergillus niger) is grown overnight in a suitable liquid broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • The culture is then diluted to a standardized concentration, typically 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.

2. Preparation of Preservative Solutions:

  • Stock solutions of sodium benzoate and this compound are prepared in sterile deionized water or a suitable solvent.
  • A series of twofold dilutions of each preservative are made in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.
  • Control wells containing only the medium and the microorganism (positive control) and only the medium (negative control) are included.
  • The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Mandatory Visualization

Antimicrobial Mechanism of Sodium Benzoate

The primary antimicrobial action of sodium benzoate is attributed to the undissociated benzoic acid molecule, which is favored in acidic conditions.

Sodium_Benzoate_Mechanism cluster_extracellular Extracellular (Acidic Food) cluster_cell Microbial Cell Sodium Benzoate Sodium Benzoate Benzoic Acid (Undissociated) Benzoic Acid (Undissociated) Sodium Benzoate->Benzoic Acid (Undissociated) Low pH Cell Membrane Cell Membrane Benzoic Acid (Undissociated)->Cell Membrane Passive Diffusion H+ H+ Benzoate (Ionized) Benzoate (Ionized) Cell Membrane->Benzoate (Ionized) Dissociation at higher intracellular pH Proton Accumulation Proton Accumulation Benzoate (Ionized)->Proton Accumulation Releases H+ Enzyme Inhibition Enzyme Inhibition Proton Accumulation->Enzyme Inhibition Lowers intracellular pH ATP Synthesis Inhibition ATP Synthesis Inhibition Proton Accumulation->ATP Synthesis Inhibition Disrupts proton motive force

Caption: Antimicrobial mechanism of sodium benzoate.

Postulated Antimicrobial Mechanism of this compound

The mechanism of action for this compound is not well-documented. However, based on the known effects of benzoic acid and other halogenated aromatic compounds, a similar mechanism involving disruption of the cell membrane and intracellular acidification is plausible. The presence of the chlorine atom may enhance its lipophilicity, potentially facilitating its entry into the microbial cell.

Sodium_pChlorobenzoate_Mechanism cluster_extracellular Extracellular (Acidic Food) cluster_cell Microbial Cell This compound This compound p-Chlorobenzoic Acid (Undissociated) p-Chlorobenzoic Acid (Undissociated) This compound->p-Chlorobenzoic Acid (Undissociated) Low pH Cell Membrane Cell Membrane p-Chlorobenzoic Acid (Undissociated)->Cell Membrane Enhanced passive diffusion (postulated) Membrane Disruption Membrane Disruption p-Chlorobenzoic Acid (Undissociated)->Membrane Disruption Increased lipophilicity may alter membrane integrity H+ H+ p-Chlorobenzoate (Ionized) p-Chlorobenzoate (Ionized) Cell Membrane->p-Chlorobenzoate (Ionized) Dissociation Proton Accumulation Proton Accumulation p-Chlorobenzoate (Ionized)->Proton Accumulation Releases H+ Enzyme Inhibition Enzyme Inhibition Proton Accumulation->Enzyme Inhibition

Caption: Postulated antimicrobial mechanism of this compound.

Experimental Workflow: Antimicrobial Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of a food preservative.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microorganism Culture Microorganism Culture Inoculation Inoculation Microorganism Culture->Inoculation Preservative Dilutions Preservative Dilutions Preservative Dilutions->Inoculation Growth Media Preparation Growth Media Preparation Growth Media Preparation->Preservative Dilutions Incubation Incubation Inoculation->Incubation Observation Observation Incubation->Observation MIC Determination MIC Determination Observation->MIC Determination Statistical Analysis Statistical Analysis MIC Determination->Statistical Analysis Comparative Analysis Comparative Analysis Statistical Analysis->Comparative Analysis

Caption: Workflow for antimicrobial efficacy testing.

Conclusion

Based on the currently available scientific literature and regulatory information, sodium benzoate is a well-characterized and widely approved food preservative with proven efficacy, particularly in acidic food products. Its mechanism of action is understood, and a substantial body of safety data supports its use within established limits.

In contrast, this compound remains a compound with limited publicly available data regarding its antimicrobial efficacy, safety as a food additive, and regulatory status. While the chemical structure suggests potential antimicrobial activity, the lack of quantitative data, such as MIC values against relevant foodborne microorganisms, and the absence of clear regulatory approval for its use in food, preclude a direct and comprehensive comparison with sodium benzoate.

For researchers, scientists, and drug development professionals, sodium benzoate remains the preservative of choice with a robust profile of data and regulatory acceptance. Further research, including direct comparative studies under standardized conditions, is required to fully evaluate the potential of this compound as a viable alternative food preservative.

References

A Comparative Analysis of Benzoate Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the efficacy of various corrosion inhibitors is crucial for ensuring the integrity and longevity of metallic materials. This guide provides a comparative study of several benzoate (B1203000) derivatives, offering a side-by-side look at their performance based on experimental data. The information is compiled from various scientific studies to aid in the selection of appropriate corrosion inhibitors for specific applications.

Benzoate compounds are widely recognized for their corrosion inhibition properties, attributable to their ability to adsorb onto metal surfaces and form a protective film. This film acts as a barrier, impeding the electrochemical processes that lead to corrosion. The effectiveness of these inhibitors can be influenced by factors such as the metallic substrate, the corrosive environment, and the specific chemical structure of the benzoate derivative.

Performance Data of Benzoate Derivatives

The following table summarizes key performance indicators for various benzoate derivatives as corrosion inhibitors, extracted from electrochemical studies. The data includes inhibition efficiency (IE%), corrosion current density (i_corr_), and polarization resistance (R_p_) under different experimental conditions.

InhibitorMetalCorrosive MediumConcentrationTest MethodInhibition Efficiency (%)i_corr_ (A/cm²)R_p_ (Ω·cm²)Reference
Sodium BenzoateMild SteelDistilled Water0.5%-Effective Inhibition--[1]
Sodium BenzoateMild Steel0.03% NaCl1.0-1.5%-Effective Inhibition--[1]
Sodium BenzoateLow Carbon Steel0.5 M H₂SO₄70% (vol)Weight Loss50.5--[2]
Sodium BenzoateLow Carbon Steel0.5 M HCl30% (vol)Weight Loss67.38--[2]
Zinc BenzoateLow Carbon Steel0.5 M H₂SO₄70% (vol)Weight Loss88.32--[2]
Zinc BenzoateLow Carbon Steel0.5 M HCl50% (vol)Weight Loss70.17--[2]
Zinc BromideLow Carbon Steel0.5 M H₂SO₄50% (vol)Weight Loss90.96--[2]
Potassium BenzoateMild Steel---Possesses inhibitive properties--[1]
Lithium BenzoateMild Steel---Possesses inhibitive properties--[1]
o-Aminobenzoic AcidMild Steel1 M HCl--Isomeric effect on efficiency--[3]
m-Aminobenzoic AcidMild Steel1 M HCl--Isomeric effect on efficiency--[3]
p-Aminobenzoic AcidMild Steel1 M HCl--Isomeric effect on efficiency--[3]

Experimental Protocols

The data presented in this guide is primarily derived from three key experimental techniques: Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS), and Weight Loss Measurement. The general methodologies for these techniques are outlined below.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (i_corr_) and the corrosion potential (E_corr_) of a metal. By polarizing the metal sample and measuring the resulting current, a polarization curve is generated. From the Tafel plots of this curve, the corrosion rate and the inhibition efficiency can be calculated. The inhibition efficiency (IE%) is determined using the following equation:

IE% = [(i_corr(blank)_ - i_corr(inhibitor))/ i_corr(blank)] x 100

Where i_corr(blank)_ is the corrosion current density in the absence of the inhibitor and i_corr(inhibitor)_ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The data is often represented as Nyquist or Bode plots. An increase in the charge transfer resistance (R_ct_) and a decrease in the double-layer capacitance (C_dl_) typically indicate effective corrosion inhibition. The inhibition efficiency can be calculated from the R_ct_ values using:

IE% = [(R_ct(inhibitor)_ - R_ct(blank))/ R_ct(inhibitor)] x 100

Where R_ct(blank)_ is the charge transfer resistance without the inhibitor and R_ct(inhibitor)_ is the charge transfer resistance with the inhibitor.

Weight Loss Method

This is a straightforward gravimetric method to determine the corrosion rate. A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific period. After immersion, the coupon is cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the formula:

IE% = [(W_blank_ - W_inhibitor_)/ W_blank_] x 100

Where W_blank_ is the weight loss of the metal coupon in the uninhibited solution and W_inhibitor_ is the weight loss in the presence of the inhibitor.

Experimental Workflow for Corrosion Inhibition Studies

The following diagram illustrates a typical workflow for evaluating the performance of corrosion inhibitors.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_gravimetric Gravimetric Testing cluster_analysis Data Analysis prep_metal Metal Specimen Preparation (e.g., polishing, cleaning) eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis Immerse in Solution pdp Potentiodynamic Polarization prep_metal->pdp Immerse in Solution weight_loss Weight Loss Measurement prep_metal->weight_loss Immerse in Solution prep_solution Corrosive Solution Preparation (with and without inhibitor) prep_solution->eis prep_solution->pdp prep_solution->weight_loss calc_ie Calculate Inhibition Efficiency (IE%) eis->calc_ie calc_cr Determine Corrosion Rate pdp->calc_cr weight_loss->calc_cr surface_analysis Surface Characterization (e.g., SEM, XPS) calc_ie->surface_analysis Correlate with Surface Morphology calc_cr->calc_ie calc_cr->surface_analysis Correlate with Surface Morphology

Caption: A generalized workflow for evaluating the efficacy of corrosion inhibitors.

Mechanism of Action

Benzoate derivatives primarily function as anodic inhibitors, although some may exhibit mixed-type behavior. The inhibition mechanism involves the adsorption of the benzoate anion onto the metal surface. This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the carboxylate group and the metal atoms. The adsorbed layer creates a barrier that hinders the dissolution of the metal at the anode and can also affect the cathodic reaction, thus reducing the overall corrosion rate. The specific structure of the benzoate derivative, including the presence and position of substituent groups, can significantly influence its adsorption characteristics and, consequently, its inhibition efficiency. For instance, the isomeric position of an amino group on aminobenzoic acid has been shown to affect its performance as a corrosion inhibitor for mild steel in hydrochloric acid.[3]

References

A Comparative Analysis of the Antimicrobial Efficacy of Common Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of several widely used preservatives: sodium benzoate (B1203000), parabens (methylparaben and propylparaben), and potassium sorbate (B1223678). While this report aims to include a comparison with sodium p-chlorobenzoate, a comprehensive search of available scientific literature did not yield specific quantitative antimicrobial efficacy data, such as Minimum Inhibitory Concentration (MIC) values, for this particular compound. Therefore, the following sections will focus on the available data for the aforementioned common antimicrobial agents.

Overview of Antimicrobial Agents

Sodium benzoate, parabens, and potassium sorbate are extensively used in pharmaceuticals, cosmetics, and food products to prevent microbial contamination and ensure product safety and longevity. Their efficacy is influenced by various factors, including pH, the chemical nature of the product, and the type of microbial contamination.

Sodium Benzoate: The sodium salt of benzoic acid, its antimicrobial activity is primarily attributed to the undissociated benzoic acid molecule. Consequently, its effectiveness is highly dependent on the pH of the formulation, being most active in acidic conditions (pH 2.5-4.0).

Parabens: These are esters of p-hydroxybenzoic acid. The most commonly used are methylparaben and propylparaben. They have a broader effective pH range (4-8) compared to sodium benzoate. Their antimicrobial activity generally increases with the length of the alkyl chain.

Potassium Sorbate: The potassium salt of sorbic acid, it is also most effective in its undissociated acid form and thus works best in acidic conditions (below pH 6.5). It is widely used to inhibit the growth of molds and yeasts.

Quantitative Comparison of Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for sodium benzoate, methylparaben, propylparaben, and potassium sorbate against common test microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate

MicroorganismpHConcentration (mg/mL)Reference
Escherichia coli5.01.0[1]
Staphylococcus aureus5.00.5[1]
Candida albicans5.00.13 - 0.50[1]
Gram-positive cocciNot Specified> 106,590 µM (>15.3 mg/mL)[2]
Porphyromonas gingivalisNot Specified26,650 µM (3.84 mg/mL)[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens

PreservativeMicroorganismConcentration (mg/mL)Reference
MethylparabenEscherichia coli1.2 - 20 mM (0.18 - 3.04)
Staphylococcus aureus1.2 - 20 mM (0.18 - 3.04)
Candida albicans1.2 - 20 mM (0.18 - 3.04)
PropylparabenEscherichia coli1.2 - 20 mM (0.22 - 3.60)
Staphylococcus aureus1.2 - 20 mM (0.22 - 3.60)
Candida albicans1.2 - 20 mM (0.22 - 3.60)

Table 3: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate

MicroorganismpHConcentration (mg/mL)Reference
Escherichia coli54.0
Staphylococcus aureus54.0
Candida albicansNot Specified> 50[3]
Bacillus subtilisNot Specified20[3]
Pseudomonas aeruginosaNot Specified> 20[3]

Mechanism of Action

The primary mechanism of action for weak acid preservatives like sodium benzoate and potassium sorbate involves the diffusion of the undissociated acid across the microbial cell membrane. Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing a proton and acidifying the cytoplasm. This disrupts various metabolic functions, including enzymatic activity and substrate transport, ultimately inhibiting microbial growth.

Parabens are thought to exert their antimicrobial effect by disrupting membrane transport processes and by inhibiting the synthesis of DNA, RNA, and key enzymes like ATPases and phosphotransferases in some bacterial species.

Below is a diagram illustrating the general mechanism of action for benzoates.

Mechanism of Action of Benzoates cluster_extracellular Extracellular Environment (Acidic pH) cluster_cell Microbial Cell Undissociated Benzoic Acid Undissociated Benzoic Acid Cell Membrane Cell Membrane Undissociated Benzoic Acid->Cell Membrane Diffusion Cytoplasm (Neutral pH) Cytoplasm (Neutral pH) Cell Membrane->Cytoplasm (Neutral pH) Metabolic Disruption Metabolic Disruption Cytoplasm (Neutral pH)->Metabolic Disruption Dissociation & Acidification Broth Microdilution Workflow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Inoculum C->D E Incubate Plate D->E F Read MIC Results E->F Agar Disk Diffusion Workflow A Prepare Standardized Inoculum B Inoculate Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate Plate C->D E Measure Zones of Inhibition D->E

References

Validating the Dehalogenation Pathway of 4-Chlorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the primary enzymatic pathway for the dehalogenation of 4-chlorobenzoic acid (4-CBA), a common intermediate in the synthesis of various pharmaceuticals and a persistent environmental pollutant. We present a comparative overview of this pathway with alternative dehalogenation routes and the degradation of other chlorobenzoic acid isomers. This guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support researchers in validating and exploring this critical biochemical transformation.

Data Presentation: Comparative Performance of Dehalogenation Pathways

The efficiency of 4-CBA dehalogenation is critically dependent on the specific enzymatic pathway employed by different microorganisms. Below is a summary of the key quantitative data for the enzymes involved in the primary CoA-dependent dehalogenation pathway, alongside comparative data for alternative pathways and the degradation of other chlorobenzoic acids.

Table 1: Kinetic Parameters of Enzymes in the CoA-Dependent Dehalogenation of 4-Chlorobenzoic Acid
EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Source
4-Chlorobenzoate:CoA Ligase 4-Chlorobenzoate0.939.2[1]
ATP2400 - 3500-[2]
CoA110 - 190-[2]
4-Chlorobenzoyl-CoA Dehalogenase 4-Chlorobenzoyl-CoA40.6[1]
4-Hydroxybenzoyl-CoA Thioesterase 4-Hydroxybenzoyl-CoA6-[1]
Table 2: Comparative Biodegradation Rates of Chlorobenzoic Acids by Whole-Cell Cultures
CompoundBacteriumBiodegradation Rate (µM/hr)Source
4-Chlorobenzoic Acid Aeromonas hydrophila5[3][4]
2-Chlorobenzoic Acid Aeromonas hydrophila41[3][4]
3-Chlorobenzoic Acid Aeromonas hydrophila65[3][4]
3,4-Dichlorobenzoic Acid Aeromonas hydrophila15.5[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation of the dehalogenation pathway.

Protocol 1: Assay for 4-Chlorobenzoate:CoA Ligase Activity

This spectrophotometric assay measures the formation of 4-chlorobenzoyl-CoA.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • MgCl₂ solution (1 M)

  • 4-Chlorobenzoic acid (4-CBA) solution (10 mM)

  • Purified 4-Chlorobenzoate:CoA Ligase

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM ATP, 0.5 mM CoA, and 10 mM MgCl₂.

  • Add the purified 4-Chlorobenzoate:CoA Ligase to the reaction mixture.

  • Initiate the reaction by adding 4-CBA to a final concentration of 1 mM.

  • Immediately monitor the increase in absorbance at 280 nm, which corresponds to the formation of the thioester bond in 4-chlorobenzoyl-CoA.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-chlorobenzoyl-CoA per minute under the specified conditions.

Protocol 2: Assay for 4-Chlorobenzoyl-CoA Dehalogenase Activity

This assay follows the disappearance of the substrate, 4-chlorobenzoyl-CoA.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • 4-Chlorobenzoyl-CoA solution (1 mM)

  • Purified 4-Chlorobenzoyl-CoA Dehalogenase

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 7.8).

  • Add the purified 4-Chlorobenzoyl-CoA Dehalogenase to the buffer.

  • Initiate the reaction by adding 4-chlorobenzoyl-CoA to a final concentration of 0.1 mM.

  • Monitor the decrease in absorbance at 280 nm as the 4-chlorobenzoyl-CoA is converted to 4-hydroxybenzoyl-CoA.

  • Calculate the enzyme activity based on the rate of substrate depletion.

Protocol 3: HPLC Method for Analysis of 4-Chlorobenzoic Acid and its Metabolites

This method allows for the separation and quantification of 4-CBA and its primary metabolite, 4-hydroxybenzoic acid (4-HBA).[5][6]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm, 250 x 4.6 mm I.D.)[5]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required for optimal separation).[6]

  • Reference standards for 4-CBA and 4-HBA

Procedure:

  • Prepare standard solutions of 4-CBA and 4-HBA of known concentrations in the mobile phase.

  • Prepare the experimental sample by stopping the enzymatic reaction (e.g., by adding acid) and removing protein (e.g., by centrifugation or filtration).

  • Inject a known volume of the standard solutions and the experimental sample into the HPLC system.

  • Set the UV detector to a wavelength appropriate for both compounds (e.g., 254 nm).

  • Identify and quantify the compounds in the experimental sample by comparing their retention times and peak areas to those of the standards.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Dehalogenation_Pathway cluster_CoA_dependent CoA-Dependent Pathway 4-CBA 4-CBA 4-CB-CoA 4-CB-CoA 4-CBA->4-CB-CoA 4-Chlorobenzoate: CoA Ligase (ATP, CoA) 4-HB-CoA 4-HB-CoA 4-CB-CoA->4-HB-CoA 4-Chlorobenzoyl-CoA Dehalogenase 4-HBA 4-HBA 4-HB-CoA->4-HBA 4-Hydroxybenzoyl-CoA Thioesterase Further Metabolism Further Metabolism 4-HBA->Further Metabolism Protocatechuate Pathway

Caption: CoA-Dependent Dehalogenation Pathway of 4-Chlorobenzoic Acid.

Experimental_Workflow Start Start Enzyme_Assay Perform Enzyme Assays (Ligase, Dehalogenase, Thioesterase) Start->Enzyme_Assay Metabolite_Analysis Analyze Metabolites (HPLC, LC-MS) Enzyme_Assay->Metabolite_Analysis Data_Analysis Determine Kinetic Parameters (Km, kcat) Metabolite_Analysis->Data_Analysis Pathway_Validation Validate Pathway Stoichiometry and Product Formation Data_Analysis->Pathway_Validation Comparison Compare with Alternative Pathways and Substrates Pathway_Validation->Comparison End End Comparison->End

Caption: Experimental Workflow for Validating the Dehalogenation Pathway.

Discussion and Comparison with Alternatives

The CoA-dependent pathway represents a well-characterized and efficient mechanism for the detoxification of 4-CBA in several bacterial species. The initial activation of 4-CBA to its CoA thioester by 4-chlorobenzoate:CoA ligase is a critical step that prepares the molecule for nucleophilic attack by the dehalogenase. The kinetic parameters in Table 1 indicate that the ligase has a high affinity for 4-CBA (low K_m_), and the subsequent dehalogenation and thioesterase reactions proceed efficiently.

Alternative Dehalogenation Pathways:

  • Direct Hydrolytic Dehalogenation: Some microorganisms can directly hydrolyze 4-CBA to 4-HBA without the involvement of CoA. This pathway is energetically less expensive as it does not require ATP for the initial activation step. However, the enzymes responsible for this direct hydrolysis are often less characterized, and their kinetic efficiencies can vary significantly. For example, a dehalogenase from Arthrobacter sp. has been shown to directly convert 4-CBA to 4-HBA.[7]

  • Dioxygenase-Mediated Dehalogenation: A less common route involves the action of a dioxygenase, which incorporates two atoms of oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate. Dechlorination can then occur spontaneously or be catalyzed by a subsequent enzyme. This pathway is often observed for other chlorinated aromatic compounds.

Comparison with Other Chlorobenzoic Acids:

As shown in Table 2, the biodegradability of chlorobenzoic acids is highly dependent on the position of the chlorine substituent. In the case of Aeromonas hydrophila, 3-chlorobenzoic acid is degraded at the highest rate, followed by 2-chlorobenzoic acid, while 4-chlorobenzoic acid is degraded at a significantly lower rate.[3][4] This highlights the substrate specificity of the degradative enzymes and the influence of the chlorine position on the electronic properties of the aromatic ring, which can affect the susceptibility to enzymatic attack.

Conclusion

The validation of the dehalogenation pathway of 4-chlorobenzoic acid is crucial for applications in bioremediation, industrial biocatalysis, and understanding the metabolic fate of chlorinated aromatic compounds. The CoA-dependent pathway is a robust and well-understood mechanism. However, the existence of alternative pathways and the varying degradation rates of different chlorobenzoic acid isomers underscore the diversity of microbial catabolism. The data and protocols presented in this guide provide a solid foundation for researchers to compare, validate, and potentially engineer these pathways for enhanced performance in various biotechnological applications.

References

Degradation of 2-Chlorobenzoic Acid vs. 4-Chlorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the degradation of 2-chlorobenzoic acid (2-CBA) and 4-chlorobenzoic acid (4-CBA), two isomeric monochlorinated aromatic compounds. Understanding the degradation pathways and rates of these compounds is crucial for environmental remediation, as they are common intermediates in the breakdown of polychlorinated biphenyls (PCBs) and other industrial pollutants. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct degradation pathways.

Quantitative Degradation Data

The relative degradation rates of 2-CBA and 4-CBA are highly dependent on the specific microbial strains and environmental conditions. Below is a summary of comparative degradation rates from published studies.

Microorganism/ConsortiumSubstrateInitial Degradation Rate (µM/hr)Key ConditionsReference
Aeromonas hydrophila2-Chlorobenzoic Acid412mM initial concentration, 37°C, 150 rpm, pH 7[1][2][3][4][5]
4-Chlorobenzoic Acid52mM initial concentration, 37°C, 150 rpm, pH 7[1][2][3][4][5]
Microbial Consortium (from industrial wastewater)2-Chlorobenzoic AcidSlower than 4-CBAMixture of isomers, pH range 5.0-9.0[6]
4-Chlorobenzoic AcidFaster than 2-CBAMixture of isomers, pH range 5.0-9.0[6]

Note: The degradation order can be influenced by the position of the chlorine atom. In mixtures, 4-substituted isomers are often degraded preferentially, followed by 3-substituted and then 2-substituted halogenated benzoic acids.[6]

Degradation Pathways

The microbial degradation of 2-CBA and 4-CBA proceeds through distinct enzymatic pathways, which are visualized below. The initial steps of these pathways are critical in determining the overall rate and efficiency of degradation.

2-Chlorobenzoic Acid Degradation Pathway

The aerobic degradation of 2-CBA is typically initiated by a dioxygenase enzyme, which catalyzes the hydroxylation of the aromatic ring to form catechol. This is followed by ring cleavage, commonly through the ortho pathway.[1][2][7]

G 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Catechol Catechol 2-Chlorobenzoic Acid->Catechol 2-Halobenzoate-1,2-dioxygenase cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Catechol-1,2-dioxygenase (ortho-cleavage) Muconolactone Muconolactone cis,cis-Muconic Acid->Muconolactone Beta-Ketoadipate Pathway Beta-Ketoadipate Pathway Muconolactone->Beta-Ketoadipate Pathway G 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Chlorobenzoic Acid->4-Hydroxybenzoic Acid 4-Chlorobenzoate dehalogenase Protocatechuic Acid Protocatechuic Acid 4-Hydroxybenzoic Acid->Protocatechuic Acid 4-Hydroxybenzoate-3-monooxygenase Beta-Ketoadipate Pathway Beta-Ketoadipate Pathway Protocatechuic Acid->Beta-Ketoadipate Pathway Protocatechuate-3,4-dioxygenase G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial Inoculum Preparation Bacterial Inoculum Preparation Mineral Salts Medium Preparation Mineral Salts Medium Preparation Bacterial Inoculum Preparation->Mineral Salts Medium Preparation Incubation Incubation Mineral Salts Medium Preparation->Incubation Add CBA & Inoculum Sampling Sampling Incubation->Sampling Time points HPLC Analysis HPLC Analysis Sampling->HPLC Analysis CBA Concentration Spectrophotometry Spectrophotometry Sampling->Spectrophotometry Chloride Release OD Measurement OD Measurement Sampling->OD Measurement Bacterial Growth Data Analysis Data Analysis HPLC Analysis->Data Analysis Spectrophotometry->Data Analysis OD Measurement->Data Analysis

References

Unveiling the Structure of p-Chlorobenzoate Complexes: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of metal complexes is paramount. This guide provides an objective comparison of spectroscopic techniques used to elucidate the structure of p-chlorobenzoate complexes, supported by experimental data and detailed protocols.

The coordination of p-chlorobenzoate, a derivative of benzoic acid, to metal centers can result in a diverse range of molecular architectures with potential applications in catalysis and medicinal chemistry. Spectroscopic analysis is a cornerstone in the characterization of these complexes, offering insights into the ligand's binding mode and the overall geometry of the complex. This guide will delve into the application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for p-chlorobenzoic acid and its metal complexes, providing a basis for comparison and structural interpretation.

Table 1: Infrared Spectroscopy Data (cm⁻¹)

Compound/Complexν(C=O) (Carboxylate)ν(C-Cl)ν(M-O)Reference
p-Chlorobenzoic Acid~1680-1700~762-[1][2]
Co(II)-p-chlorobenzoate complexNot specifiedNot specifiedNot specified[3]
Ni(II)-p-chlorobenzoate complexNot specifiedNot specifiedNot specified[3]
Cu(II)-p-chlorobenzoate complexNot specifiedNot specifiedNot specified[3]
Zn(II)-p-chlorobenzoate complexNot specifiedNot specifiedNot specified[3]

Note: Specific values for the metal complexes were not detailed in the provided search results but are generally expected to show a shift in the ν(C=O) band upon coordination.

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundAromatic Protons-COOH ProtonSolventReference
p-Chlorobenzoic Acid7.46, 7.808~13.0D₂O, DMSO-d₆[4][5]
Methyl p-chlorobenzoate7.40, 7.96- (OCH₃ at 3.91)CDCl₃[5]

Note: NMR data for paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) can be broad and difficult to interpret. Data for diamagnetic complexes like Zn(II) would be more informative.

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundAromatic CarbonsC=O CarbonSolventReference
p-Chlorobenzoic Acid128.64, 130.31, 130.986, 139.315167.49, 177.475DMSO-d₆, D₂O[4][5]
Methyl p-chlorobenzoate128.6, 128.7, 130.9, 139.4166.3CDCl₃[5]

Table 4: UV-Vis Spectroscopy Data (λmax, nm)

CompoundλmaxSolventReference
p-Chlorobenzoic Acid234Water[6]
Co(II) complex470-530 (d-d transitions)Not specified[7]
Ni(II) complex400-420, 660-750 (d-d transitions)Not specified[7]
Cu(II) complex600-800 (d-d transitions)Not specified[7]

Note: The UV-Vis spectra of the transition metal complexes are characterized by d-d electronic transitions, which are indicative of the coordination environment around the metal ion.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the typical experimental protocols for the spectroscopic analysis of p-chlorobenzoate complexes.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and infer the coordination mode of the p-chlorobenzoate ligand.

Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • For solid samples, the KBr pellet method is commonly employed.[2]

  • A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle to obtain a fine powder.[2]

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

Data Acquisition:

  • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

  • The sample pellet is placed in the spectrometer's sample holder.

  • The infrared spectrum is typically recorded in the range of 4000-400 cm⁻¹.[2]

Data Analysis: The spectrum is analyzed to identify characteristic absorption bands. The key vibration to observe is the C=O stretching frequency of the carboxylate group. A shift in this band compared to the free ligand is indicative of coordination to the metal center. The presence of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of diamagnetic p-chlorobenzoate complexes in solution.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]

Sample Preparation:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2][8]

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shifts to 0 ppm.[8]

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.[2][8]

Data Analysis: The chemical shifts, multiplicities, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the ligand framework. Changes in the chemical shifts of the aromatic protons and the carboxylate carbon upon complexation can provide information about the electronic effects of coordination.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions in the p-chlorobenzoate complexes, particularly the d-d transitions for transition metal complexes, which provide information about the coordination geometry.

Instrumentation: A standard UV-Vis spectrophotometer.

Sample Preparation:

  • A solution of the complex is prepared in a suitable solvent (e.g., ethanol, water) at a known concentration.[9]

Data Acquisition:

  • A baseline spectrum of the solvent is recorded.

  • The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is determined. For transition metal complexes, the positions and intensities of the d-d transition bands can be used to infer the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[3][7]

Visualizing the Analysis and Structure

Graphical representations are invaluable for understanding experimental workflows and molecular structures.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of p-Chlorobenzoate Complex IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (for diamagnetic complexes) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis IR_data Identify Functional Groups & M-O Bond Formation IR->IR_data NMR_data Confirm Ligand Structure & Binding Effects NMR->NMR_data UV_Vis_data Determine Coordination Geometry UV_Vis->UV_Vis_data Structure Proposed Structure IR_data->Structure NMR_data->Structure UV_Vis_data->Structure X_ray X-ray Crystallography (Definitive Structure) Structure->X_ray

Caption: Workflow for the spectroscopic analysis of p-chlorobenzoate complexes.

Coordination_Mode cluster_ligand p-Chlorobenzoate Ligand C1 C O1 O C1->O1 O2 O C1->O2 Aromatic_Ring p-Cl-Ph C1->Aromatic_Ring M Metal Center O1->M Coordination Bond O2->M

Caption: Bidentate coordination of p-chlorobenzoate to a metal center.

References

Performance of Sodium p-Chlorobenzoate in Diverse Corrosive Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an effective corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials utilized in diverse industrial and pharmaceutical applications. Sodium p-chlorobenzoate, a derivative of benzoic acid, has garnered attention for its potential as a corrosion inhibitor. This guide provides a comparative analysis of its performance, drawing upon available data for its parent compound, sodium benzoate (B1203000), and theoretical considerations regarding the influence of the para-chloro substituent. Due to a scarcity of publicly available, detailed experimental data specifically for this compound, this guide will leverage data from closely related compounds to provide a comprehensive overview.

Understanding the Inhibition Mechanism

Sodium benzoate and its derivatives primarily function as anodic inhibitors.[1] They adsorb onto the metal surface, forming a protective film that impedes the anodic dissolution of the metal.[1][2] The effectiveness of this protective layer is influenced by the molecular structure of the inhibitor, the nature of the metal, and the composition of the corrosive environment. The presence of a chlorine atom in the para position of the benzoate ring in this compound is expected to modulate its electronic properties and, consequently, its adsorption behavior and inhibition efficiency.

Comparative Performance Analysis

To provide a framework for comparison, the following sections present data on the performance of sodium benzoate in various corrosive environments. It is anticipated that this compound would exhibit comparable or potentially enhanced performance due to the electron-withdrawing nature of the chlorine atom, which can influence the electron density of the aromatic ring and its interaction with the metal surface.

Performance in Neutral Corrosive Environments

In neutral solutions, such as those containing sodium chloride, sodium benzoate has demonstrated effective corrosion inhibition for both mild steel and aluminum alloys.[1][2][3]

Table 1: Corrosion Inhibition Performance of Sodium Benzoate in Neutral NaCl Solution

Metal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Experimental TechniqueReference
Mild Steel0.03% NaCl1.0 - 1.5%Not specified, but effectiveNot specified[4]
Mild SteelAqueous NaClNot specifiedNot specified, functions as anodic inhibitorPolarization studies[1]
Carbon Steel3% NaCl0.004 - 0.008 mol/L~100%Not specified[5]
AA6063 Al-AlloySeawater1 g/dm³Significantly decreases weight loss and corrosion rateGravimetric, Potentiodynamic Polarization, EIS[2]
Performance in Acidic Corrosive Environments

While aromatic carboxylates are generally more effective in neutral to alkaline conditions, some studies have explored their use in acidic media, often in synergistic combination with other compounds.[3] A pH below 6 can lead to a breakdown in the protective film formed by sodium benzoate.[4]

Table 2: Corrosion Inhibition Performance of Sodium Benzoate in Acidic Environments

Metal/AlloyCorrosive MediumInhibitor SystemInhibition Efficiency (%)Experimental TechniqueReference
Mild SteelHClSodium benzoate + Tri-sodium citrate95.4% (for 0.5 M SB + 0.05 M TSC in 0.1 N HCl)Electrochemical[3]
Performance in Alkaline Corrosive Environments

Information regarding the performance of this compound in alkaline environments is limited in the available literature. However, the general behavior of aromatic carboxylates suggests potential efficacy in such conditions.

Comparison with Other Corrosion Inhibitors

Sodium benzoate has been compared to other established corrosion inhibitors, such as sodium chromate (B82759). While sodium chromate is generally considered more efficient, sodium benzoate is regarded as a "safe" inhibitor because it is less likely to cause localized pitting corrosion if present in concentrations slightly below the optimal protective level.[4]

Experimental Protocols

The data presented in this guide are derived from standard corrosion testing methodologies. The primary techniques employed in the cited studies include:

  • Weight Loss Method: This gravimetric technique involves exposing a pre-weighed metal coupon to the corrosive environment for a specified duration. The weight loss is then measured to calculate the corrosion rate and inhibition efficiency.

  • Potentiodynamic Polarization: This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential. It provides information on both the anodic and cathodic corrosion processes and is used to determine the corrosion current density, which is directly related to the corrosion rate.

  • Electrochemical Impedance Spectroscopy (EIS): This non-destructive electrochemical technique involves applying a small amplitude AC signal to the corroding system over a range of frequencies. The impedance data provides insights into the corrosion mechanism, the properties of the protective inhibitor film, and the charge transfer resistance at the metal-solution interface.

Logical Workflow for Corrosion Inhibition Evaluation

The process of evaluating a corrosion inhibitor like this compound typically follows a structured workflow, from initial screening to mechanistic understanding.

experimental_workflow A Inhibitor & Corrosive Media Preparation B Weight Loss Measurement (Gravimetric Analysis) A->B C Electrochemical Testing A->C G Data Analysis & Interpretation B->G D Potentiodynamic Polarization C->D E Electrochemical Impedance Spectroscopy (EIS) C->E D->G E->G F Surface Analysis (e.g., SEM, XPS) H Inhibition Efficiency & Mechanism Determination F->H G->H adsorption_mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface Inhibitor This compound Ions Adsorption Adsorption of p-Chlorobenzoate Ions Inhibitor->Adsorption CorrosiveIons Corrosive Ions (e.g., Cl⁻) Corrosion Corrosion (Anodic Dissolution) CorrosiveIons->Corrosion ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Metal Metal (e.g., Steel, Aluminum) Metal->Corrosion ProtectiveFilm->Metal ProtectiveFilm->Corrosion Inhibits

References

A comparative analysis of synthetic routes to sodium 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to sodium 4-chlorobenzoate (B1228818), a key intermediate in the pharmaceutical and fine chemical industries. We will delve into the two predominant methodologies: the neutralization of 4-chlorobenzoic acid and the hydrolysis of methyl 4-chlorobenzoate. This comparison includes detailed experimental protocols, quantitative data analysis, and workflow visualizations to aid in route selection for laboratory and process scale-up.

Executive Summary

The synthesis of sodium 4-chlorobenzoate is most commonly achieved through two straightforward and efficient pathways. The neutralization of 4-chlorobenzoic acid offers a direct, high-yielding, and atom-economical approach, with the choice of base influencing the reaction profile and workup procedure. Alternatively, the hydrolysis of methyl 4-chlorobenzoate provides a reliable method, particularly when the ester is a more readily available starting material. The selection of the optimal route will depend on factors such as starting material availability, cost, desired purity, and process scalability.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for the different synthetic routes to sodium 4-chlorobenzoate.

Synthetic RouteStarting MaterialReagentTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Neutralization 4-Chlorobenzoic AcidSodium Hydroxide (B78521) (NaOH)>95%< 1High yield, fast reaction, readily available reagents.Exothermic reaction requires careful temperature control.
4-Chlorobenzoic AcidSodium Bicarbonate (NaHCO₃)>95%1-2Mild conditions, safe by-product (CO₂).Slower reaction compared to strong bases.
4-Chlorobenzoic AcidSodium Carbonate (Na₂CO₃)>95%1-2Cost-effective, safe by-product (CO₂).Slower reaction compared to strong bases.
Hydrolysis Methyl 4-ChlorobenzoateSodium Trimethylsilanolate~86%[1]4[1]Effective for ester starting materials.Reagent is more specialized and costly.
Methyl 4-ChlorobenzoateSodium Hydroxide (NaOH)High2-4Readily available and inexpensive reagent.Requires heating, potential for side reactions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Neutralization of 4-Chlorobenzoic Acid

This route involves the straightforward acid-base reaction between 4-chlorobenzoic acid and a suitable sodium base.

1.A: Using Sodium Hydroxide

  • Materials:

    • 4-Chlorobenzoic Acid (1 eq.)

    • Sodium Hydroxide (1 eq.)

    • Deionized Water

  • Procedure:

    • Dissolve 4-chlorobenzoic acid in a minimal amount of ethanol (B145695) or methanol (B129727) in a reaction vessel.

    • In a separate beaker, prepare a stoichiometric aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the 4-chlorobenzoic acid solution with continuous stirring. The reaction is exothermic, and the temperature should be monitored.

    • After the addition is complete, continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

    • The resulting solution of sodium 4-chlorobenzoate can be used directly, or the salt can be isolated by removal of the solvent under reduced pressure. For higher purity, the product can be precipitated by adding a less polar solvent (e.g., acetone) and collected by filtration.

1.B: Using Sodium Bicarbonate or Sodium Carbonate

  • Materials:

    • 4-Chlorobenzoic Acid (1 eq.)

    • Sodium Bicarbonate (1 eq.) or Sodium Carbonate (0.5 eq.)

    • Deionized Water

  • Procedure:

    • Suspend 4-chlorobenzoic acid in water in a reaction vessel.

    • Gradually add solid sodium bicarbonate or sodium carbonate in portions to the suspension with vigorous stirring. Effervescence (release of CO₂) will be observed.

    • Continue stirring until all the acid has dissolved and the effervescence has ceased. This may take 1-2 hours.

    • The resulting clear solution is aqueous sodium 4-chlorobenzoate. The product can be isolated by evaporating the water.

Route 2: Hydrolysis of Methyl 4-Chlorobenzoate

This method is employed when the starting material is the methyl ester of 4-chlorobenzoic acid.

2.A: Using Sodium Trimethylsilanolate

  • Materials:

    • Methyl 4-chlorobenzoate (1 eq.)

    • Sodium trimethylsilanolate (1 eq.)

    • Dry Toluene (B28343)

  • Procedure:

    • To a solution of methyl 4-chlorobenzoate (4.55 g, 26.6 mmol) in dry toluene (150 mL), add sodium trimethylsilanolate (2.99 g, 26.6 mmol).[1]

    • Heat the reaction mixture at 80°C for 4 hours.[1]

    • After cooling, the precipitated sodium 4-chlorobenzoate is collected by filtration, washed with toluene, and dried to yield a white solid.[1]

2.B: Using Sodium Hydroxide (Saponification)

  • Materials:

    • Methyl 4-Chlorobenzoate (1 eq.)

    • Sodium Hydroxide (1.1 eq.)

    • Methanol/Water mixture (e.g., 3:1)

  • Procedure:

    • Dissolve methyl 4-chlorobenzoate in a mixture of methanol and water in a round-bottom flask equipped with a reflux condenser.

    • Add a solution of sodium hydroxide in water to the flask.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • The remaining aqueous solution contains sodium 4-chlorobenzoate. The product can be isolated by evaporating the water.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

cluster_0 Route 1: Neutralization 4-CBA 4-Chlorobenzoic Acid Reaction1 Acid-Base Reaction in Solvent 4-CBA->Reaction1 Base Sodium Base (NaOH, NaHCO3, Na2CO3) Base->Reaction1 S4CB_Sol Sodium 4-Chlorobenzoate (in solution) Reaction1->S4CB_Sol Isolation1 Isolation (Evaporation/Precipitation) S4CB_Sol->Isolation1 S4CB_Solid1 Solid Sodium 4-Chlorobenzoate Isolation1->S4CB_Solid1

Caption: Workflow for the synthesis of sodium 4-chlorobenzoate via neutralization.

cluster_1 Route 2: Hydrolysis M4CB Methyl 4-Chlorobenzoate Reaction2 Hydrolysis Reaction (with heating) M4CB->Reaction2 Reagent Hydrolysis Reagent (NaOSiMe3 or NaOH) Reagent->Reaction2 S4CB_Sol2 Sodium 4-Chlorobenzoate (in solution/suspension) Reaction2->S4CB_Sol2 Isolation2 Isolation (Filtration/Evaporation) S4CB_Sol2->Isolation2 S4CB_Solid2 Solid Sodium 4-Chlorobenzoate Isolation2->S4CB_Solid2

Caption: Workflow for the synthesis of sodium 4-chlorobenzoate via hydrolysis.

Conclusion

Both neutralization and hydrolysis are viable and effective methods for the synthesis of sodium 4-chlorobenzoate. The neutralization of 4-chlorobenzoic acid is generally the more direct and high-yielding approach, making it preferable when the acid is the available starting material. The choice between sodium hydroxide, bicarbonate, or carbonate will depend on the desired reaction rate and handling considerations. The hydrolysis of methyl 4-chlorobenzoate is a valuable alternative, particularly in scenarios where the ester is more accessible or cost-effective. The selection of the optimal synthetic route should be based on a careful evaluation of the factors outlined in this guide to best suit the specific needs of the research or production campaign.

References

A Comparative Guide: Validating HPLC Results for Sodium p-Chlorobenzoate with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose. However, the superior sensitivity and selectivity of mass spectrometry (MS) make it an invaluable tool for validating and complementing HPLC data. This guide provides a detailed comparison of these two methods for the analysis of sodium p-chlorobenzoate, supported by experimental protocols and performance data.

Executive Summary

This guide outlines the methodologies for quantifying this compound using both HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both techniques are capable of quantifying the compound, LC-MS/MS offers significantly lower detection limits and higher selectivity. A direct comparison has shown that LC-MS/MS can achieve a reporting limit that is 40 times lower than that of a standard LC-UV method.[1][2] For concentrations that are quantifiable by both instruments, the results have been found to be comparable.[1][2] The choice of method will ultimately depend on the specific analytical requirements, such as the required sensitivity and the complexity of the sample matrix.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS for the analysis of p-chlorobenzoic acid (the acidic form of this compound) is summarized below. The data is compiled from studies analyzing p-chlorobenzoic acid and other similar compounds like sodium benzoate (B1203000).

ParameterHPLC-UVLC-MS/MSSource(s)
Linearity (r²) > 0.999> 0.999[3][4]
Reporting Limit 4.0 µg/L100 ng/L[1][2]
Limit of Detection (LOD) ~10 mg/L0.4 µg/kg[5][6]
Limit of Quantitation (LOQ) -1.0 µg/kg[5]
Accuracy (% Recovery) 82 - 102%71.75 - 96.50%[4][5][6]
Precision (% RSD) < 2%5.19 - 16.66%[5][6]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are presented below.

HPLC-UV Method

This method is suitable for the routine quantification of this compound in various samples.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water. A common mobile phase for related compounds is water-acetonitrile-methanol-glacial acetic acid (74:20:5:1).[1]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 30°C.[7]

  • Detection: UV at 234 nm or 278 nm.[1][2]

LC-MS/MS Method

This method provides higher sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis.

1. Sample Preparation:

  • For aqueous samples, direct injection after filtration (0.22 µm PTFE syringe filter) may be sufficient.[2]

  • For more complex matrices, a "dilute and shoot" approach or protein precipitation using cold acetonitrile can be employed.[8]

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[9]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[10]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Column Temperature: 40°C.[9]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for validating HPLC results with mass spectrometry and the logical relationship in method selection.

Experimental Workflow for Method Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Initial Sample Prep Dilution & Filtration Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS Data Data Acquisition HPLC->Data LCMS->Data Compare Compare Results (Accuracy, Precision, Linearity, LOD, LOQ) Data->Compare Report Final Report Compare->Report

Caption: Experimental workflow for validating HPLC results with mass spectrometry.

Logical Flow for Method Selection Start Define Analytical Need Concentration Expected Analyte Concentration? Start->Concentration Matrix Complex Matrix? Concentration->Matrix High LCMS Use LC-MS/MS Concentration->LCMS Low (Trace Levels) HPLC Use HPLC-UV Matrix->HPLC No Matrix->LCMS Yes Confirm Confirm with LC-MS/MS HPLC->Confirm

Caption: Logical flow for selecting the appropriate analytical method.

References

A Comparative Guide to Natural vs. Synthetic Preservatives in Food Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of natural and synthetic preservatives for food applications, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of food preservatives.

Introduction

Food preservation is a critical aspect of the food industry, aimed at extending shelf life and ensuring safety by inhibiting microbial growth and chemical degradation, such as oxidation. Preservatives are broadly categorized as natural or synthetic, each with distinct properties, mechanisms of action, and consumer perceptions.[1][2][3] Natural preservatives are derived from plant, animal, or microbial sources, while synthetic preservatives are chemically manufactured.[1][2] This guide offers a detailed comparison of their performance based on available scientific evidence.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the antimicrobial and antioxidant efficacy of selected natural and synthetic preservatives.

Antimicrobial Efficacy

The antimicrobial efficacy of preservatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity.

Preservative TypePreservativeTarget Microorganism(s)MIC (µg/mL)Food Matrix/MediumReference(s)
Natural Essential Oils
Lemongrass OilStaphylococcus aureus, Listeria monocytogenes500 (0.05% v/v)In vitro[4]
Clove OilEscherichia coli, Salmonella Enteritidis1000 (0.10% v/v)In vitro[4]
Thyme OilBacillus cereus, E. coli, Salmonella Typhimurium, S. aureus7 (for S. aureus), 3 (for S. Typhimurium)In vitro
CarvacrolBacillus cereus, E. coli, Salmonella Typhimurium, S. aureus30 (for B. cereus & E. coli), 15 (for S. aureus & S. Typhimurium)In vitro
Plant Extracts
Rosemary ExtractVarious bacteria-Pork Sausage[5]
Microbial Fermentates
NisinGram-positive bacteria25In vitro[6]
Synthetic Organic Acids & Salts
Sodium BenzoateVarious bacteria and yeasts100 - >1500 ppmAnimal Products[7]
Potassium SorbateVarious bacteria and yeasts100 - >1200 ppmAnimal Products[7]
Acetic AcidSaccharomyces cerevisiae-In vitro[8]
Sorbic AcidSaccharomyces cerevisiae-In vitro[8]

Note: Direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions, including the specific strains of microorganisms, culture media, and methodologies used.

Antioxidant Efficacy

The antioxidant capacity of preservatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value signifies higher antioxidant activity. Another method is the thiobarbituric acid-reactive substances (TBARS) assay, which measures lipid peroxidation.

Preservative TypePreservativeAssayIC50 (µg/mL) or other metricFood Matrix/MediumReference(s)
Natural Plant Extracts
Rosemary ExtractTBARSMore effective than BHA/BHT in raw frozen sausagePork Sausage[9]
Rosemary ExtractTBARSEqually effective as BHA/BHTIrradiated Ground Beef[10]
Macaranga hypoleuca (Ethyl Acetate Fraction)DPPH14.31In vitro[11]
Macaranga hypoleuca (Ethyl Acetate Fraction)ABTS2.10In vitro[11]
Synthetic Phenolic Compounds
BHA (Butylated hydroxyanisole)TBARSLess effective than rosemary extract in raw frozen sausagePork Sausage[9]
BHT (Butylated hydroxytoluene)TBARSLess effective than rosemary extract in raw frozen sausagePork Sausage[9]
BHA/BHTTBARSEqually effective as rosemary extractIrradiated Ground Beef[10]
Standards
Ascorbic AcidDPPH24.42 (µM)In vitro[11]
Ascorbic AcidABTS15.6 (µM)In vitro[11]
TroloxDPPH30.12 (µM)In vitro[11]
TroloxABTS18.2 (µM)In vitro[11]
Gallic AcidDPPH4.05 (µM)In vitro[11]
Gallic AcidABTS2.93 (µM)In vitro[11]

Note: IC50 values are highly dependent on the specific experimental setup and should be compared with caution across different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptone Soya Broth)[12]

  • Preservative to be tested (natural or synthetic)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Preservative: A series of twofold dilutions of the preservative is prepared in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Each well containing the diluted preservative is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: A well containing the broth medium and the microbial inoculum without any preservative to ensure the viability of the microorganism.

    • Negative Control: A well containing only the broth medium to check for sterility.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.[12]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test preservative solution at various concentrations

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test preservative solution at different concentrations.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[11]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Test preservative solution at various concentrations

  • Ethanol or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting the ABTS solution with the potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of the test preservative solution at different concentrations.

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated using a similar formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.[11]

Mechanisms of Action and Signaling Pathways

The preservative effects of both natural and synthetic compounds are exerted through various mechanisms of action at the cellular and molecular levels.

Natural Preservatives: Phenolic Compounds

Phenolic compounds, abundant in many plant extracts, exhibit broad-spectrum antimicrobial and antioxidant activities. Their primary mechanisms include:

  • Disruption of Cell Membranes: The lipophilic nature of many phenolic compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.

  • Enzyme Inhibition: Phenolic compounds can interact with and inhibit the activity of key microbial enzymes involved in metabolism and cellular processes.

  • Interference with Nucleic Acids: Some phenolics can bind to bacterial DNA and RNA, interfering with replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): Certain phenolic compounds can induce oxidative stress within microbial cells by generating ROS, which can damage cellular components.

cluster_phenolic Natural Preservative (Phenolic Compound) cluster_bacterial_cell Bacterial Cell Phenolic_Compound Phenolic Compound Cell_Membrane Cell Membrane Phenolic_Compound->Cell_Membrane Disruption Enzymes Cellular Enzymes Phenolic_Compound->Enzymes Inhibition Nucleic_Acids DNA/RNA Phenolic_Compound->Nucleic_Acids Interference Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Leakage of intracellular components Cell_Death Cell_Death Cytoplasm->Cell_Death Leads to Metabolic_Disruption Metabolic_Disruption Enzymes->Metabolic_Disruption Results in Replication_Inhibition Replication_Inhibition Nucleic_Acids->Replication_Inhibition Results in Metabolic_Disruption->Cell_Death Replication_Inhibition->Cell_Death

Mechanism of action of phenolic compounds.
Synthetic Preservatives: Sorbic Acid

Sorbic acid and its salts (sorbates) are effective against yeasts and molds. Recent studies suggest that their primary mechanism of action in yeast involves the inhibition of cellular respiration.[8][13][14][15][16]

  • Inhibition of Mitochondrial Respiration: Sorbic acid targets and inhibits key enzymes in the mitochondrial respiratory chain. This disrupts the cell's primary energy production pathway, particularly in organisms that rely on aerobic respiration.

  • Induction of Oxidative Stress: By interfering with the respiratory chain, sorbic acid can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components.[14][15]

  • Intracellular Acidification (Classical Theory): The undissociated form of the acid can pass through the cell membrane and then dissociate in the higher pH of the cytoplasm, leading to a decrease in intracellular pH. However, recent evidence suggests this is a less significant mechanism for sorbic acid compared to its direct effect on respiration.[8]

cluster_sorbic_acid Synthetic Preservative (Sorbic Acid) cluster_yeast_cell Yeast Cell Sorbic_Acid Sorbic Acid Cell_Membrane Cell Membrane Sorbic_Acid->Cell_Membrane Passage into cell Respiratory_Chain Respiratory Chain Enzymes Sorbic_Acid->Respiratory_Chain Inhibition Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Mitochondrion->Respiratory_Chain ATP_Production_Decrease ATP_Production_Decrease Respiratory_Chain->ATP_Production_Decrease Leads to ROS_Production_Increase ROS_Production_Increase Respiratory_Chain->ROS_Production_Increase Leads to Growth_Inhibition Growth_Inhibition ATP_Production_Decrease->Growth_Inhibition Oxidative_Damage Oxidative_Damage ROS_Production_Increase->Oxidative_Damage Causes Oxidative_Damage->Growth_Inhibition

Mechanism of action of sorbic acid on yeast.

Synergistic Effects

The combination of different preservatives, particularly natural ones, can lead to synergistic or additive antimicrobial effects.[17][18][19][20] This approach can broaden the spectrum of activity and potentially reduce the required concentrations of individual preservatives. For example, the combination of essential oils with organic acids has been shown to have a greater inhibitory effect on certain foodborne pathogens than when used alone.[17][18][19][20]

Essential_Oils Essential Oils (e.g., Carvacrol, Thymol) Synergistic_Effect Synergistic Antimicrobial Effect Essential_Oils->Synergistic_Effect Organic_Acids Organic Acids (e.g., Lactic Acid, Acetic Acid) Organic_Acids->Synergistic_Effect Foodborne_Pathogen Foodborne Pathogen Synergistic_Effect->Foodborne_Pathogen Enhanced Inhibition

Synergistic effect of natural preservatives.

Conclusion

Both natural and synthetic preservatives play important roles in ensuring the safety and quality of the food supply. Natural preservatives are gaining popularity due to consumer demand for "clean label" products, and many exhibit potent antimicrobial and antioxidant properties.[1][21] However, their efficacy can be influenced by factors such as composition, processing, and the food matrix itself. Synthetic preservatives, on the other hand, often have the advantages of being cost-effective, consistent in quality, and effective at low concentrations.[3] The choice between natural and synthetic preservatives depends on a variety of factors, including the specific food application, target microorganisms, processing conditions, regulatory requirements, and consumer preferences. Further research into the synergistic effects of natural preservatives and the development of novel delivery systems may enhance their efficacy and broaden their application in the food industry.

References

Assessing the Environmental Impact of Chlorobenzoate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental fate and effects of 2-chlorobenzoate (B514982), 3-chlorobenzoate (B1228886), and 4-chlorobenzoate (B1228818), providing researchers, scientists, and drug development professionals with comparative data on their biodegradation, toxicity, and bioaccumulation potential.

Chlorobenzoate isomers are a group of chlorinated aromatic compounds that can enter the environment through various industrial processes and as degradation products of more complex chemicals like polychlorinated biphenyls (PCBs). Their persistence, potential toxicity, and ultimate fate in the environment are of significant concern. This guide provides a comparative assessment of the environmental impact of three common isomers: 2-chlorobenzoate (2-CBA), 3-chlorobenzoate (3-CBA), and 4-chlorobenzoate (4-CBA).

Biodegradation: A Tale of Three Isomers

The microbial degradation of chlorobenzoates is a key process in their removal from the environment. The rate and pathway of biodegradation are highly dependent on the position of the chlorine atom on the benzoate (B1203000) ring.

Comparative Biodegradation Rates

A study utilizing the bacterium Aeromonas hydrophila demonstrated clear differences in the initial degradation rates of the three isomers under aerobic conditions. The results, summarized in the table below, show that 3-CBA is degraded at the highest rate, followed by 2-CBA, with 4-CBA being the most recalcitrant of the three.[1][2][3]

IsomerInitial Degradation Rate (µM/hr) by Aeromonas hydrophila
2-Chlorobenzoate (2-CBA)41[1][2][3]
3-Chlorobenzoate (3-CBA)65[1][2][3]
4-Chlorobenzoate (4-CBA)5[1][2][3]

Toxicity Profile: Assessing the Hazard to Aquatic Life

Further research providing a direct comparison of the EC50 values for 2-CBA, 3-CBA, and 4-CBA against Vibrio fischeri is needed for a complete quantitative assessment.

Bioaccumulation Potential: Persistence in the Food Chain

The tendency of a chemical to accumulate in living organisms is known as bioaccumulation. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's potential to bioaccumulate. A higher log Kow value generally suggests a greater potential for bioaccumulation.[6]

Isomerlog Kow
2-Chlorobenzoate (2-CBA)2.05[7]
3-Chlorobenzoate (3-CBA)2.24[8]
4-Chlorobenzoate (4-CBA)2.65[9]

The log Kow values for the chlorobenzoate isomers are all relatively low (less than 3), suggesting a low potential for bioaccumulation in aquatic organisms. However, experimental determination of the Bioaccumulation Factor (BCF) for each isomer would provide a more definitive assessment.

Experimental Protocols

Biodegradation Assessment: OECD 301 Guideline

The ready biodegradability of the chlorobenzoate isomers can be assessed using the OECD 301 test guideline.[10][11][12][13][14] This set of aerobic biodegradation tests evaluates the extent to which a chemical substance is broken down by microorganisms from activated sludge over a 28-day period. Common methods within this guideline include:

  • CO2 Evolution Test (OECD 301B): Measures the amount of carbon dioxide produced during biodegradation.[13][14]

  • Closed Bottle Test (OECD 301D): Measures the consumption of dissolved oxygen in sealed bottles.[13]

  • Manometric Respirometry Test (OECD 301F): Measures oxygen consumption in a closed respirometer.[11][13]

A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test (e.g., 60% for CO2 evolution or oxygen consumption tests).[10][13]

Toxicity Assessment: Vibrio fischeri Bioluminescence Inhibition Assay

The acute toxicity of the chlorobenzoate isomers to aquatic life can be determined using the Vibrio fischeri bioluminescence inhibition assay, which is standardized under ISO 11348.[15][16]

The basic protocol involves:

  • Rehydrating freeze-dried Vibrio fischeri bacteria.

  • Exposing the bacteria to a series of dilutions of the test substance (chlorobenzoate isomer).

  • Measuring the light output of the bacterial suspension after a specific incubation period (typically 5 to 30 minutes) using a luminometer.[16]

  • Calculating the percentage of light inhibition compared to a control sample.

  • Determining the EC50 value, which is the concentration of the test substance that causes a 50% reduction in bioluminescence.[17]

Microbial Degradation Pathways

The biodegradation of chlorobenzoate isomers is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. The subsequent steps in the degradation pathway vary depending on the isomer and the specific microbial strain.

2-Chlorobenzoate Degradation Pathway

In many Pseudomonas species, the degradation of 2-CBA proceeds through the formation of catechol, which is then further metabolized via the ortho-cleavage pathway.[16]

2-CBA Degradation Pathway 2-Chlorobenzoate 2-Chlorobenzoate Catechol Catechol 2-Chlorobenzoate->Catechol Dioxygenase cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates cis,cis-Muconate->TCA Cycle Intermediates

Caption: Aerobic degradation pathway of 2-chlorobenzoate by Pseudomonas sp.

3-Chlorobenzoate Degradation Pathway

Rhodococcus species have been shown to degrade 3-CBA via different routes, often involving the formation of chlorocatechols. One common pathway proceeds through 3-chlorocatechol, which is then subject to ortho-cleavage.[10]

3-CBA Degradation Pathway 3-Chlorobenzoate 3-Chlorobenzoate 3-Chlorocatechol 3-Chlorocatechol 3-Chlorobenzoate->3-Chlorocatechol Dioxygenase 2-Chloro-cis,cis-muconate 2-Chloro-cis,cis-muconate 3-Chlorocatechol->2-Chloro-cis,cis-muconate Chlorocatechol 1,2-dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates 2-Chloro-cis,cis-muconate->TCA Cycle Intermediates 4-CBA Degradation Pathway 4-Chlorobenzoate 4-Chlorobenzoate 4-Hydroxybenzoate 4-Hydroxybenzoate 4-Chlorobenzoate->4-Hydroxybenzoate 4-Chlorobenzoate-4-hydroxylase Protocatechuate Protocatechuate 4-Hydroxybenzoate->Protocatechuate 4-Hydroxybenzoate 3-monooxygenase TCA Cycle Intermediates TCA Cycle Intermediates Protocatechuate->TCA Cycle Intermediates Protocatechuate 3,4-dioxygenase

References

Benchmarking the Antimicrobial Spectrum of Sodium p-Chlorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of sodium p-chlorobenzoate against other relevant antimicrobial agents. Due to a lack of extensive publicly available data on the antimicrobial activity of this compound, this document leverages data on the closely related compound, sodium benzoate (B1203000), and other relevant chlorinated benzoic acid derivatives to provide a comparative context. The information is supplemented with detailed experimental protocols for antimicrobial susceptibility testing to aid in the design of future research.

Comparative Antimicrobial Activity

One study on organotin(IV) p-chlorobenzoates demonstrated activity against Staphylococcus aureus but not Escherichia coli. It is important to note that the antimicrobial properties of these organometallic compounds may differ significantly from the sodium salt. Another study indicated that p-chlorobenzoic acid exhibited weak inhibitory effects on E. coli[1].

To offer a point of comparison, the following table summarizes the MIC values for the widely studied food preservative, sodium benzoate, against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA and MSSA)Gram-positive Bacteria≥32[2]
Gram-positive cocci (various)Gram-positive Bacteria>106,590 µM (>15,360 µg/mL)[3]
Porphyromonas gingivalisGram-negative Bacteria26,650 µM (3,840 µg/mL)[3]
Treponema socranskiiGram-negative Bacteria26,650 µM (3,840 µg/mL)[3]
Candida albicansFungusNot specified[4]

Note: The significant disparity in MIC values for Gram-positive cocci from different studies highlights the importance of standardized testing conditions and strain variability.

Experimental Protocols

To facilitate further research and direct comparison, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Susceptibility Testing Protocol

This method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.
  • Growth Media: Use Mueller-Hinton Broth (MHB) for most aerobic bacteria. For fastidious organisms or fungi, specific media such as Brain Heart Infusion (BHI) broth or RPMI-1640 medium, respectively, should be used.
  • Microbial Inoculum:
  • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Assay Procedure:

  • Serial Dilutions:
  • Add 100 µL of sterile growth medium to all wells of the microtiter plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
  • Controls:
  • Growth Control: A well containing only growth medium and the microbial inoculum (no antimicrobial agent).
  • Sterility Control: A well containing only growth medium.
  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) and duration (typically 18-24 hours).

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the naked eye.

Potential Mechanism of Action and Signaling Pathways

The precise antimicrobial mechanism of this compound is not well-documented. However, the mechanism of benzoic acid and its derivatives is generally understood to involve the following steps:

  • Membrane Permeation: The undissociated form of the acid is lipophilic and can readily pass through the microbial cell membrane.

  • Intracellular Acidification: Once inside the cell, where the pH is typically near neutral, the acid dissociates, releasing protons (H⁺). This leads to a decrease in the intracellular pH.

  • Metabolic Inhibition: The acidification of the cytoplasm can inhibit the activity of various enzymes essential for metabolic processes, such as glycolysis. This disruption of metabolic pathways can ultimately lead to the inhibition of growth and cell death.

It is plausible that the chloro-substitution on the benzene (B151609) ring of p-chlorobenzoic acid enhances its lipophilicity, potentially facilitating its entry into the microbial cell and thereby increasing its antimicrobial potency compared to unsubstituted benzoic acid.

The following diagram illustrates the proposed general mechanism of action for benzoic acid derivatives.

antimicrobial_mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm (Neutral pH) Undissociated_Acid This compound (Undissociated p-Chlorobenzoic Acid) Dissociated_Acid p-Chlorobenzoate Anion + H⁺ Undissociated_Acid->Dissociated_Acid Passive Diffusion Membrane Enzyme Metabolic Enzymes Dissociated_Acid->Enzyme Proton release lowers intracellular pH Metabolism Inhibited Metabolism Enzyme->Metabolism Inhibition Growth Inhibited Growth Metabolism->Growth Leads to

Caption: Proposed antimicrobial mechanism of benzoic acid derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the logical workflow for conducting antimicrobial susceptibility testing as described in the protocol section.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Antimicrobial Stock Solution D Perform Serial Dilutions of Antimicrobial in 96-Well Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Prepare Growth Medium C->D D->E F Incubate at Appropriate Temperature and Duration E->F G Visually Inspect for Growth and Determine MIC F->G

Caption: Experimental workflow for MIC determination.

Conclusion

While direct and comprehensive data on the antimicrobial spectrum of this compound is limited, this guide provides a framework for its evaluation. By utilizing standardized protocols, such as the CLSI broth microdilution method, researchers can generate robust and comparable data. The provided information on the related compound, sodium benzoate, and the general mechanism of action for benzoic acid derivatives offers a starting point for further investigation into the specific properties of this compound. Future studies are essential to fully characterize its antimicrobial profile and potential applications.

References

Safety Operating Guide

Proper Disposal of Sodium p-Chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Sodium p-chlorobenzoate, a halogenated organic compound, requires specific procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation: It is crucial to segregate halogenated organic wastes from all other waste streams.[2][3]

    • Do not mix with non-halogenated organic wastes.

    • Do not mix with acids, bases, or oxidizing agents.[2][4][5][6][7]

    • Keep separate from heavy metals, pesticides, and cyanides.[3]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. These are often color-coded (e.g., green) and should be clearly labeled.[2]

    • As soon as the first waste is added, the container must be labeled with the words "Hazardous Waste" and a description of the contents.[3][8]

  • Accumulation of Waste:

    • Keep the hazardous waste container securely closed when not in use.[3][8]

    • Store the container in a designated satellite accumulation area within the laboratory, ensuring it is in secondary containment to prevent spills.[3]

  • Disposal Request:

    • Once the container is nearly full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a hazardous waste tag with detailed information about the contents.[3][8]

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralization (if applicable) 5.5 - 9.5[10]
Maximum Container Fill Level 90%[9]
Water Content in Solvent Waste < 10%[11]

Note on Neutralization: While corrosive wastes can sometimes be neutralized for disposal, this is generally not recommended for this compound as its primary hazard is not corrosivity.[10][12] The presence of the chlorinated organic component necessitates disposal as a hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Sodium p-chlorobenzoate Waste is_halogenated Is the waste a halogenated organic? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes not_halogenated Segregate as non-halogenated waste. is_halogenated->not_halogenated No label_container Label container with 'Hazardous Waste' and list all constituents. collect_halogenated->label_container store_safely Store container in a secondary containment in a designated area. label_container->store_safely request_pickup Request pickup from EHS or licensed waste vendor. store_safely->request_pickup end End: Proper Disposal request_pickup->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium p-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Sodium p-chlorobenzoate are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant. Adherence to proper safety measures is paramount to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound in both solid and solution forms.

PPE CategorySolid this compoundThis compound Solution
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or chemical splash gogglesChemical splash goggles
Respiratory Protection NIOSH/MSHA approved respirator if dust is generatedNot generally required if handled in a fume hood
Body Protection Laboratory coatLaboratory coat
Footwear Closed-toe shoesClosed-toe shoes

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safe handling.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Review Safety Data Sheet (SDS) prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh solid in a fume hood or ventilated enclosure prep3->handle1 handle2 Prepare solution in a fume hood handle1->handle2 handle3 Clearly label all containers handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly dispose of waste clean1->clean2 clean3 Remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 cluster_waste_collection Waste Collection cluster_waste_storage Temporary Storage cluster_waste_disposal Final Disposal waste1 Use designated, labeled hazardous waste containers waste2 Segregate solid and liquid waste waste1->waste2 waste3 Do not overfill containers waste2->waste3 store1 Store waste in a designated, secure area waste3->store1 store2 Ensure secondary containment is in place store1->store2 dispose1 Arrange for pickup by a licensed hazardous waste disposal company store2->dispose1 dispose2 Complete all necessary waste disposal paperwork dispose1->dispose2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.